molecular formula C10H15BO3 B1419114 (4-Ethoxy-2,6-dimethylphenyl)boronic acid CAS No. 1315342-15-4

(4-Ethoxy-2,6-dimethylphenyl)boronic acid

Cat. No.: B1419114
CAS No.: 1315342-15-4
M. Wt: 194.04 g/mol
InChI Key: GXRDZDWVEGEKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethoxy-2,6-dimethylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-2,6-dimethylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRDZDWVEGEKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659358
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315342-15-4
Record name Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its unique structural architecture, characterized by a sterically encumbered boronic acid moiety flanked by two ortho-methyl groups and electronically influenced by a para-ethoxy group, imparts distinct reactivity and utility. This guide provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, we delve into the broader significance of the boronic acid functional group in drug discovery, particularly its role as a covalent, reversible inhibitor of serine proteases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile synthetic building block.

Core Chemical Profile and Physical Properties

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a white to off-white solid at room temperature. Its core identity and key physical characteristics are summarized below. The di-ortho-methyl substitution significantly influences its solid-state packing and solubility, rendering it a valuable tool for constructing sterically demanding biaryl systems.

PropertyValueReference
IUPAC Name (4-Ethoxy-2,6-dimethylphenyl)boronic acidN/A
CAS Number 1315342-15-4
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol [1]
Physical Form Solid[1]
Melting Point 168-172 °C (estimated)[2]
Solubility Soluble in organic solvents (e.g., THF, Dioxane, DMF, Methanol)General Knowledge

Note on Melting Point: An exact experimental value for this specific compound is not widely published. The provided range is an expert estimation based on closely related analogs such as 4-Methoxy-2,6-dimethylphenylboronic acid (168-172 °C) and 4-Ethoxy-2-methylphenylboronic acid (168 °C).[2]

Synthesis Pathway and Experimental Protocol

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent, typically a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This method provides a reliable and scalable route to (4-Ethoxy-2,6-dimethylphenyl)boronic acid from its corresponding aryl bromide.

Causality of the Synthetic Strategy

The chosen pathway hinges on the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the trialkyl borate. Key considerations for this synthesis are:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent and halt the reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Low Temperature: The reaction of the Grignard reagent with the borate ester is highly exothermic. Performing this step at low temperatures (-78 °C) is critical to control the reaction rate, prevent side reactions, and avoid over-addition to form borinic and boronic species.

  • Acidic Workup: The initial product is a borate ester complex. Acidic hydrolysis is required to cleave the alkoxy groups and yield the final boronic acid.

Visualization of Synthesis Workflow

G cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Borylation cluster_workup Step 3: Hydrolysis A 2-Bromo-5-ethoxy-1,3-xylene D Grignard Reagent (in solution) A->D I₂ (cat.) Reflux B Magnesium Turnings B->D C Anhydrous THF C->D F Borate Ester Complex D->F E Trimethyl Borate B(OMe)₃ E->F -78 °C H (4-Ethoxy-2,6-dimethylphenyl)boronic acid F->H G Aqueous HCl G->H

Caption: Workflow for the synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to initiate the reaction.

  • Grignard Formation: Add a solution of 2-bromo-5-ethoxy-1,3-xylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If necessary, gently warm the flask. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture at -78 °C for 2-3 hours.

  • Hydrolysis and Isolation: Allow the reaction mixture to slowly warm to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) cooled in an ice bath. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (4-Ethoxy-2,6-dimethylphenyl)boronic acid as a crystalline solid.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is foundational in the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

Mechanistic Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The steric hindrance from the two ortho-methyl groups in (4-Ethoxy-2,6-dimethylphenyl)boronic acid can make the transmetalation and reductive elimination steps more challenging. This necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to promote these steps and achieve high yields.[4][5][6]

Visualization of the Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM PdII_B R¹-Pd(II)L₂-R² TM->PdII_B Waste XB(OH)₂ + Base-H⁺ TM->Waste RE Reductive Elimination PdII_B->RE RE->Pd0 Product R¹-R² RE->Product ArX R¹-X ArX->OA Boronic R²B(OH)₂ + Base Boronic->TM

Caption: Interaction of a boronic acid with a serine protease active site.

Safety, Handling, and Storage

As with all laboratory chemicals, (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised.

  • Hazard Identification:

    • May cause skin irritation (H315). [1] * Causes serious eye irritation (H319). [1] * May cause respiratory irritation (H335). [1] * May be harmful if swallowed (H302).

[1]* Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. If dust is unavoidable, a NIOSH-approved particulate respirator is recommended.
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from moisture.

Conclusion

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a highly valuable and specialized reagent. Its sterically hindered nature makes it an ideal building block for the synthesis of complex, tetra-ortho-substituted biaryl compounds that are often challenging to access via other methods. Its central role in the robust and versatile Suzuki-Miyaura coupling reaction ensures its continued relevance in academic and industrial research. Furthermore, the boronic acid moiety itself represents a key pharmacophore in the design of covalent enzyme inhibitors, highlighting the dual utility of this compound class in both creating molecular architecture and imparting biological function. Proper understanding of its synthesis, reactivity, and handling will empower scientists to fully exploit its potential in the advancement of chemical and pharmaceutical sciences.

References

  • Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of α-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609–7614.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16424-16429.
  • Crompton, I. E., Cuthbert, B. K., Lowe, G., & Waley, S. G. (1988). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 251(2), 453–459.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • Bhanuchandra, M., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(35), 6436-6444.
  • Smoum, R., Rubinstein, A., & Srebnik, M. (2012). Boron-containing compounds as probes for biological systems. Chemical Society Reviews, 41(13), 4197-4210.
  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Ghaffari, M., et al. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Gao, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • GlobalChemMall. (4-Ethoxy-3,5-dimethylphenyl)boronic acid product page. Available at: [Link]

Sources

Introduction: The Significance of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid

This guide provides a comprehensive technical overview of (4-Ethoxy-2,6-dimethylphenyl)boronic acid (CAS 1315342-15-4), a versatile reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, characterization, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower researchers in their synthetic endeavors.

Boronic acids and their derivatives have become indispensable tools in organic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Their stability, low toxicity, and functional group tolerance make them highly valuable building blocks in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3][4]

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a member of the sterically hindered arylboronic acid family. The presence of two methyl groups ortho to the boronic acid moiety imparts unique reactivity and selectivity in cross-coupling reactions.[5] These ortho-substituents can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle, often leading to specific stereochemical outcomes and enabling the synthesis of atropisomeric compounds.[5] The ethoxy group at the para-position further modulates the electronic properties of the aromatic ring, making this reagent a subject of interest for fine-tuning molecular architectures.

Physicochemical Properties

A summary of the key properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is presented below for quick reference.

PropertyValue
CAS Number 1315342-15-4[6][7]
Molecular Formula C₁₀H₁₅BO₃[8]
Molecular Weight 194.04 g/mol [9][10]
Appearance White to off-white solid/crystalline powder[9]
Linear Formula C₁₀H₁₅BO₃

Synthesis and Purification Strategies

General Synthetic Pathway

Arylboronic acids are typically synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[11][12] For (4-Ethoxy-2,6-dimethylphenyl)boronic acid, the synthesis would logically proceed from the corresponding aryl bromide.

The causality behind this multi-step process is rooted in fundamental organometallic chemistry. The formation of the Grignard reagent (Aryl-MgBr) inverts the polarity of the aromatic carbon, transforming it into a potent nucleophile. This nucleophilic carbon then attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester intermediate is then carefully hydrolyzed under acidic conditions to yield the final boronic acid product.[12]

Synthesis_Pathway ArylBr 1-Bromo-4-ethoxy-2,6-dimethylbenzene Grignard Aryl-MgBr (Grignard Reagent) ArylBr->Grignard Mg, THF Intermediate Aryl-B(OR')₃⁻ MgBr⁺ (Boronate Complex) Grignard->Intermediate 1. Add to Borate Ester     (-78 °C to RT) BorateEster B(OR')₃ (Trialkyl Borate) Product (4-Ethoxy-2,6-dimethylphenyl)boronic acid Intermediate->Product 2. Hydrolysis H3O H₃O⁺ (Acidic Workup)

Caption: General synthesis of arylboronic acids via Grignard formation and reaction with a borate ester.

Purification: A Critical Step for Reactivity

The purity of boronic acids is paramount for successful cross-coupling reactions, as impurities can deactivate the catalyst or lead to unwanted side reactions. Boronic acids are known to be challenging to purify via standard column chromatography on silica gel due to their propensity to streak or decompose.[13][14] However, several effective methods have been developed.

Self-Validating Purification Protocols:

  • Recrystallization: For many arylboronic acids, recrystallization from a suitable solvent system (e.g., hot water, ethanol, or mixed solvents like ethyl acetate/hexane) is the simplest and most effective method.[13][15] The choice of solvent is critical and must be determined empirically.

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[16] A common protocol involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., NaOH). The aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted into a fresh organic phase.[16] This method provides a self-validating system, as only the desired acidic compound will shuttle between the aqueous and organic phases.

  • Diethanolamine Adduct Formation: A highly effective method for purifying boronic acids that are difficult to crystallize is the formation of a stable, crystalline diethanolamine adduct.[14][15] The crude boronic acid is treated with diethanolamine in a solvent like ether, causing the adduct to precipitate. The crystalline solid can be collected and washed. The free boronic acid is then regenerated by treating the adduct with an acid and extracting it into an organic solvent.[14]

  • Specialized Chromatography: If chromatography is necessary, alternatives to standard silica gel are recommended. Reverse-phase chromatography (C18) can be effective, although some compounds may still exhibit poor peak shape.[14] Another approach is to use silica gel impregnated with boric acid to suppress the decomposition of the pinacol boronic esters, which are common precursors or byproducts.[17]

Structural Elucidation and Characterization

Confirming the identity and purity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid requires a suite of analytical techniques.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural characterization.

    • ¹H NMR: Provides information on the proton environment. Expected signals would include aromatic protons, the ethoxy group (a quartet and a triplet), and the two methyl groups (a singlet).

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ¹¹B NMR: This technique is particularly diagnostic for boron-containing compounds.[18] The chemical shift in ¹¹B NMR can confirm the trivalent (sp²) hybridization state of the boron atom in the boronic acid and can be used to study its interactions and reactions, such as the formation of boronate esters.[19][20]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as the O-H stretch of the boronic acid and C-O stretches of the ether.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[21]

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism is a well-established catalytic cycle involving three key steps:[21]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate. The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex [Ar²-B(OH)₃]⁻.[22]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_steps Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_OA Ar¹-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (Ar¹-X) Pd_TM Ar¹-Pd(II)L₂-Ar² Pd_OA->Pd_TM Transmetalation (Ar²-B(OH)₂ + Base) Pd_TM->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The exact conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Objective: To couple (4-Ethoxy-2,6-dimethylphenyl)boronic acid with an aryl bromide.

Materials:

ReagentM.W.AmountMolesEquiv.
Aryl Bromide (Ar-Br)--1.0 mmol1.0
(4-Ethoxy-2,6-dimethylphenyl)boronic acid194.04233 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5623 mg0.02 mmol0.02
K₂CO₃ (anhydrous)138.21415 mg3.0 mmol3.0
Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the degassed dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is common and facilitates the dissolution of both the organic substrates and the inorganic base.[23]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.[23][24]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.

Role in Medicinal Chemistry

The boronic acid functional group is not merely a synthetic handle; it is a recognized pharmacophore.[25][26] The vacant p-orbital on the boron atom allows it to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[3] This property has been exploited in the design of enzyme inhibitors. The landmark approval of the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, for treating multiple myeloma, catalyzed a surge of interest in boron-containing compounds in drug discovery.[3][25]

(4-Ethoxy-2,6-dimethylphenyl)boronic acid serves as a valuable building block for introducing a sterically defined, electronically modulated aryl moiety into potential drug candidates. The structural rigidity and substitution pattern can be used to probe and optimize interactions within a target's binding pocket, potentially improving potency, selectivity, and pharmacokinetic properties.[4]

Safety and Handling

As with all laboratory chemicals, (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be handled with appropriate care.

  • Hazard Classification: The compound is generally classified as causing skin and serious eye irritation.[27][28] It may also cause respiratory irritation and may be harmful if swallowed.[29][30]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[31] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[27][31]

  • Storage: Store in a tightly closed container in a cool, dry place.[28][31] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important to maintain their integrity.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[29][30]

    • Skin: Wash off with soap and plenty of water.[29][30]

    • Inhalation: Move the person to fresh air.[29][30]

    • Ingestion: Rinse mouth with water and seek medical attention.[29]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[27][28][29][30][31]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Available from: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 46(7), 1076–1078. Available from: [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 2(21), 7987–8011. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022, November 18). Available from: [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.). Available from: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (n.d.). Available from: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025, July 3). Available from: [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine | Wiley. (n.d.). Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (n.d.). Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020, September 21). Available from: [Link]

  • Boronic Acids and Derivatives - Page 10 - Amerigo Scientific. (n.d.). Available from: [Link]

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid [1315342-15-4]生产工厂. (n.d.). Available from: [Link]

  • 1315342-15-4 | 2,6-Dimethyl-4-ethoxyphenylboronic acid | Boroncore. (n.d.). Available from: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (n.d.). Available from: [Link]

  • Boron in Medicinal and Organic Chemistry - Bentham Science Publisher. (n.d.). Available from: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Available from: [Link]

  • The computed reaction pathway for the coupling between boronic species and TMS diazomethane (R = Ph) - ResearchGate. (n.d.). Available from: [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The stability, low toxicity, and ease of handling of boronic acids compared to other organometallic reagents have cemented their status as indispensable tools for synthetic chemists.[3]

This guide provides a comprehensive, in-depth technical overview of a robust and field-proven methodology for the synthesis of a specific, sterically hindered arylboronic acid: (4-Ethoxy-2,6-dimethylphenyl)boronic acid. The protocol detailed herein is designed for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this valuable synthetic intermediate.

Synthetic Strategy: A Grignard-Based Approach

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is most effectively achieved through a Grignard-based approach. This strategy involves two key transformations:

  • Formation of the Grignard Reagent: The corresponding aryl bromide, 1-bromo-4-ethoxy-2,6-dimethylbenzene, is reacted with magnesium metal to form the organomagnesium halide (Grignard reagent).

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperature. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

This method is widely applicable for the synthesis of a variety of arylboronic acids and is particularly well-suited for substrates with moderate steric hindrance around the site of borylation.[4][5]

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Borylation and Hydrolysis A 1-Bromo-4-ethoxy-2,6-dimethylbenzene C (4-Ethoxy-2,6-dimethylphenyl)magnesium bromide A->C THF, Reflux B Magnesium Turnings B->C E Intermediate Boronate Ester C->E THF, -78 °C D Triisopropyl Borate D->E F (4-Ethoxy-2,6-dimethylphenyl)boronic acid E->F Aqueous HCl

Figure 1: Overall workflow for the synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
1-Bromo-4-ethoxy-2,6-dimethylbenzene229.1210.01.0
Magnesium Turnings24.3112.01.2
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)72.11--
Triisopropyl Borate188.0812.01.2
2 M Hydrochloric Acid (HCl)36.46--
Diethyl Ether74.12--
Saturated Sodium Chloride (Brine)---
Anhydrous Magnesium Sulfate120.37--

Step-by-Step Methodology:

Part 1: Formation of (4-Ethoxy-2,6-dimethylphenyl)magnesium bromide

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. This is crucial as Grignard reagents are highly sensitive to moisture.

  • Initiation of Grignard Reaction: To the round-bottom flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. The flask is gently warmed with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface.

  • Addition of Aryl Bromide: A solution of 1-bromo-4-ethoxy-2,6-dimethylbenzene (1.0 eq) in anhydrous THF is prepared and transferred to the addition funnel. A small portion of this solution is added to the activated magnesium turnings. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color.

  • Completion of Grignard Formation: The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown to grey solution of the Grignard reagent is then cooled to room temperature.

Part 2: Borylation and Hydrolysis

  • Borylation Reaction: The solution of the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise via the addition funnel, maintaining the internal temperature below -70 °C. The reaction is highly exothermic, and slow addition is critical to prevent side reactions. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and 2 M aqueous hydrochloric acid is added slowly to quench the reaction and hydrolyze the intermediate boronate ester. The addition should be performed cautiously as it is an exothermic process. The mixture is stirred vigorously for 1-2 hours at room temperature.

  • Work-up: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Purification of the Final Product

Crude arylboronic acids often contain boroxine (the cyclic anhydride) and other impurities. Recrystallization is a highly effective method for purification.

Recrystallization Protocol:

  • The crude boronic acid is dissolved in a minimum amount of a hot solvent system, such as a mixture of toluene and heptane or ethanol and water.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

For particularly challenging purifications, the formation of a diethanolamine adduct can be employed. The boronic acid is reacted with diethanolamine to form a stable, crystalline adduct which can be easily purified by recrystallization. The pure adduct is then hydrolyzed back to the boronic acid.[3]

Characterization

The identity and purity of the synthesized (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Characteristic signals for the ethoxy group (triplet and quartet), two methyl groups (singlet), and aromatic protons (singlet or two doublets). The B(OH)₂ proton will appear as a broad singlet.
¹¹B NMR A single broad peak characteristic of a trigonal boronic acid.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.

Predicted ¹H NMR Spectral Data (based on analogous compounds):

  • δ 1.4 (t, 3H): -O-CH₂-CH₃

  • δ 2.3 (s, 6H): Ar-CH₃

  • δ 4.0 (q, 2H): -O-CH₂ -CH₃

  • δ 6.7 (s, 2H): Ar-H

  • δ 8.0 (br s, 2H): -B(OH )₂

Note: Chemical shifts (δ) are in ppm. The exact chemical shifts and coupling constants should be determined experimentally.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The necessity for rigorously dry conditions stems from the high reactivity of the Grignard reagent, which is a strong base and will readily react with any protic source, such as water, leading to the formation of the corresponding arene and a reduction in the yield of the desired boronic acid.

  • Low-Temperature Borylation: The reaction of the Grignard reagent with the trialkyl borate is performed at -78 °C to control the reactivity and prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of diarylborinic and triarylborane byproducts.[6]

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl or triethyl borate due to its increased steric bulk, which further helps to minimize over-addition.

  • Acidic Hydrolysis: The hydrolysis of the boronate ester to the boronic acid is typically carried out under acidic conditions to ensure complete conversion and to neutralize any remaining basic species from the Grignard reaction.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All manipulations should be carried out under an inert atmosphere and away from sources of ignition.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood and ensure fresh, peroxide-free solvents are used.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid via the Grignard methodology presented in this guide is a reliable and scalable procedure. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the borylation step, researchers can consistently obtain high yields of the desired product. The versatility of this sterically hindered arylboronic acid as a building block in Suzuki-Miyaura cross-coupling and other transformations makes it a valuable asset in the pursuit of novel chemical entities.

References

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481.
  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Gualandi, A., Savoini, A., Saporetti, R., Franchi, P., Lucarini, M., & Cozzi, P. G. (n.d.).
  • Google Patents. (n.d.). Synthesis of aryl boronic acids.
  • Xu, H., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction.
  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
  • Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Zhuang, W., Ma, B., Hu, J., Jiang, J., Li, G., Yang, L., & Wang, Y. (n.d.).
  • Clary, J. W., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. r/chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Yan, J., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • PubChem. (n.d.). 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene. Retrieved from [Link]

  • Gabbaï, F. P., et al. (n.d.).
  • ResearchGate. (2005). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for side-chain bromination of alkylbenzenes.
  • PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Google Patents. (n.d.). Bromination of ortho-xylene.

Sources

An In-depth Technical Guide to the Physical Properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethoxy-2,6-dimethylphenyl)boronic acid, a member of the versatile boronic acid family, holds significant potential in synthetic organic chemistry and drug discovery. Its unique structural features—a sterically hindered phenyl ring substituted with an ethoxy and two methyl groups—can impart specific electronic and steric properties to molecules, influencing their reactivity, selectivity, and ultimately, their biological activity. This guide provides a comprehensive overview of the key physical properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, offering insights into its molecular characteristics and laying the groundwork for its application in research and development. While some experimental data for this specific molecule is not widely published, this document outlines the essential parameters and methodologies for its complete physical characterization, drawing on established principles and data from analogous compounds.

Molecular and Structural Properties

A foundational understanding of a molecule's identity begins with its basic structural and molecular information.

PropertyValueSource
Chemical Name (4-Ethoxy-2,6-dimethylphenyl)boronic acid-
CAS Number 1315342-15-4
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol [1]

Structural Diagram:

Caption: Molecular structure of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Physicochemical Properties

The macroscopic physical properties of a compound are critical for its handling, formulation, and application.

PropertyValueNotes
Melting Point Data not availableThe melting point of the related compound (4-Ethoxy-3,5-dimethylphenyl)boronic acid is 206-211 °C. Due to the different substitution pattern, the melting point of the title compound may vary.
Boiling Point Data not availableBoronic acids often decompose at high temperatures, making boiling point determination challenging.
Appearance Likely a white to off-white solidBased on the typical appearance of arylboronic acids.
Solubility Data not availableGenerally, arylboronic acids exhibit moderate solubility in organic solvents like methanol, ethanol, acetone, and THF, and low solubility in water and nonpolar solvents like hexanes.
Experimental Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Methodology (Capillary Method):

  • Sample Preparation: A small, dry sample of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the two protons on the phenyl ring.

  • Ethoxy Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Methyl Groups: A singlet for the two methyl groups on the phenyl ring.

  • Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the six aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.

  • Signals for the ethoxy group carbons (-OCH₂- and -CH₃).

  • Signals for the two methyl group carbons.

Expected ¹¹B NMR Spectral Features:

  • A single, broad signal characteristic of a trigonal planar boronic acid.

Experimental Protocol: NMR Spectroscopic Analysis

Rationale: To confirm the chemical structure and assess the purity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Methodology:

  • Sample Preparation: A 5-10 mg sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

  • B-O Stretch: A strong band typically in the 1300-1400 cm⁻¹ region.

  • C-O Stretch (ether): A band in the 1200-1250 cm⁻¹ region.

Experimental Protocol: Infrared (IR) Spectroscopy

Rationale: To identify the key functional groups and confirm the presence of the boronic acid and ethoxy moieties.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Caption: Workflow for the spectroscopic characterization of the compound.

Stability and Reactivity

Understanding the stability and reactivity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is crucial for its storage and use in chemical synthesis.

  • Stability: Arylboronic acids are generally stable solids at room temperature. However, they can be sensitive to strong oxidizing agents. Like many boronic acids, this compound may undergo dehydration to form its corresponding boroxine (a cyclic anhydride) upon heating or under vacuum.

  • Reactivity: The primary utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The steric hindrance provided by the two ortho-methyl groups can influence the efficiency and selectivity of these coupling reactions.

Conclusion

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable building block for organic synthesis. While a complete, publicly available dataset of its physical properties is currently limited, this guide outlines the essential parameters and established methodologies for their determination. The provided protocols for melting point analysis, NMR and IR spectroscopy, along with an understanding of its expected stability and reactivity, offer a solid foundation for researchers to fully characterize this compound and unlock its potential in the development of novel molecules for various applications, including drug discovery. Further experimental investigation is encouraged to populate the data gaps and provide a more complete physicochemical profile of this promising reagent.

References

Sources

A Technical Guide to Determining the Aqueous Solubility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and performance in biological assays.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the thermodynamic aqueous solubility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid. While specific solubility data for this compound is not extensively published, this document outlines the gold-standard Shake-Flask method, robust analytical quantification techniques, and the theoretical underpinnings necessary to generate high-quality, reliable solubility data.[3] The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Importance of Solubility Profiling

(4-Ethoxy-2,6-dimethylphenyl)boronic acid belongs to the versatile class of boronic acids, which are pivotal reagents in synthetic chemistry, most notably in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.[4] Their utility in constructing complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of their physical properties essential.

Aqueous solubility is arguably one of the most critical properties, as it dictates:

  • Reaction Kinetics: Inadequate solubility in reaction media can lead to poor yields and difficult purification.

  • Bioavailability: For a compound to be orally absorbed, it must first dissolve in the gastrointestinal fluids.[5] Poor aqueous solubility is a leading cause of failure for drug candidates.[6]

  • Assay Reliability: Undissolved compound in in vitro biological assays can lead to inaccurate and misleading structure-activity relationship (SAR) data.[7]

  • Formulation Development: Defining the solubility limits is the first step in developing a viable formulation for preclinical and clinical studies.

This guide focuses on the determination of thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated solutions.[2][8]

Physicochemical Profile of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

A foundational understanding of the molecule's basic properties is crucial before embarking on experimental work.

PropertyValueSource
CAS Number 1315342-15-4
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol [9]
Appearance Solid (typical for boronic acids)
Chemical Structure See Figure 1
(4-Ethoxy-2,6-dimethylphenyl)boronic acid structureFigure 1. Chemical Structure of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask method, as recommended by regulatory bodies and widely considered the 'gold standard', is detailed below.[3][10] This method ensures that the solution reaches equilibrium, providing a true measure of thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value. This indicates that equilibrium between the solid and dissolved states has been achieved. The supernatant is then filtered, and the concentration is determined using a validated analytical method.

Causality Behind Experimental Choices
  • Choice of Method: The Shake-Flask method is chosen over higher-throughput kinetic assays to avoid the misleading effects of supersaturation and to generate definitive data suitable for late-stage discovery and preclinical development.[8][11]

  • pH Selection: The pH of the aqueous medium is a critical variable for ionizable compounds.[5] For biopharmaceutical relevance, solubility should be determined at a minimum of three pH conditions that simulate the gastrointestinal tract: pH 1.2 (stomach), pH 4.5 (proximal intestine), and pH 6.8 (distal intestine).[10]

  • Temperature Control: Solubility is temperature-dependent. Experiments should be conducted at a controlled temperature, typically 25°C for standard physicochemical characterization or 37°C to mimic physiological conditions.[10]

  • Equilibration Time: Boronic acids can exhibit complex solution chemistry. An extended incubation time (e.g., 24 to 48 hours) is necessary to ensure that the dissolution process has reached a true equilibrium.[7]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for determining thermodynamic solubility.

G prep Step 1: Preparation - Prepare pH buffers (1.2, 4.5, 6.8) - Weigh excess solid compound incubation Step 2: Incubation - Add excess solid to vials with buffer - Place on orbital shaker - Incubate for 24-48h at 25°C or 37°C prep->incubation Self-Validation: Ensure visible excess solid remains separation Step 3: Phase Separation - Centrifuge vials to pellet excess solid - Filter supernatant through 0.22 µm PVDF filter incubation->separation Equilibrium Check: Sample at 24h & 48h; results should agree analysis Step 4: Analysis - Prepare serial dilutions of filtrate - Quantify concentration via HPLC-UV separation->analysis Control: Analyze unfiltered slurry to confirm excess solid data Step 5: Data Interpretation - Calculate solubility (mg/mL or µM) - Report as mean ± SD for each pH analysis->data

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • HPLC system with UV detector

  • Aqueous buffers (pH 1.2, 4.5, 6.8), prepared according to pharmacopeial standards[10]

  • Acetonitrile (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase)[12]

Procedure:

  • Preparation: Add an excess amount of (4-Ethoxy-2,6-dimethylphenyl)boronic acid to separate vials (in triplicate for each pH condition). For example, add ~5 mg of the compound to 1 mL of each buffer. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. A self-validating check is to measure the concentration at 24 and 48 hours; the values should be within experimental error, confirming equilibrium has been reached.[8]

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the clear supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) of known concentration.

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Develop a suitable HPLC method. For boronic acids, a reverse-phase C18 column is common.[4][12] A mobile phase of acetonitrile and water (with an additive like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape) is a good starting point.[12]

    • Analyze the filtered samples from step 4. Ensure the sample concentrations fall within the linear range of the calibration curve, diluting if necessary.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the filtered samples. This concentration is the thermodynamic solubility at that specific pH and temperature.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for quantifying boronic acids.[4]

HPLC Method Development Diagram

G start Start: Select Column (e.g., C18, 100 x 4.6 mm, 2.7 µm) mobile_phase Mobile Phase Selection A: 0.1% Formic Acid in Water B: Acetonitrile start->mobile_phase gradient Develop Gradient (e.g., 5% to 95% B over 10 min) mobile_phase->gradient detection Set Detection λ (e.g., 254 nm or λmax) gradient->detection validation Validate Method - Linearity - Precision - Accuracy detection->validation end Final Method validation->end

Caption: HPLC Method Development Workflow.

Trustworthiness and Self-Validation

The reliability of the final solubility value is entirely dependent on the quality of the analytical method.

  • Calibration Curve: A calibration curve with a correlation coefficient (R²) > 0.99 is essential for accurate quantification.

  • Specificity: The HPLC method should be able to separate the analyte from any potential degradants or impurities.

  • Mass Balance: As a cross-check, the unfiltered, agitated slurry can be dissolved in a strong organic solvent and analyzed. The total concentration should be significantly higher than the measured solubility, confirming that an excess of the solid was indeed present.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. This allows for easy comparison of solubility across different conditions.

pH of Aqueous BufferTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (µM)
1.225[Experimental Result][Calculated Result]
4.525[Experimental Result][Calculated Result]
6.825[Experimental Result][Calculated Result]
7.4 (PBS)37[Experimental Result][Calculated Result]

Interpretation: The lowest measured solubility across the biopharmaceutical pH range (1.2-6.8) is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[5][10] This value is critical for predicting potential absorption issues and guiding formulation strategies.

References

  • Glomme, A., & Dressman, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences. [Link]

  • Reddy, A. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(15), 6211-6218. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from PCBIS website. [Link]

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Alves, G., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Critical Reviews in Analytical Chemistry, 47(4), 344-358. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from Trinity Biotech website. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1701-1714. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • PubChem. (n.d.). (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid. Retrieved from PubChem website. [Link]

  • J&K Scientific. (n.d.). (4-Ethoxy-2-methylphenyl)boronic acid. Retrieved from J&K Scientific website. [Link]

Sources

Stability and Storage of (4-Ethoxy-2,6-dimethylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex biaryl structures makes it a valuable reagent for drug discovery and materials science. However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are intrinsically linked to their stability and proper handling. This technical guide provides an in-depth exploration of the factors governing the stability of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, alongside field-proven recommendations for its optimal storage and handling to ensure its integrity and performance.

I. Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is paramount to appreciating its stability profile.

PropertyValue
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS Number 1315342-15-4
Appearance White to off-white crystalline powder[1]
Melting Point 211 °C (Lit.)[1]

II. Core Stability Considerations for Arylboronic Acids

Arylboronic acids, as a class, are susceptible to several degradation pathways that can compromise their purity and reactivity. The principal routes of decomposition are protodeboronation and oxidation.

A. Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by acid or base and is highly dependent on the pH of the solution.[2] The general mechanism involves the attack of a proton source on the carbon atom bearing the boron, leading to the formation of the corresponding arene and boric acid. For (4-Ethoxy-2,6-dimethylphenyl)boronic acid, this would result in the formation of 1-ethoxy-3,5-dimethylbenzene.

B. Oxidation

The boronic acid group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under aerobic conditions over prolonged periods. This can lead to the formation of phenolic byproducts. The steric hindrance provided by the two methyl groups ortho to the boronic acid in (4-Ethoxy-2,6-dimethylphenyl)boronic acid likely offers some kinetic stability against both protodeboronation and oxidation compared to less substituted arylboronic acids.

C. Trimerization (Dehydration)

Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This is often observed upon heating or under vacuum. While this is a reversible process and boroxines are often competent in cross-coupling reactions, the presence of varying amounts of the anhydride can affect the stoichiometry of reactions.

III. Recommended Storage and Handling Protocols

Based on the inherent instability of arylboronic acids, the following storage and handling protocols are recommended to maximize the shelf-life and preserve the integrity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

A. Storage Conditions
  • Temperature: For long-term storage, it is advisable to keep the compound in a cool, dry place. Refrigeration is a common practice.[3] Some suppliers recommend room temperature storage, but for optimal long-term stability, cooler temperatures are preferable.[1]

  • Atmosphere: Due to its sensitivity to moisture and air, (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be stored under an inert atmosphere, such as argon or nitrogen. Containers should be tightly sealed to prevent the ingress of moisture and air.[4]

  • Light: While not always explicitly stated as light-sensitive, it is good practice to store the compound in an opaque or amber vial to protect it from light, which can potentially catalyze oxidative degradation.

B. Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas.

  • Avoid Moisture: Use dry solvents and glassware. Avoid exposure to humid environments.

  • Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6][7] In case of dust formation, use respiratory protection.

IV. Experimental Workflow: Assessing the Stability of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

To empirically determine the stability of a given batch of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, a controlled stability study can be performed. The following protocol outlines a general procedure.

A. Protocol for a Short-Term Stability Study
  • Sample Preparation: Divide a homogenous sample of (4-Ethoxy-2,6-dimethylphenyl)boronic acid into several amber vials.

  • Conditioning: Expose the vials to a matrix of conditions:

    • Condition 1 (Control): -20°C, under argon, in the dark.

    • Condition 2: Room temperature, under argon, in the dark.

    • Condition 3: Room temperature, in air, in the dark.

    • Condition 4: 40°C, in air, in the dark.

  • Time Points: Pull samples from each condition at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis: Analyze the purity of each sample by a suitable method, such as:

    • ¹H NMR Spectroscopy: To monitor for the appearance of the protodeboronated byproduct (1-ethoxy-3,5-dimethylbenzene).

    • LC-MS: To quantify the parent compound and identify any degradation products.

  • Data Evaluation: Compare the purity of the samples at each time point to the T=0 control to determine the rate of degradation under each condition.

B. Logical Workflow Diagram

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_conditions Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Homogenous Sample of (4-Ethoxy-2,6-dimethylphenyl)boronic acid prep Aliquot into Amber Vials start->prep cond1 -20°C / Argon / Dark prep->cond1 cond2 RT / Argon / Dark prep->cond2 cond3 RT / Air / Dark prep->cond3 cond4 40°C / Air / Dark prep->cond4 sampling Sample at T=0, 1, 2, 4 weeks cond1->sampling cond2->sampling cond3->sampling cond4->sampling analysis Purity Analysis (NMR, LC-MS) sampling->analysis evaluation Compare to T=0 and Determine Degradation Rate analysis->evaluation

Caption: Workflow for assessing the stability of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

V. Enhancing Stability: The Role of Boronic Esters

For applications where the free boronic acid exhibits insufficient stability, conversion to a more robust boronic ester can be an effective strategy.[8] MIDA (N-methyliminodiacetic acid) boronates, for instance, are air-stable, crystalline solids that can be easily handled and stored long-term.[9] These esters can then be slowly hydrolyzed in situ under the reaction conditions to release the active boronic acid, mitigating issues of premature decomposition.[9]

Boronic_Acid_vs_Ester_Stability cluster_boronic_acid Arylboronic Acid cluster_esterification Stabilization Strategy cluster_boronic_ester Stable Boronic Ester boronic_acid (4-Ethoxy-2,6-dimethylphenyl)boronic acid degradation Degradation (Protodeboronation, Oxidation) boronic_acid->degradation Moisture, Air, pH esterification Esterification (e.g., with MIDA) boronic_acid->esterification boronic_ester MIDA Boronate Ester esterification->boronic_ester storage Enhanced Stability (Air-stable, long-term storage) boronic_ester->storage

Caption: Stabilization of arylboronic acids via esterification.

VI. Conclusion

The stability of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a critical parameter that dictates its successful application in synthetic chemistry. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reactivity of this important reagent. For particularly sensitive applications or long-term storage, conversion to a stable boronic ester derivative offers a reliable solution. Adherence to the principles and protocols outlined in this guide will contribute to more consistent and reproducible synthetic outcomes.

VII. References

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Journal of Organic Chemistry.

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal.

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.

  • Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). Benchchem.

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2025). TCI Chemicals.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • SAFETY DATA SHEET. (2025). TCI Chemicals.

  • Safety Data Sheet. (2021). CymitQuimica.

  • SAFETY DATA SHEET. (n.d.). AWS.

  • Safety Data Sheet. (n.d.). AK Scientific, Inc..

  • (4-Ethoxy-2,5-dimethylphenyl)boronic acid. (n.d.). Sigma-Aldrich.

  • 4-Ethoxy-3,5-dimethylphenylboronic Acid (contains varying amounts of Anhydride) - SAFETY DATA SHEET. (2023). Tokyo Chemical Industry Co., Ltd..

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid. (n.d.). Sigma-Aldrich.

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid. (n.d.). CymitQuimica.

  • 4-Ethoxy-3,5-dimethylphenylboronic acid. (n.d.). Chem-Impex.

Sources

An In-depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid: Synthesis, Application, and Strategic Considerations in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Sterically Hindered Boronic Acids

In the landscape of modern synthetic chemistry, particularly within drug discovery, the ability to forge carbon-carbon bonds with precision and control is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide delves into a specific yet highly strategic member of this class: (4-Ethoxy-2,6-dimethylphenyl)boronic acid (C₁₀H₁₅BO₃) .

What sets this reagent apart is its structural design. The presence of two methyl groups flanking the boronic acid moiety introduces significant steric hindrance. While this might initially appear as a challenge, it is precisely this feature that offers advanced control and unique synthetic possibilities, enabling the construction of complex, sterically congested biaryl scaffolds that are often crucial for modulating biological targets.[2][3] This document serves as a technical primer for researchers, providing not just protocols, but the underlying chemical logic required to effectively harness the potential of this versatile building block.

Core Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful and safe application.

Physicochemical Data

The key properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and its close structural analogs are summarized below.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₅BO₃[4]
Molecular Weight 194.04 g/mol [4]
CAS Number 1315342-15-4[4]
Appearance Typically a white to off-white solid or crystalline powder.[5]
Melting Point Data for the closely related 4-Methoxy-2,6-dimethylphenylboronic acid is 168-172°C. A similar range is expected.[6]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Often refrigerated.[7][8]
Stability Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides and are sensitive to strong oxidizing agents.[9] They can also undergo protodeboronation under certain basic conditions, a factor to consider in reaction design.[4]
Safety & Handling Protocol

(4-Ethoxy-2,6-dimethylphenyl)boronic acid, like many boronic acid derivatives, requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][11]

  • Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][10]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

Synthesis Pathway: A Representative Protocol

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[12]

Reaction Scheme

The synthesis can be envisioned in two primary steps starting from 5-bromo-2-ethoxytoluene.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-4-ethoxy-2,6-dimethylbenzene C (4-Ethoxy-2,6-dimethylphenyl)magnesium bromide A->C   THF (solvent)    B Magnesium (Mg) B->C Initiation (e.g., I₂ crystal) E Intermediate Borate Ester C->E   Reaction at low temp (-78 °C)    D Triisopropyl borate D->E F (4-Ethoxy-2,6-dimethylphenyl)boronic acid E->F Aqueous Acid (e.g., HCl)

Caption: Synthesis workflow for the target boronic acid.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-4-ethoxy-2,6-dimethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, prepare a solution of 1-bromo-4-ethoxy-2,6-dimethylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent via cannula or dropping funnel. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford the pure (4-Ethoxy-2,6-dimethylphenyl)boronic acid.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl structures.[14][15]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[16]

  • Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[17]

Causality Explained: Overcoming Steric Hindrance

The two ortho-methyl groups on (4-Ethoxy-2,6-dimethylphenyl)boronic acid present a significant steric barrier around the reaction center. This has profound implications for the reaction mechanism and the choice of experimental conditions.

  • Impact on Transmetalation: The bulky methyl groups can slow down the transmetalation step, where the aryl group must approach and bind to the palladium complex.[2][3]

  • Impact on Reductive Elimination: Steric clash between the two aryl groups on the palladium complex can also hinder the final reductive elimination step.

To overcome these challenges, specialized catalysts and conditions are required. The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[10][18] These ligands promote the formation of a monoligated, highly reactive palladium species that is less sterically encumbered, thereby facilitating both the oxidative addition and reductive elimination steps.[17][18] Furthermore, stronger bases (like K₃PO₄ or Cs₂CO₃) and anhydrous or biphasic solvent systems are often employed to accelerate the formation of the reactive boronate species and drive the reaction forward.[3]

Representative Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol describes the coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with a generic aryl bromide.

Materials:

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

  • XPhos (e.g., 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide, (4-Ethoxy-2,6-dimethylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and the XPhos ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system, add the organic solvent followed by degassed water.[19]

  • Heating: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously overnight (12-24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude biaryl product is typically purified by flash column chromatography on silica gel.

Role in Drug Discovery and Development

The biaryl motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[20][21][22] The ability to synthesize sterically hindered biaryls is particularly important for creating molecules with locked conformations, which can lead to higher binding affinity and selectivity for protein targets.

Boronic acids themselves, and the compounds they help create, have shown a wide range of biological activities.[23][24] The use of building blocks like (4-Ethoxy-2,6-dimethylphenyl)boronic acid allows medicinal chemists to systematically explore the chemical space around a core scaffold, fine-tuning properties like solubility, metabolic stability, and target engagement. The ethoxy and dimethylphenyl functionalities can engage in specific hydrophobic or van der Waals interactions within a protein's binding pocket, making this reagent a valuable tool for structure-activity relationship (SAR) studies.

Representative Characterization Data

While a specific spectrum is not publicly available, the expected NMR data can be reliably predicted based on standard chemical shift values and analysis of similar compounds.[25][26][27]

Data TypeExpected Chemical Shifts and Multiplicities
¹H NMR δ (ppm): ~7.0-6.5 (s, 2H, Ar-H), ~8.0 (s, 2H, B(OH)₂), ~4.0 (q, 2H, -OCH₂CH₃), ~2.2 (s, 6H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). Note: The B(OH)₂ protons are often broad and may exchange with D₂O.
¹³C NMR δ (ppm): ~160 (C-OEt), ~142 (C-CH₃), ~135 (C-B), ~115 (CH), ~63 (-OCH₂CH₃), ~22 (Ar-CH₃), ~15 (-OCH₂CH₃). Note: The carbon attached to boron (C-B) often shows a broad signal or may not be observed.
¹¹B NMR A broad singlet is expected in the range of δ 25-30 ppm, characteristic of an arylboronic acid.

References

  • AK Scientific, Inc. Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • CymitQuimica. Safety Data Sheet. Link

  • Chem-Impex. Product Information for 4-Ethoxy-2-methylphenylboronic acid. Link

  • Liu, et al. (2023). Preformed Pd(II)
  • Organic Syntheses. (2009). Procedure for Arylboronic Acid Synthesis. Org. Synth.
  • BenchChem. (2025). Application Notes: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids.
  • Suzuki, A. (1995). The Suzuki Reaction. Chemical Reviews.
  • Organic Chemistry Portal. Suzuki Coupling. Link

  • D'Accolti, L., et al. (2015).
  • Ellman, J. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.
  • Silva, F., et al. (2020).
  • Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Perrin, C. L., et al. (2018). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of Organic Chemistry.
  • ResearchGate. (Various Authors).
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Hamdi, N., et al. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Link

  • Myers, A. (Course Notes). The Suzuki Reaction. Chem 115.
  • The Chemists' Cookbook. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Theranostics. (2020).
  • Burke, M. D. (2011).
  • Common Organic Chemistry. (Website). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Link

  • Chem-Impex. Product Information for 4-Ethoxy-3,5-dimethylphenylboronic acid. Link

  • Sigma-Aldrich. Product Information for (4-Ethoxy-2,5-dimethylphenyl)boronic acid. Link

  • Stanek, K. (2011). Synthesis of Biaryls. Book Chapter.
  • Barjola, P., et al. (2021).
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • TCI America. Product Information for 4-Methoxy-2,6-dimethylphenylboronic Acid. Link

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Jäkle, F. (2011).
  • Google Patents. (2010). WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Sciforum. (2016).
  • Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Boron-Carbon Bond and its Electronic Nuances

Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in modern chemistry, with their influence spanning across organic synthesis, medicinal chemistry, and materials science. Their utility is fundamentally rooted in the unique electronic nature of the boronic acid moiety [-B(OH)₂]. As a Lewis acid, the boron atom possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack. This inherent electrophilicity is the basis for its diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Furthermore, the ability of the boronic acid group to reversibly form covalent bonds with diols has positioned PBAs as indispensable tools in the development of chemical sensors, particularly for glucose monitoring.[2][3]

The true power of phenylboronic acids lies in their tunability. By introducing substituents onto the phenyl ring, it is possible to modulate the electronic properties of the boronic acid group with remarkable precision. This guide provides a comprehensive exploration of the electronic properties of substituted phenylboronic acids, offering a deep dive into the theoretical underpinnings, experimental characterization, and practical applications of these versatile molecules. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for understanding and harnessing the electronic intricacies of substituted phenylboronic acids.

Modulating Lewis Acidity: The Influence of Aromatic Substituents

The Lewis acidity of the boron atom is the most critical electronic parameter of a phenylboronic acid. It governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is quantified by the acid dissociation constant (pKa). The pKa of a phenylboronic acid is a direct measure of its propensity to accept a hydroxide ion, and it is exquisitely sensitive to the nature of the substituents on the phenyl ring.

Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, resulting in a lower pKa value. Conversely, electron-donating groups (EDGs) decrease the Lewis acidity, leading to a higher pKa. This phenomenon can be rationalized by considering the stability of the resulting boronate anion. EWGs delocalize the negative charge on the boronate, thereby stabilizing it and favoring its formation. EDGs, on the other hand, destabilize the anion by increasing electron density at the boron center.

The Hammett Relationship: Quantifying Substituent Effects

The electronic influence of substituents on the pKa of phenylboronic acids can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted phenylboronic acid, K₀ is the acid dissociation constant of the unsubstituted phenylboronic acid, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which is a measure of the electronic effect of the substituent.[4] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For the dissociation of phenylboronic acids, the ρ value is positive, confirming that EWGs increase acidity.[5]

The following table provides a compilation of Hammett constants for a range of common substituents.

Substituentσ_metaσ_para
-NO₂0.710.78
-CN0.560.66
-CF₃0.430.54
-COCH₃0.380.50
-Cl0.370.23
-Br0.390.23
-I0.350.18
-F0.340.06
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-NH₂-0.16-0.66
-N(CH₃)₂-0.15-0.83

Data compiled from various sources.[6][7]

A Compendium of pKa Values for Substituted Phenylboronic Acids

The table below presents a collection of experimentally determined pKa values for a variety of substituted phenylboronic acids, illustrating the profound impact of substituents on their acidity.

SubstituentPositionpKa
-H-8.83
4-NO₂para7.08
3-NO₂meta7.20
4-CNpara7.50
3-CNmeta7.63
4-CF₃para7.86
3-CF₃meta7.96
4-Clpara8.20
3-Clmeta8.02
4-Fpara8.69
3-Fmeta8.32
2-Fortho7.23
4-CH₃para9.07
3-CH₃meta8.91
4-OCH₃para9.20
3-OCH₃meta8.79

Data compiled from various sources.[8][9][10][11][12][13]

Experimental Characterization of Electronic Properties

A suite of analytical techniques can be employed to experimentally determine the electronic properties of substituted phenylboronic acids. These methods provide crucial data for understanding structure-activity relationships and for the rational design of new molecules with tailored functionalities.

UV-Vis Spectrophotometry for pKa Determination

UV-Vis spectrophotometry is a widely used and accessible method for determining the pKa of ionizable compounds, including phenylboronic acids. The principle of this technique relies on the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the phenylboronic acid. A constant ionic strength should be maintained across all buffer solutions.

  • Preparation of Stock Solution: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

  • Sample Preparation: In a series of cuvettes or a 96-well plate, add a fixed volume of each buffer solution. Then, add a small, constant volume of the phenylboronic acid stock solution to each cuvette/well to achieve a final concentration typically in the range of 50-100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1% v/v) to minimize its effect on the pKa.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis: Plot the absorbance at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal against the pH of the buffer solutions. The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[12][14]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Mix Buffers and Stock Solution A->C B Prepare Phenylboronic Acid Stock Solution B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

Workflow for pKa determination by UV-Vis spectroscopy.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment

¹¹B NMR spectroscopy is a powerful technique that directly probes the boron nucleus, providing valuable information about its coordination state and electronic environment. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization of the boron atom. Trigonal planar (sp²) boronic acids typically exhibit a broad signal in the range of δ 27-33 ppm, while tetrahedral (sp³) boronate species resonate upfield, around δ 3-9 ppm.[15][16]

  • Sample Preparation: Dissolve the substituted phenylboronic acid in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or a mixture) in a quartz NMR tube to a concentration of approximately 10-50 mM. The use of quartz tubes is recommended to avoid background signals from borosilicate glass.

  • pH Adjustment (for pKa determination): For pKa determination, a series of samples at different pD values (the equivalent of pH in D₂O) can be prepared by adding microliter amounts of NaOD or DCl.

  • Spectral Acquisition: Acquire the ¹¹B NMR spectrum. A proton-decoupled experiment is typically performed to obtain sharper signals.

  • Data Analysis: The chemical shift of the boron signal provides information about its hybridization state. For pKa determination, the chemical shifts are plotted against pD, and the pKa can be determined from the inflection point of the resulting titration curve.[17][18]

B11_NMR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dissolve Phenylboronic Acid in D-solvent B Adjust pD with NaOD/DCl A->B C Acquire 11B NMR Spectrum B->C D Analyze Chemical Shift C->D E Plot Chemical Shift vs. pD for pKa D->E

Workflow for ¹¹B NMR analysis of phenylboronic acids.

Cyclic Voltammetry: Interrogating Redox Properties

For substituted phenylboronic acids bearing redox-active substituents, cyclic voltammetry (CV) is an invaluable technique for characterizing their electrochemical behavior. CV provides information on the oxidation and reduction potentials of the molecule, which can be correlated with its electronic structure.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve the substituted phenylboronic acid in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

  • Voltammetric Scan: Perform the cyclic voltammetry experiment by scanning the potential between the working and reference electrodes over a defined range and at a specific scan rate.

  • Data Analysis: The resulting voltammogram, a plot of current versus potential, reveals the redox potentials of the analyte.[19][20]

Applications Driven by Tunable Electronic Properties

The ability to fine-tune the electronic properties of phenylboronic acids through substitution has profound implications for their application in various fields.

Suzuki-Miyaura Cross-Coupling Reactions

In the Suzuki-Miyaura reaction, the electronic nature of the substituent on the phenylboronic acid can influence the reaction rate and yield. Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[21] However, the overall effect can be complex and depends on the specific reaction conditions and the nature of the organohalide coupling partner. Studies have shown a positive correlation between the reaction rate and the Hammett parameter of the substituent on the aryl halide, indicating that electron-withdrawing groups on the electrophile facilitate the oxidative addition step.[5] For the phenylboronic acid component, while EWGs can enhance reactivity, they can also increase the propensity for protodeboronation, an undesired side reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Sensing of Sugars

The development of glucose sensors is a prominent application of substituted phenylboronic acids. The sensing mechanism is based on the reversible binding of glucose, a diol, to the boronic acid to form a cyclic boronate ester. This binding event alters the electronic properties of the phenylboronic acid, leading to a detectable signal, such as a change in fluorescence or color.

The pKa of the phenylboronic acid is a critical factor in the design of glucose sensors that operate at physiological pH (around 7.4). For efficient binding at this pH, the pKa of the boronic acid should be close to 7.4. Unsubstituted phenylboronic acid has a pKa of approximately 8.8, which means that only a small fraction is in the anionic boronate form required for strong diol binding at physiological pH. By introducing electron-withdrawing substituents, the pKa can be lowered to a range that is optimal for glucose sensing.[2][22] For example, the introduction of a nitro group in the para position lowers the pKa to around 7.1, significantly enhancing the sensitivity of the sensor at physiological pH.[22]

Glucose_Sensing_Mechanism PBA Phenylboronic Acid (Trigonal, sp2) Boronate Boronate Anion (Tetrahedral, sp3) PBA->Boronate + OH- Boronate->PBA + H+ GlucoseComplex Glucose-Boronate Complex Boronate->GlucoseComplex + Glucose GlucoseComplex->Boronate - Glucose Signal Detectable Signal (e.g., Fluorescence Change) GlucoseComplex->Signal

Mechanism of glucose sensing by phenylboronic acids.

Conclusion

The electronic properties of substituted phenylboronic acids are at the heart of their remarkable versatility in modern chemistry. The ability to precisely tune the Lewis acidity of the boron center through the judicious choice of substituents on the phenyl ring provides a powerful tool for designing molecules with tailored reactivity and functionality. This in-depth guide has provided a comprehensive overview of the fundamental principles governing these electronic effects, detailed experimental methodologies for their characterization, and a discussion of their impact on key applications in catalysis and chemical sensing. As research in these areas continues to advance, a thorough understanding of the electronic properties of substituted phenylboronic acids will remain paramount for the development of innovative technologies that address challenges in medicine, materials science, and beyond.

References

  • Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response. (2025). Request PDF. [Link]

  • Selected Hammett substituent constants and susceptibility factors. (n.d.). Source Document.
  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2021). MDPI. [Link]

  • Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. (2019). Albanian Journal of Medical and Health Sciences. [Link]

  • The study of phenylboronic acid optical properties towards creation of a glucose sensor. (2014). CORE. [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2014). MDPI. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). Source Document.
  • Hammett constants for some common substituents. (n.d.). Source Document.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2019). MDPI. [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. [Link]

  • A note on the titration of boric acid. (n.d.). ResearchGate. [Link]

  • Boronic acid catalysis. (n.d.). ResearchGate. [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC - NIH. [Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Semantic Scholar. [Link]

  • Cyclic Voltammetry. (n.d.). Source Document.
  • Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Source Document. [Link]

  • A Survey of Hammett Substituent Constants. (2021). YouTube. [Link]

  • High-precision coulometric titrations of boric acid. (n.d.). Source Document.
  • (a) Cyclic voltammograms of 4-aminophenylboronic acid in the... (n.d.). ResearchGate. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab. [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

  • Selected boronic acids and their pKa values. (n.d.). ResearchGate. [Link]

  • PKa Values Chart. (n.d.). Scribd. [Link]

  • uv-visible spectral analysis of boric acid in different solvents: a case study. (2025). ResearchGate. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ACS Publications. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PMC - NIH. [Link]

  • Hammett plot for oxidative addition of aryl chlorides to 1 from... (n.d.). ResearchGate. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Source Document.
  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. (n.d.). ResearchGate. [Link]

  • Combining Hammett σ constants for Δ-machine learning and catalyst discovery. (2024). R Discovery. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a sterically hindered organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, characterized by the presence of two ortho-methyl groups and a para-ethoxy group on the phenyl ring, present both challenges and opportunities in chemical transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction for the construction of sterically encumbered biaryl scaffolds. Furthermore, this guide explores its potential in medicinal chemistry as a key intermediate for the synthesis of biologically active molecules. Detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful transformations are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Significance of Sterically Hindered Boronic Acids

Boronic acids and their derivatives are indispensable tools in organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

While the Suzuki-Miyaura coupling is remarkably versatile, the use of sterically hindered boronic acids, such as (4-Ethoxy-2,6-dimethylphenyl)boronic acid, introduces specific challenges. The bulky ortho-substituents can impede the crucial transmetalation step in the catalytic cycle, often leading to low reaction yields and requiring carefully optimized reaction conditions. However, the ability to incorporate these sterically demanding fragments is of paramount importance for accessing novel chemical space and synthesizing complex molecular architectures with unique three-dimensional structures. These intricate structures are often essential for achieving high potency and selectivity in drug candidates. This guide focuses on providing the necessary knowledge to harness the synthetic potential of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Synthesis and Characterization

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid typically proceeds via a Grignard reaction of the corresponding aryl bromide followed by quenching with a trialkyl borate.

Synthetic Protocol: A General Approach

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-bromo-4-ethoxy-2,6-dimethylbenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The reaction mixture is then refluxed until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and then added slowly to a solution of trimethyl borate in anhydrous THF, also at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude boronic acid is purified by recrystallization or column chromatography on silica gel to afford the pure (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Diagram of Synthetic Pathway:

G A 1-Bromo-4-ethoxy- 2,6-dimethylbenzene C Grignard Reagent A->C B Mg, THF B->C E (4-Ethoxy-2,6-dimethylphenyl)boronic acid C->E D 1) B(OMe)3, THF, -78 °C 2) H3O+ D->E

Caption: General synthetic route to (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Physicochemical Properties and Characterization Data
PropertyValue
CAS Number 1315342-15-4[6]
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
Appearance White to off-white solid

Spectroscopic Characterization (Predicted and Referenced from Similar Compounds):

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a triplet for the ethoxy methyl group (around 1.3 ppm), a quartet for the ethoxy methylene group (around 4.0 ppm), a singlet for the two aromatic protons (around 6.7 ppm), and a broad singlet for the boronic acid hydroxyl groups (variable chemical shift). The two methyl groups on the phenyl ring would appear as a singlet (around 2.2 ppm). For a similar compound, 4-methoxy-2-methylphenylboronic acid, the aromatic protons appear at δ 6.64-6.65 ppm, and the methyl protons at δ 4.59 ppm.[5]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display signals for the ethoxy group, the aromatic carbons, and the methyl carbons. The carbon attached to the boron atom would likely show a broad signal. For 4-methoxy-2-methylphenylboronic acid, the aromatic carbons appear in the range of δ 109.9-160.0 ppm, the methoxy carbon at δ 54.8 ppm, and the methyl carbon at δ 22.4 ppm.[5]

  • ¹¹B NMR (DMSO-d₆): A broad singlet is expected in the range of δ 19-30 ppm, characteristic of a trigonal boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: Overcoming Steric Hindrance

The primary application of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize sterically hindered biaryl compounds. The two ortho-methyl groups significantly increase the steric bulk around the boronic acid moiety, which can hinder the transmetalation step of the catalytic cycle.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G A Pd(0)Ln C Ar-Pd(II)-X Ln A->C B Oxidative Addition B->C E Ar-Pd(II)-Ar' Ln C->E D Transmetalation D->E E->A G Ar-Ar' E->G F Reductive Elimination F->G H Ar'-B(OH)2 J [Ar'-B(OH)3]- H->J I Base I->J K Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like (4-Ethoxy-2,6-dimethylphenyl)boronic acid, the transmetalation step (C to E) is often rate-limiting. The bulky ortho-methyl groups can prevent the efficient approach of the boronate complex to the palladium center. To overcome this, the choice of catalyst, ligand, and base is critical.[7]

Optimized Reaction Conditions for Sterically Hindered Couplings

To facilitate the coupling of sterically demanding boronic acids, highly active catalyst systems are required. These typically involve:

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Bulky, Electron-Rich Ligands: Phosphine ligands with large cone angles and strong electron-donating properties are essential. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and specialized biarylphosphine ligands like SPhos, XPhos, and RuPhos. These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition, and facilitate the subsequent steps of the catalytic cycle.[7]

  • Bases: Strong, non-nucleophilic bases are often employed to promote the formation of the reactive boronate species. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvents: Aprotic polar solvents such as dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are typically used.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with an aryl bromide, adapted from protocols for sterically hindered couplings.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., dioxane/water mixture) is added, followed by the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Table of Typical Reaction Parameters:

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands to promote catalysis with hindered substrates.
Base K₃PO₄, Cs₂CO₃Strong bases to facilitate boronate formation without side reactions.
Solvent Dioxane/H₂O, TolueneAprotic polar solvents are generally effective. Water can accelerate the reaction.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for hindered couplings.

Applications in Medicinal Chemistry

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to synthesize sterically hindered biaryls using (4-Ethoxy-2,6-dimethylphenyl)boronic acid opens avenues for the design of novel therapeutics with improved pharmacological profiles. The ortho-methyl groups can enforce a twisted conformation in the resulting biaryl product, which can be crucial for binding to specific protein targets and can also improve metabolic stability by shielding reactive positions from enzymatic degradation.

While specific examples of marketed drugs derived directly from (4-Ethoxy-2,6-dimethylphenyl)boronic acid are not prominent in the literature, the structural motif is highly relevant. For instance, related 2,6-disubstituted phenyl moieties are found in various biologically active compounds. The strategic introduction of the 4-ethoxy-2,6-dimethylphenyl group can be a key step in structure-activity relationship (SAR) studies to probe the impact of steric bulk and conformational restriction on biological activity.

Diagram of a Potential Medicinal Chemistry Application:

G A (4-Ethoxy-2,6-dimethylphenyl)boronic acid C Suzuki-Miyaura Coupling A->C B Heterocyclic Aryl Halide (e.g., Pyridine, Pyrimidine) B->C D Sterically Hindered Biaryl Scaffold C->D E Further Functionalization D->E F Biologically Active Molecule E->F

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is fundamental to the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly valuable, yet challenging substrate: (4-Ethoxy-2,6-dimethylphenyl)boronic acid . The presence of two methyl groups ortho to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the catalytic cycle, often leading to low yields or complete reaction failure with standard Suzuki-Miyaura conditions.[3] Overcoming this steric challenge requires a carefully considered selection of catalyst, ligand, base, and solvent to facilitate the formation of sterically encumbered biaryl structures.[3][4]

These application notes provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for successfully employing (4-Ethoxy-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind the chosen conditions and present a comprehensive, step-by-step protocol for practical implementation.

The Challenge of Steric Hindrance and Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

The steric bulk of the two ortho-methyl groups on (4-Ethoxy-2,6-dimethylphenyl)boronic acid directly impacts the transmetalation step. For the aryl group to transfer from the boron atom to the palladium center, the two components must come into close proximity. The ortho substituents can physically block this approach, thus increasing the activation energy of this step.

To overcome this, specialized ligands are required. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), are highly effective.[4] These ligands promote the formation of a coordinatively unsaturated, reactive palladium species that is more amenable to coupling with sterically demanding partners. Furthermore, these bulky ligands can accelerate the final reductive elimination step, which can also be slowed by steric congestion around the palladium center.[6]

The choice of base is also critical. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[7] For sterically hindered boronic acids, a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) is often preferred to ensure efficient boronate formation without competing side reactions.

Suzuki_Miyaura_Cycle

Recommended Protocol: Suzuki-Miyaura Coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with an Aryl Bromide

This protocol is a representative procedure for the coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Aryl BromideVariesVaries1.01.0
(4-Ethoxy-2,6-dimethylphenyl)boronic acid850568-59-1194.051.51.5
XPhos Pd G3 (Buchwald Palladacycle)1445085-87-9871.580.020.02
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.273.03.0
1,4-Dioxane, anhydrous123-91-188.115 mL-
Water, degassed7732-18-518.021 mL-
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure

Experimental_Workflow

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.5 mmol, 1.5 eq.), XPhos Pd G3 (0.02 mmol, 0.02 eq.), and anhydrous potassium phosphate (3.0 mmol, 3.0 eq.).

    • Seal the Schlenk tube, and evacuate and backfill with argon three times.

    • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Considerations and Troubleshooting

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability and activity of the palladium catalyst.

  • Degassing Solvents: Thoroughly degassing the solvents is essential to prevent oxidation of the catalyst.

  • Choice of Ligand: While XPhos is a robust ligand for this type of coupling, other bulky, electron-rich phosphine ligands such as SPhos or RuPhos can also be effective and may require screening for optimal results.[6]

  • Base Strength: If protodeborylation (loss of the boronic acid group) is observed, a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial.[6]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, a more active catalyst system (e.g., a fourth-generation Buchwald precatalyst) and higher reaction temperatures may be necessary.[8]

Safety Precautions

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid may cause skin and serious eye irritation.[5]

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, particularly the selection of a suitable palladium catalyst and ligand system capable of overcoming the steric barriers to transmetalation and reductive elimination. The protocol and guidelines presented here offer a solid foundation for researchers to confidently and effectively synthesize complex, sterically encumbered biaryl compounds, thereby enabling further advancements in drug discovery and materials science.

References

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6703. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1578–1579. Retrieved from [Link]

  • ResearchGate. (2018). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. SynOpen, 2(3), 0192-0199. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • ACS Publications. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 213–218. Retrieved from [Link]

  • ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 172, 107817. Retrieved from [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(10), 827-828. Retrieved from [Link]

  • ResearchGate. (2022). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]

  • CoLab. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 505–516. Retrieved from [Link]

  • National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35831–35843. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276–2286. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • Reddit. (2022). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd... Retrieved from [Link]

Sources

Application Notes and Experimental Protocol for (4-Ethoxy-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in C-C Bond Formation

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a specialized organoboron reagent invaluable for the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Its defining structural feature is the presence of two methyl groups positioned ortho to the boronic acid moiety. This substitution pattern creates significant steric hindrance around the reactive center, posing a considerable challenge for traditional cross-coupling methodologies.

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] However, the steric bulk of (4-Ethoxy-2,6-dimethylphenyl)boronic acid necessitates carefully optimized protocols. Standard conditions often result in low yields due to inefficient transmetalation or reductive elimination steps.[2][4]

This guide provides a comprehensive framework for the successful application of (4-Ethoxy-2,6-dimethylphenyl)boronic acid. It moves beyond a simple list of steps to explain the underlying principles for selecting catalysts, ligands, and conditions, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific synthetic targets.

Reagent Characterization, Handling, and Safety

Proper handling and storage of boronic acids are critical to ensure their reactivity and obtain reproducible results. Organoboronic acids are susceptible to degradation through several pathways, most notably protodeboronation (cleavage of the C-B bond) and the formation of cyclic boroxine anhydrides.[5]

Table 1: Physicochemical Properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

PropertyValueSource
CAS Number 1315342-15-4[6]
Molecular Formula C₁₀H₁₅BO₃[6]
Molecular Weight 194.04 g/mol N/A
Appearance Typically a white to off-white solidN/A
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed.[1][7]

Storage and Stability: To minimize degradation, (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be stored in a desiccator or glovebox, away from moisture and oxygen. Over time, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring.[8] While this process is often reversible under reaction conditions, high boroxine content can affect reaction stoichiometry and kinetics. Protodeboronation, the irreversible loss of the boronic acid group, is often catalyzed by moisture, bases, and even certain palladium complexes, making inert atmosphere techniques crucial.[5][9][10]

Safety Precautions: (4-Ethoxy-2,6-dimethylphenyl)boronic acid is classified as an irritant.[7][11] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of dust and contact with skin and eyes.[7][11]

Core Application: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to optimizing reactions with challenging substrates.

The generally accepted mechanism involves three primary steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. For sterically hindered substrates, this step is facilitated by electron-rich ligands.

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species. Bulky ligands are known to accelerate this final step.[14]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination Ar1X Ar¹-X Ar1X->pd2_oa Boronic Ar²B(OH)₂ + Base Boronic->pd2_tm Product Ar¹-Ar² Product->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Model Coupling with a Sterically Hindered Aryl Bromide

This protocol details a model reaction between (4-Ethoxy-2,6-dimethylphenyl)boronic acid and 2-bromo-1,3,5-trimethylbenzene, a challenging coupling that forms a tetra-ortho-substituted biaryl. The choice of a bulky, electron-rich Buchwald-type ligand (SPhos) is critical for success.[15]

Reaction Scheme:

(Self-generated image of the chemical reaction)

Table 2: Materials and Equipment

Reagent / EquipmentPurpose / Grade
(4-Ethoxy-2,6-dimethylphenyl)boronic acidReagent
2-Bromo-1,3,5-trimethylbenzeneReagent
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand
Potassium Phosphate, tribasic (K₃PO₄)Base, anhydrous
1,4-DioxaneSolvent, anhydrous
WaterCo-solvent, degassed
Schlenk flask or Microwave vialReaction Vessel
Magnetic stirrer and stir barAgitation
Nitrogen or Argon gas line with manifoldInert Atmosphere
Standard glassware for workupExtraction/Purification
Silica gelChromatography
Step-by-Step Methodology

1. Reagent Preparation and Reaction Setup (Inert Atmosphere Required): a. To a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add (4-Ethoxy-2,6-dimethylphenyl)boronic acid (116 mg, 0.6 mmol, 1.2 equiv). b. Add 2-bromo-1,3,5-trimethylbenzene (100 mg, 0.5 mmol, 1.0 equiv). c. Add potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv). d. In a separate vial, pre-mix the catalyst: add Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%). e. Add the catalyst pre-mixture to the main reaction flask. f. Seal the flask with a septum or cap. Evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

2. Solvent Addition and Reaction: a. Through the septum, add 5 mL of anhydrous 1,4-dioxane followed by 1 mL of degassed water. b. Place the flask in a preheated oil bath at 100 °C. c. Stir the reaction mixture vigorously for 12-24 hours.

3. Reaction Monitoring: a. Periodically and carefully, take a small aliquot from the reaction mixture via syringe. b. Dilute the aliquot with ethyl acetate and filter through a small plug of silica. c. Analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

Table 3: Techniques for Reaction Monitoring

TechniquePrincipleInformation Provided
TLC Separation by polarity on a silica plate.Qualitative assessment of starting material consumption and product formation.
LC-MS Separation by chromatography coupled with mass detection.Quantitative data on conversion and confirmation of product mass.
GC-MS Separation of volatile compounds coupled with mass detection.High-resolution separation and product confirmation for thermally stable compounds.

4. Workup and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer twice more with 15 mL of ethyl acetate. e. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter off the drying agent and concentrate the solvent under reduced pressure. g. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: Experimental workflow from reaction setup to product isolation.

Application Notes & Troubleshooting

The success of coupling sterically hindered partners hinges on accelerating the rate-limiting steps of the catalytic cycle. The choices made in the above protocol are deliberate and based on established principles for overcoming steric barriers.

  • Rationale for Catalyst/Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for tetra-ortho-substituted biaryl synthesis. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (or XPhos), are essential.[16]

    • Expertise: The ligand's bulk facilitates the final reductive elimination step, which can be slow for hindered products.[14] Its electron-donating nature increases electron density on the palladium, promoting the initial oxidative addition into the Ar-Br bond.[2]

  • Role of the Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ is used to activate the boronic acid without degrading the substrates.[15] The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the crucial transmetalation step.[8]

  • Managing Side Reactions: The primary undesired side reactions are homocoupling of the boronic acid and protodeboronation.

    • Trustworthiness: Using a strict inert atmosphere and anhydrous solvents minimizes protodeboronation, which is often water-mediated.[5] Running the reaction at the lowest effective temperature and for the minimum time necessary can reduce the incidence of side reactions.

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Temperature too low.1. Use a pre-catalyst or ensure Pd(OAc)₂ is properly reduced in situ. 2. Improve degassing of solvents and ensure leak-proof seals. 3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or oxygen. 2. Reaction run for too long. 3. Certain bulky ligands can promote this side reaction.[9][10]1. Use anhydrous solvents and dry base thoroughly. 2. Monitor reaction closely and stop once starting material is consumed. 3. Screen alternative ligands (e.g., XPhos, RuPhos).
Homocoupling of Boronic Acid 1. Oxygen contamination. 2. Catalyst system promotes homocoupling.1. Ensure rigorous exclusion of air. 2. Lower catalyst loading or screen a different palladium source.

References

  • Protodeboronation . Wikipedia. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation . ChemRxiv | Cambridge Open Engage. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water . Journal of Environmental Sciences. [Link]

  • Boroxine formation reaction mechanism as calculated by DFT . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides . ACS Publications. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . The Royal Society of Chemistry. [Link]

  • (4-ethoxy-3,5-dimethylphenyl)boronic acid(850568-59-1 ) . Chemcd. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine . National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Examples of biaryl‐containing drugs and agrochemicals . ResearchGate. [Link]

Sources

Application Notes and Protocols for (4-Ethoxy-2,6-dimethylphenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Boronic acids and their derivatives have emerged as indispensable tools, primarily due to their versatility as building blocks in organic synthesis.[1][2] Their stability, generally low toxicity, and amenability to a wide range of reaction conditions make them ideal reagents for the construction of complex molecules.[1] Among the myriad of synthetic transformations involving boronic acids, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast number of approved drugs and clinical candidates, underscoring the significance of this reaction in drug discovery.

This guide focuses on a specific, highly functionalized building block: (4-Ethoxy-2,6-dimethylphenyl)boronic acid . The unique substitution pattern of this reagent—an electron-donating ethoxy group at the para-position and two sterically demanding methyl groups at the ortho-positions—imparts distinct reactivity and conformational properties to the resulting biaryl products. These features can be strategically exploited by medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. The ortho-dimethyl substitution, for instance, can induce atropisomerism or restrict the rotation around the biaryl bond, locking the molecule in a specific conformation that may enhance binding affinity to a biological target. The 4-ethoxy group can modulate solubility, lipophilicity, and metabolic stability, all critical parameters in the optimization of a lead compound.

These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Ethoxy-2,6-dimethylphenyl)boronic acid in medicinal chemistry, with a focus on the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The primary application of (4-Ethoxy-2,6-dimethylphenyl)boronic acid in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate sterically hindered and electronically modulated biaryl compounds. The general transformation is depicted below:

G A (4-Ethoxy-2,6-dimethylphenyl)boronic acid C Biaryl Product A->C Pd Catalyst, Base B Aryl/Heteroaryl Halide or Triflate B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The judicious choice of catalyst, ligand, base, and solvent is paramount for the success of this transformation, especially when dealing with sterically hindered boronic acids.

Causality Behind Experimental Choices: The Role of Substituents
  • 2,6-Dimethyl Groups (Steric Hindrance): The two methyl groups ortho to the boronic acid moiety introduce significant steric bulk. This has several important implications:

    • Influence on Reactivity: While significant steric hindrance can sometimes slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, it can also prevent undesired side reactions such as homocoupling of the boronic acid.

    • Conformational Restriction: The steric clash between the ortho-methyl groups and the substituents on the coupling partner's aromatic ring restricts the rotation around the newly formed C-C bond. This can lead to stable atropisomers, which are stereoisomers arising from hindered rotation. In drug design, locking a molecule into a specific, biologically active conformation can significantly enhance its potency and selectivity.

    • Modulation of Target Binding: The fixed dihedral angle between the two aryl rings can be crucial for optimal interaction with the binding pocket of a protein target, such as a kinase.

  • 4-Ethoxy Group (Electronic and Physicochemical Effects): The ethoxy group at the para-position influences the electronic and physical properties of the molecule:

    • Electron-Donating Nature: As an electron-donating group, the ethoxy substituent can increase the electron density of the aromatic ring, which can influence the transmetalation step of the Suzuki-Miyaura reaction.

    • Improved Physicochemical Properties: In the final biaryl product, the ethoxy group can enhance aqueous solubility and modulate lipophilicity (logP). These are critical parameters for improving the "drug-likeness" of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Metabolic Stability: The ethoxy group can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

Detailed Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with a heterocyclic halide, a common strategy in the synthesis of protein kinase inhibitors. This protocol is a self-validating system, incorporating best practices for achieving high yields and purity.

Reaction Scheme:

G A (4-Ethoxy-2,6-dimethylphenyl)boronic acid C Biaryl Product A->C Pd(PPh3)4, K2CO3, Dioxane/H2O B Heterocyclic Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C

Caption: Synthesis of a biaryl kinase inhibitor scaffold.

Materials and Reagents:
ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(4-Ethoxy-2,6-dimethylphenyl)boronic acid361543-98-8194.051.21.2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine56049-51-1153.581.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-
Step-by-Step Methodology:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Ethoxy-2,6-dimethylphenyl)boronic acid (232.9 mg, 1.2 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (153.6 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of a biphasic solvent system with a base is common in Suzuki couplings to facilitate the activation of the boronic acid.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure biaryl product.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat to 90°C and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable and strategic building block for medicinal chemists. Its unique substitution pattern allows for the synthesis of biaryl compounds with controlled conformation and modulated physicochemical properties. The detailed protocol provided herein for a Suzuki-Miyaura cross-coupling reaction serves as a robust starting point for researchers to incorporate this versatile reagent into their drug discovery programs. By understanding the interplay between the steric and electronic effects of the substituents, scientists can rationally design and synthesize novel bioactive molecules with improved therapeutic potential.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 21;25(18):4323. [Link]

  • Examples of biaryl-containing drugs and agrochemicals. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004;80(8):359-371. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2022;13(4):613-620. [Link]

  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. 2024. [Link]

  • Expanding chemical space by para-C−H arylation of arenes. Nature Communications. 2022;13:3955. [Link]

  • Examples of biaryl structure applications. ResearchGate. [Link]

  • Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(13):9220-9243. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. 2021;11(3):1414-1422. [Link]

  • Special Issue : Design and Study of Kinase Inhibitors. MDPI. [Link]

  • Examples of drugs containing a biaryl moiety. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Application Notes and Protocols: Advanced Palladium Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Steric Hindrance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] However, when coupling partners possess significant steric bulk, particularly ortho-substituted aryl halides and boronic acids, the efficiency of this transformation can be dramatically reduced. This steric impediment presents a significant hurdle in the synthesis of complex molecules, including pharmaceuticals and advanced materials, where the construction of hindered biaryl scaffolds is often a necessity.

This comprehensive guide provides an in-depth exploration of palladium catalyst systems specifically designed to overcome the challenges associated with sterically hindered boronic acids. We will delve into the mechanistic nuances, ligand design principles, and practical experimental protocols that enable efficient coupling of these challenging substrates.

The Mechanistic Hurdle: How Steric Hindrance Impacts the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] Steric hindrance can negatively impact each of these elementary steps, leading to sluggish reactions and low yields.

  • Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[1][5] The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide can be sterically hindered, slowing down the entire process. Electron-rich and bulky ligands can facilitate this step.[5]

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium(II) complex is also susceptible to steric clashes. The formation of the key intermediate, often involving a Pd-O-B linkage, can be disfavored when bulky substituents are present on either coupling partner.[6]

  • Reductive Elimination: The final step, where the two organic fragments are coupled and the palladium(0) catalyst is regenerated, requires the two groups to be in a cis orientation on the palladium center.[5] Steric repulsion between bulky ligands and the coupling partners can make attaining this conformation difficult, thereby impeding the final bond-forming step.

To address these challenges, significant research has focused on the development of specialized ligands that can promote efficient catalysis even with the most demanding substrates.

Ligand Design: The Key to Unlocking Reactivity

The choice of ligand is paramount for successful Suzuki-Miyaura coupling of sterically hindered substrates. The ideal ligand should be both electron-rich to promote oxidative addition and sufficiently bulky to facilitate reductive elimination while also preventing catalyst deactivation.[5]

Key Classes of Ligands for Hindered Couplings:
  • Bulky Monodentate Phosphine Ligands: Ligands such as tri(o-tolyl)phosphine and the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) have proven to be highly effective.[7][8] Their steric bulk promotes the reductive elimination step, which is often slow for hindered substrates.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk, making them excellent ligands for challenging cross-coupling reactions.[9] Their strong bond to the palladium center can also enhance catalyst stability.

  • Bidentate Phosphine Ligands: While sometimes less effective for highly hindered substrates compared to their monodentate counterparts, certain bidentate ligands like DPPF have shown utility in specific applications.[10]

The following table summarizes the characteristics of commonly used ligands for coupling sterically hindered boronic acids:

Ligand ClassExamplesKey Features
Bulky Monodentate Phosphines Tri(o-tolyl)phosphine, SPhos, XPhos, RuPhos, BrettPhosElectron-rich, sterically demanding, promote reductive elimination.[7][8][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, Acenaphthoimidazolylidene-based ligandsStrong σ-donors, high thermal stability, "flexible steric bulk".[9]
Bidentate Phosphines DPPF, BINAPCan be effective in specific cases, may prevent dimer formation.[10]

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction involving a sterically hindered boronic acid.

General Considerations:
  • Reagent Purity: Use high-purity reagents and solvents to avoid catalyst poisoning and side reactions.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands. Degassing of solvents is crucial.

  • Base Selection: The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Selection: A variety of solvents can be used, including toluene, dioxane, and THF, often with the addition of water.[3] The choice depends on the specific substrates and reaction temperature.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Hindered Arylboronic Acid

Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with 2,4,6-trimethylphenylboronic acid.

Materials:

  • 1-bromo-2,6-dimethylbenzene

  • 2,4,6-trimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv), 2,4,6-trimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inerting the System: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.

  • Catalyst Addition: Add the pre-weighed catalyst mixture to the reaction vessel under a positive flow of argon.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh palladium precursor and ligand.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent like dioxane.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and bases; consider using boronic esters (e.g., neopentylglycol or MIDA boronates) which are more stable.[12]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Dehalogenation of Aryl Halide Presence of water or other proton sourcesUse anhydrous conditions.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

Catalyst_Selection Start Start: Hindered Coupling Substrate_Analysis Analyze Steric Hindrance (Ortho-substitution) Start->Substrate_Analysis Ligand_Choice Select Ligand Class Substrate_Analysis->Ligand_Choice Monodentate Bulky Monodentate Phosphine (e.g., SPhos) Ligand_Choice->Monodentate High hindrance NHC N-Heterocyclic Carbene (e.g., IPr) Ligand_Choice->NHC High temperature needed Reaction_Conditions Optimize Base and Solvent Monodentate->Reaction_Conditions NHC->Reaction_Conditions Troubleshooting Troubleshoot (Low Yield, Side Reactions) Reaction_Conditions->Troubleshooting If needed Success Successful Coupling Reaction_Conditions->Success If successful Troubleshooting->Ligand_Choice Re-evaluate

Sources

Application Notes and Protocols: (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists in Research and Development

These application notes provide a comprehensive overview of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, a sterically hindered organoboron compound with significant potential in modern synthetic chemistry. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed protocols and insights into its application as a synthetic building block, particularly in cross-coupling reactions. While specific literature on this exact molecule is emerging, the protocols and principles outlined herein are derived from established methodologies for structurally related, sterically demanding boronic acids and are anticipated to be highly applicable.

Introduction and Unique Characteristics

(4-Ethoxy-2,6-dimethylphenyl)boronic acid belongs to a class of ortho-substituted arylboronic acids that are instrumental in the synthesis of complex organic molecules. The presence of the two methyl groups in the ortho positions to the boronic acid moiety imposes significant steric hindrance around the boron center. This steric bulk, in combination with the electron-donating ethoxy group at the para position, imparts unique reactivity to this building block.

Key Structural Features and Their Implications:

  • Ortho-Dimethyl Substitution: The two methyl groups flanking the boronic acid create a sterically congested environment. This can influence the kinetics of transmetalation in cross-coupling reactions, often requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields. However, this steric hindrance can also be advantageous in directing the stereochemical outcome of certain reactions and can contribute to the stability of the resulting biaryl products by restricting bond rotation.

  • Para-Ethoxy Group: The electron-donating ethoxy group increases the electron density of the aromatic ring, which can modulate the nucleophilicity of the aryl group and influence the electronic properties of the final product.

These combined features make (4-Ethoxy-2,6-dimethylphenyl)boronic acid a valuable tool for accessing highly substituted biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The use of sterically hindered boronic acids like (4-Ethoxy-2,6-dimethylphenyl)boronic acid in these reactions allows for the synthesis of complex biaryl compounds that would be challenging to prepare using other methods.

Mechanistic Considerations for Sterically Hindered Couplings:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step. The steric bulk around the boronic acid can impede the approach of the palladium complex, necessitating the use of highly active catalysts and carefully optimized reaction conditions to overcome this barrier.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_boron Boronate Complex Formation Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Base Base (e.g., K2CO3, Cs2CO3) Boronate [Ar'-B(OR)2(OH)]- Base->Boronate Ar'-B(OR)2 (4-Ethoxy-2,6-dimethylphenyl)boronic acid Ar'-B(OR)2->Boronate + Base Ar-X Aryl Halide/Triflate (Ar-X) Boronate->Transmetalation Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Vessel Add (4-Ethoxy-2,6-dimethylphenyl)boronic acid, aryl bromide, K3PO4, Pd(OAc)2, and SPhos to a dry reaction vessel. Evacuate Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Vessel->Evacuate Solvent Add degassed toluene and water. Evacuate->Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Solvent->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Upon completion Dilute Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Cool->Dilute Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Dilute->Dry Concentrate Filter and concentrate the solvent in vacuo. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Application Notes & Protocols: Navigating the Challenges of Cross-Coupling Reactions with Ortho-Disubstituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Steric Challenge in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryls, structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, as synthetic targets grow in complexity, so do the challenges. A significant hurdle lies in the coupling of sterically hindered substrates, particularly ortho-disubstituted arylboronic acids. The steric bulk imposed by substituents at the ortho positions of the boronic acid can dramatically impede the reaction, leading to low yields, slow reaction rates, and catalyst deactivation.[5][6]

These application notes provide a comprehensive guide for overcoming the challenges associated with the cross-coupling of ortho-disubstituted arylboronic acids. We will delve into the mechanistic nuances imposed by steric hindrance, explore catalyst and ligand systems specifically designed for these demanding transformations, and provide detailed, field-proven protocols to empower researchers to successfully synthesize even highly congested biaryl structures.

Mechanistic Considerations: The Impact of Ortho-Substituents

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance from ortho-substituents on the arylboronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.[6][7]

Two primary pathways are proposed for transmetalation: the "oxo-palladium pathway" and the "boronate pathway".[8][9][10] In the presence of a base, arylboronic acids can form boronate species (Ar-B(OH)₃⁻), which are more nucleophilic and readily participate in transmetalation.[7][11] The presence of bulky ortho-substituents can disfavor the approach of the boronic acid or boronate to the palladium center, thus increasing the energy barrier for this critical step.[5]

Furthermore, steric congestion can also influence the reductive elimination step, where the new C-C bond is formed and the biaryl product is released from the palladium catalyst.[6] Highly hindered biaryls can be slow to reductively eliminate, potentially leading to catalyst decomposition or undesired side reactions.

To address these challenges, the development of specialized catalyst systems, particularly the design of bulky, electron-rich phosphine ligands, has been crucial. These ligands can stabilize the active palladium(0) species, facilitate oxidative addition, and promote the otherwise difficult transmetalation and reductive elimination steps involving sterically demanding substrates.[12][13][14]

Visualizing the Catalytic Hurdle

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the sterically hindered transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 ortho-Disubstituted Arylboronic Acid Base Base (e.g., K2CO3) caption Suzuki-Miyaura Catalytic Cycle Optimization_Workflow Start Define Substrates (Aryl Halide & Boronic Acid) Screen_Catalyst Screen Catalyst Systems (Pd Source & Ligand) Start->Screen_Catalyst Screen_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Dioxane/H2O, Toluene/H2O, DMF) Screen_Base->Screen_Solvent Analysis Analyze Results (Yield, Purity) Screen_Solvent->Analysis Optimize_Temp Optimize Temperature & Reaction Time Scale_Up Scale-Up Reaction Optimize_Temp->Scale_Up Analysis->Screen_Catalyst Poor Results Analysis->Optimize_Temp Promising Conditions caption Optimization Workflow

Sources

Application Notes and Protocols: (4-Ethoxy-2,6-dimethylphenyl)boronic Acid in the Synthesis of Sterically Congested Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sterically Hindered Biaryls

The biaryl motif is a privileged scaffold, forming the core of numerous pharmaceuticals, natural products, agrochemicals, and advanced materials.[1][2] The controlled synthesis of these structures is a cornerstone of modern organic chemistry. Among the most powerful and versatile tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning technology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4][5][6][7][8]

However, as molecular complexity increases, particularly in the synthesis of biaryls with multiple substituents at the ortho positions (sterically hindered biaryls), significant synthetic challenges emerge. These congested structures often exhibit unique conformational properties that are critical for biological activity or material performance. (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a specialized building block designed precisely to address this challenge. The two methyl groups at the ortho positions provide the necessary steric bulk to construct tetra-ortho-substituted biaryl systems, which are notoriously difficult to access using conventional methods.[9][10][11][12][13] The ethoxy group at the para position acts as a mild electron-donating group, influencing the electronic properties of the resulting biaryl without introducing significant reactivity complications.

This document provides an in-depth guide to the effective use of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, detailing not just the "how" but the "why" behind the protocol, to empower researchers in drug discovery and materials science to construct complex molecular architectures with confidence.

The Causality of Success: Overcoming Steric Hindrance in the Suzuki-Miyaura Reaction

The synthesis of a tetra-ortho-substituted biaryl requires forcing two sterically demanding fragments together. In the context of the Suzuki-Miyaura catalytic cycle, this steric clash presents high energy barriers for two key steps: transmetalation and reductive elimination.[4][9][11][14] Standard palladium catalysts often fail, leading to low yields, slow reactions, or decomposition.

Success hinges on a rationally designed system:

  • The Boronic Acid: (4-Ethoxy-2,6-dimethylphenyl)boronic acid serves as the sterically demanding nucleophilic partner.

  • The Catalyst System: The challenge of steric hindrance is overcome by employing highly active palladium catalysts, typically featuring bulky, electron-rich ligands. These ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs), form catalytically active L-Pd(0) species that are both reactive enough to undergo oxidative addition with the aryl halide and sterically accommodating to facilitate the subsequent challenging steps.[1][9][11][14][15] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the final C-C bond and regenerates the active catalyst.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[4][7][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (Ar²-B(OR)₃⁻). This species then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex. This is often the rate-determining step, especially with hindered substrates.[17]

  • Reductive Elimination: The two aryl groups on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_halide L₂Pd(II)(Ar¹)X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim Formation of Biaryl Product (Ar¹-Ar²) red_elim->pd0

Sources

Application Note: Enhancing the Stability of (4-Ethoxy-2,6-dimethylphenyl)boronic Acid through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable building block in organic synthesis and drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility can be compromised by inherent instability, leading to degradation during storage or under certain reaction conditions. This application note provides a detailed guide for researchers on converting this sterically hindered and electron-rich boronic acid into more robust derivatives: a pinacol boronate ester, an N-methyliminodiacetic acid (MIDA) boronate, and a potassium trifluoroborate salt. We present the scientific rationale behind these derivatization strategies, provide detailed step-by-step protocols for their synthesis, and outline a method for comparative stability analysis, enabling scientists to improve the reliability and reproducibility of their synthetic workflows.

The Challenge: Inherent Instability of Arylboronic Acids

Arylboronic acids are susceptible to two primary degradation pathways that can significantly impact their purity, reactivity, and shelf-life.

  • Dehydrative Trimerization: Boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium-driven process is often reversible upon addition of water, but it complicates accurate quantification and handling of the active monomeric species.

  • Protodeboronation: This is an irreversible degradation pathway involving the cleavage of the carbon-boron bond, typically facilitated by aqueous, acidic, or basic conditions, resulting in the formation of the corresponding arene (1-ethoxy-3,5-dimethylbenzene in this case).[1][2][3][4] The electron-donating ethoxy group on the phenyl ring of the target molecule can exacerbate the rate of protodeboronation.

The presence of two ortho-methyl groups in (4-Ethoxy-2,6-dimethylphenyl)boronic acid provides significant steric hindrance around the boron center, which can influence the rates of both degradation and derivatization reactions.

Instability_Pathways cluster_0 Degradation Pathways cluster_1 Protodeboronation (Irreversible) cluster_2 Trimerization (Reversible) BA R-B(OH)₂ (4-Ethoxy-2,6-dimethylphenyl)boronic acid Arene R-H (1-Ethoxy-3,5-dimethylbenzene) BA->Arene H⁺ / H₂O Boroxine (RBO)₃ Boroxine Trimer BA->Boroxine - 3 H₂O + 3 H₂O Derivatization_Workflow BA (4-Ethoxy-2,6-dimethylphenyl)boronic acid Pinacol Pinacol Boronate Ester BA->Pinacol + Pinacol - 2 H₂O MIDA MIDA Boronate BA->MIDA + MIDA - 2 H₂O BF3K Potassium Trifluoroborate BA->BF3K + KHF₂ - 2 H₂O Stability_Workflow cluster_0 Stability Assessment Protocol A 1. Prepare Solutions (Boronic Acid & Derivatives) in DMSO-d₆ with internal standard B 2. Acquire Initial NMR (Time = 0 h) A->B C 3. Incubate Samples (e.g., 60 °C) B->C D 4. Acquire NMR at Time Points (e.g., 24h, 48h, 72h) C->D E 5. Quantify & Compare (Integrate vs. standard) D->E

Sources

Application Note: Accelerating the Synthesis of Sterically Hindered Biaryls via Microwave-Assisted Suzuki Coupling with (4-Ethoxy-2,6-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to sterically demanding substrates, such as ortho-disubstituted arylboronic acids, often presents significant challenges, leading to sluggish reactions and diminished yields. This application note provides a comprehensive guide to leveraging microwave-assisted synthesis for the efficient coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with various aryl halides. We will delve into the mechanistic underpinnings, provide a detailed and robust protocol, explore key optimization parameters, and offer practical troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals seeking to overcome the synthetic hurdles associated with sterically hindered biaryl synthesis.

Introduction: Overcoming Steric Challenges with Microwave Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] The traditional approach, however, often falters when one or both coupling partners are sterically hindered. (4-Ethoxy-2,6-dimethylphenyl)boronic acid, with its two ortho-methyl groups, represents a classic example of such a challenging substrate. These bulky substituents impede the crucial transmetalation step in the catalytic cycle, slowing the reaction rate and often requiring harsh conditions or highly specialized, expensive catalysts.[2][3]

Microwave-assisted organic synthesis offers a compelling solution to this problem. By utilizing microwave irradiation instead of conventional heating, it is possible to achieve rapid, localized, and highly efficient energy transfer directly to the polar molecules in the reaction mixture.[4] This results in a dramatic reduction in reaction times—from hours to mere minutes—and often leads to higher product yields and improved reproducibility by minimizing the formation of side products.[1][5][6] For sterically demanding couplings, microwave heating can provide the necessary energy to overcome the high activation barriers, making previously impractical transformations feasible and efficient.

This document serves as a practical guide to implementing this enabling technology for the successful synthesis of complex biaryl compounds using (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

The Catalytic Cycle and the Microwave Advantage

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational optimization.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This is often the rate-limiting step, especially with sterically hindered substrates. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Microwave irradiation accelerates each of these steps by providing rapid and uniform heating, ensuring that the reaction mixture quickly reaches and maintains the optimal temperature required to overcome the activation energy of the sterically hindered transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-R pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_complex base Base (e.g., OH⁻) base->boronic_acid aryl_halide Ar-X aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of an aryl bromide with (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

3.1. Materials and Reagents

  • Aryl Halide (e.g., 4-Bromoanisole), 1.0 mmol

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid, 1.2 mmol (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄), 0.03 mmol (3 mol%)

  • Base (e.g., K₂CO₃), 2.0 mmol (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), 5 mL

  • All reagents should be of high purity. Solvents should be degassed prior to use to prevent oxidation of the palladium catalyst.

3.2. Equipment

  • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor).

  • Work-up:

    • Open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization of Key Reaction Parameters

For challenging substrates, systematic optimization is crucial. The following table outlines the key parameters and provides guidance for achieving high yields.

ParameterRecommended Starting PointConsiderations & Optimization Strategy
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)For highly unreactive partners, consider pre-catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos (e.g., XPhos Pd G2/G3).[8] These facilitate the oxidative addition and reductive elimination steps.
Base K₂CO₃ (2-3 equiv)The choice of base is critical. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ can significantly accelerate the reaction, especially the transmetalation step with hindered boronic acids.[3][9]
Solvent System 1,4-Dioxane/H₂O (4:1)The solvent must dissolve all reactants at elevated temperatures. Other common systems include Toluene/EtOH/H₂O or DMF/H₂O.[1][9][10] The water component is essential for dissolving the base and facilitating the activation of the boronic acid.
Temperature 100-140 °CHigher temperatures generally increase the reaction rate. Microwave reactors allow for precise temperature control well above the solvent's boiling point. Perform a temperature screen to find the optimal balance between reaction speed and decomposition.[11]
Reaction Time 10-20 minutesOne of the primary advantages of microwave synthesis is the short reaction time. Monitor reaction progress by TLC or LC-MS to determine the optimal hold time.[9]
Boronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[3]

Experimental Workflow and Troubleshooting

A systematic workflow ensures reproducibility and simplifies the identification of potential issues.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent_prep Reagent Weighing & Solvent Degassing vial_assembly Vial Assembly reagent_prep->vial_assembly mw_reaction Microwave Irradiation (Temp, Time, Power) vial_assembly->mw_reaction cooling Cooling to RT mw_reaction->cooling workup Extraction & Drying cooling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Homocoupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid. This sterically hindered boronic acid presents unique challenges, and this document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for the desired cross-coupled product.

Understanding the Challenge: Why Does Homocoupling Occur?

Homocoupling, the unwanted reaction of a boronic acid with itself to form a symmetrical biaryl, is a common side reaction in Suzuki-Miyaura couplings. For a sterically hindered substrate like (4-Ethoxy-2,6-dimethylphenyl)boronic acid, this issue can be particularly pronounced. The primary mechanisms driving this side reaction are:

  • Oxygen-Mediated Homocoupling : This is often the most significant contributor. Trace amounts of oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating a palladium species that can re-enter the catalytic cycle.[1]

  • Reductive-Elimination-Based Homocoupling : In this pathway, two molecules of the boronic acid transmetalate onto the palladium center, forming a diarylpalladium(II) species. This intermediate then undergoes reductive elimination to yield the homocoupled biaryl and Pd(0).

  • Protonolysis/Second Transmetalation : This less common mechanism can become significant with certain substrates, where protonolysis of the boronic acid is followed by a second transmetalation event, leading to homocoupling.[2][3]

The steric hindrance from the two ortho-methyl groups on (4-Ethoxy-2,6-dimethylphenyl)boronic acid can slow down the desired cross-coupling reaction, giving more time for these side reactions to occur.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of the homocoupled biaryl byproduct. What is the most likely cause and my first step to fix it?

A1: The most probable cause is the presence of dissolved oxygen in your reaction mixture.

The palladium-catalyzed homocoupling of arylboronic acids is highly sensitive to oxygen.[1] Your immediate focus should be on rigorously deoxygenating your reaction.

Troubleshooting Steps:

  • Solvent Degassing: Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method is highly effective for removing dissolved gases.[4][5] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. Repeating this cycle 3-5 times is recommended.[4][5] For less sensitive reactions, sparging the solvent with an inert gas (like argon or nitrogen) for 30-60 minutes can be sufficient.[6]

  • Inert Atmosphere: The reaction vessel should be purged with an inert gas before adding reagents. Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial.

  • Subsurface Sparge: Before adding the palladium catalyst, performing a subsurface sparge of the reaction mixture with nitrogen can effectively remove residual oxygen.[7]

Q2: I've improved my degassing technique, but homocoupling is still an issue. How does my choice of base affect this side reaction?

A2: The choice and amount of base are critical. The base activates the boronic acid for transmetalation but can also promote side reactions.[8][9][10]

Base Selection Strategy:

  • Weaker Bases are Often Better: For sterically hindered boronic acids, a milder base can be advantageous. Strong bases can accelerate decomposition pathways. Consider using potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11][12][13][14]

  • Stoichiometry Matters: Using a large excess of base is not always better. The reaction's selectivity can depend on the amount of base used.[9] Start with the recommended stoichiometry and optimize from there.

  • Consider the Cation: The counter-cation of the base can influence the reaction rate. For carbonate bases, potassium (K⁺) has been shown to have the least rate-decelerating effect in the transmetalation step.[14]

BaseStrengthTypical Use
K₃PO₄ StrongOften used for challenging couplings, but may promote homocoupling.
Cs₂CO₃ StrongHighly effective but can also lead to side reactions.
K₂CO₃ ModerateA good starting point, often providing a balance between reactivity and suppression of side reactions.[14]
KF WeakParticularly effective for sterically demanding boronic acids and substrates with base-labile functional groups.[11][12][13]
Organic Bases WeakBases like triethylamine (NEt₃) can be used, but are generally less common for this type of coupling.
Q3: Could my palladium catalyst and ligand system be contributing to the problem?

A3: Absolutely. The catalyst and ligand combination is key, especially for sterically hindered substrates.

The ligand's job is to stabilize the palladium center and facilitate the steps of the catalytic cycle. For a bulky boronic acid, the right ligand is essential.

Catalyst and Ligand Recommendations:

  • Bulky, Electron-Rich Ligands: For sterically demanding boronic acids, bulky, electron-rich phosphine ligands are often the best choice. These ligands promote the oxidative addition step and can help to prevent the formation of undesired palladium species. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in obtaining good yields of cross-coupling products while minimizing homocoupling.[2][3]

  • Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ. However, in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate ligand is also very common and effective.

  • Catalyst Loading: While it might seem counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the main reaction.

Experimental Protocols

Here are detailed, step-by-step methodologies for minimizing homocoupling.

Protocol 1: Rigorous Degassing using Freeze-Pump-Thaw

This protocol is for achieving the lowest possible oxygen levels in your reaction solvent.[5]

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Securely attach the flask to a Schlenk line.

  • Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Once frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Boronic Acids

This protocol incorporates best practices for minimizing homocoupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 equivalents), your aryl halide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Add your chosen degassed solvent (e.g., dioxane/water mixture).

  • Degassing the Mixture:

    • Bubble argon through the stirred reaction mixture for 20-30 minutes.

  • Catalyst Addition:

    • In a separate vial under argon, prepare a solution of your palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

    • Using a syringe, add the catalyst solution to the reaction mixture.

  • Reaction:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool to room temperature, and proceed with your standard aqueous work-up and purification.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle and the competing oxygen-mediated homocoupling pathway.

Suzuki_Homocoupling cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Peroxo L₂Pd(O₂) Peroxo Complex Pd0->Peroxo Reaction with O₂ Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (+ Ar'B(OH)₂) Transmetal->Pd0 Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination O2 O₂ Homocoupling_Product Ar-Ar (Homocoupling) Peroxo->Homocoupling_Product + 2 Ar'B(OH)₂

Caption: The desired Suzuki cycle versus the oxygen-mediated homocoupling side reaction.

Troubleshooting Logic Flow

This diagram outlines a logical progression for troubleshooting homocoupling issues.

Troubleshooting_Flow Start High Homocoupling Observed Degas Step 1: Improve Degassing (Freeze-Pump-Thaw, Sparge) Start->Degas Check_Degas Homocoupling Reduced? Degas->Check_Degas Base Step 2: Optimize Base (Switch to weaker base, e.g., KF or K₂CO₃) Check_Degas->Base No Success Problem Solved Check_Degas->Success Yes Check_Base Homocoupling Reduced? Base->Check_Base Ligand Step 3: Change Ligand/Catalyst (Use bulky, electron-rich ligand, e.g., SPhos) Check_Base->Ligand No Check_Base->Success Yes Check_Ligand Homocoupling Reduced? Ligand->Check_Ligand Check_Ligand->Success Yes Consult Consult Literature for Specialized Conditions Check_Ligand->Consult No

Caption: A step-by-step guide for troubleshooting homocoupling.

References

  • Barder, T. E., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-12. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4869-4872. [Link]

  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Gala, F., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering. [Link]

  • Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal, 9(1), 76-83. [Link]

  • Figshare. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. [Link]

  • Wallace, D. J., & Chen, C. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 632-635. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3127-3133. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • RSC Publishing. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Retrieved from [Link]

  • ACS Publications. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(17), 5334-5337. [Link]

  • ACS Catalysis. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Retrieved from [Link]

  • ACS Publications. (1997). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 62(21), 7479-7486. [Link]

  • PubMed. (2019). Enzyme Degassing for Oxygen-Sensitive Reactions in Open Vessels of an Automated Parallel Synthesizer: RAFT Polymerizations. ACS Combinatorial Science, 21(10), 727-734. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • ACS Catalysis. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • RSC Publishing. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(10), 3805-3821. [Link]

  • PubMed. (2017). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Journal of the American Chemical Society, 139(10), 3822-3832. [Link]

  • RSC Publishing. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(13), 3354-3359. [Link]

  • National Institutes of Health. (2015). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 20(7), 11987-12005. [Link]

  • ResearchGate. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(1), 35. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of Chemistry, 2022, 1-10. [Link]

  • ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(32), 14756-14764. [Link]

  • Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Retrieved from [Link]

  • PubMed. (2004). Suzuki-Miyaura Homocoupling of Naphthyl Triflates Using Bis(pinacolato)diboron: Approaches to the Biaryl Skeleton of Crisamicin A. The Journal of Organic Chemistry, 69(15), 5120-5123. [Link]

Sources

managing protodeboronation side reactions with (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support hub for researchers utilizing (4-Ethoxy-2,6-dimethylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered with this sterically hindered reagent: protodeboronation. As Senior Application Scientists, we aim to explain not just how to solve the problem, but why the proposed solutions work, ensuring the integrity and success of your experiments.

Understanding the Core Challenge: Protodeboronation

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable building block for synthesizing complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction.[1] Its defining feature—the two methyl groups flanking the boronic acid moiety—provides significant steric bulk. While this is crucial for controlling molecular architecture, it also makes the carbon-boron (C-B) bond susceptible to cleavage.

This undesired side reaction is known as protodeboronation . It is a chemical process where the C-B bond is broken and replaced by a carbon-hydrogen (C-H) bond, consuming your starting material and generating 1-ethoxy-3,5-dimethylbenzene as a byproduct.[2] In the context of a Suzuki-Miyaura coupling, which is conducted in basic media, the reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then protonated by a proton source, typically water.[3][4][5]

The primary goal of any optimization strategy is to ensure that the rate of the desired Suzuki-Miyaura catalytic cycle is significantly faster than the rate of the competing protodeboronation pathway.[6]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 L₂Pd(0) ArPdX Ar'-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar'-X) ArPdArB [Ar'-Pd(II)-Ar] Complex ArPdX->ArPdArB Transmetalation (ArB(OH)₂) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdArB->Product BoronicAcid (4-Ethoxy-2,6-dimethylphenyl)boronic acid (ArB(OH)₂) BoronicAcid->ArPdX Enters Catalytic Cycle Byproduct 1-Ethoxy-3,5-dimethylbenzene (Ar-H) BoronicAcid->Byproduct Base (OH⁻), H₂O C-B Bond Cleavage

Figure 1: Competing reaction pathways. The boronic acid can either enter the desired Suzuki-Miyaura cycle or be consumed by the protodeboronation side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a practical Q&A format.

Q1: My coupling yield is low, and my mass spectrometry analysis shows a major peak corresponding to 1-ethoxy-3,5-dimethylbenzene. What is happening?

A: This is the classic signature of significant protodeboronation. Your boronic acid is reacting with a proton source (often water from the solvent or base) before it can participate in the Suzuki-Miyaura catalytic cycle. This issue is frequently exacerbated by one or more of the following factors:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[6]

  • Inappropriate Base: Strong bases, especially hydroxides, can significantly increase the rate of C-B bond cleavage.[3]

  • Slow Catalytic System: If the main coupling reaction is slow, the side reaction has more time to occur.

Q2: How does my choice of base impact the rate of protodeboronation?

A: The choice of base is one of the most critical parameters for suppressing protodeboronation.

  • The Problem with Strong Bases: Strong hydroxide bases (e.g., NaOH, KOH, Ba(OH)₂) dramatically increase the concentration of the highly reactive boronate anion, which is prone to protonolysis.[3][7]

  • The Solution with Weaker Bases: Milder, non-hydroxide inorganic bases are strongly recommended. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) provide sufficient basicity to facilitate the transmetalation step of the Suzuki cycle without excessively promoting protodeboronation.[6][8] The overall pH of the reaction medium is a key factor to control.[2][5]

Q3: What is the optimal catalyst and ligand system for a sterically hindered substrate like this?

A: A highly active and rapid catalyst system is essential to ensure the cross-coupling reaction outcompetes the side reaction.

  • Avoid Slow Catalysts: Standard, less active catalysts such as Pd(PPh₃)₄ are often too slow for hindered substrates and can lead to low yields.[8]

  • Use Modern Ligands: Employ catalyst systems with bulky, electron-rich phosphine ligands (commonly known as Buchwald ligands, e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates the key steps of the catalytic cycle.[7][8]

  • Consider the Precatalyst: Starting with a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) can be advantageous.[7][9] This ensures the rapid generation of the active catalytic species and avoids potential side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[9]

  • A Note of Caution: Recent studies have shown that extremely bulky ligands can, paradoxically, promote a palladium-catalyzed protodeboronation pathway.[10][11] Therefore, ligand screening and careful optimization are always recommended.

Q4: Can my choice of solvent help minimize protodeboronation?

A: Absolutely. The solvent system plays a direct role by acting as the primary proton source.

  • Control the Water Content: While a small amount of water is often required to dissolve the base and facilitate transmetalation, excess water will accelerate protodeboronation.[12]

  • Recommended Solvents: A mixture of an anhydrous organic solvent (e.g., 1,4-dioxane, THF, toluene) with a minimal, controlled amount of water is a common and effective approach.[8]

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can be a powerful strategy. This often requires the use of boronic esters and specific bases compatible with non-aqueous media.[8]

Q5: Should I use the boronic acid directly or convert it to an ester derivative?

A: For challenging couplings where protodeboronation is a major concern, using a more stable boronic acid derivative is a highly effective strategy.

  • Enhanced Stability: Converting the boronic acid to a pinacol ester (ArB(pin)) or an N-methyliminodiacetic acid (MIDA) boronate ester significantly increases its stability towards premature decomposition and protodeboronation.[2][6][9][13]

  • "Slow-Release" Strategy: MIDA boronates are particularly useful as they engage in a "slow-release" of the boronic acid under the reaction conditions.[2][13] This keeps the instantaneous concentration of the free boronic acid low, minimizing the rate of the undesired side reaction while still allowing the productive coupling to proceed.[6]

Summary of Optimization Strategies

The following table summarizes the key experimental choices to mitigate protodeboronation.

ParameterSuboptimal Condition (Promotes Protodeboronation)Recommended Optimization (Minimizes Protodeboronation)Rationale
Base Strong hydroxide bases (NaOH, KOH, Ba(OH)₂)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the concentration of the highly reactive boronate anion.[6][8]
Catalyst/Ligand Low-activity systems (e.g., Pd(PPh₃)₄)High-activity systems (e.g., Pd₂/dba₃ or Pd precatalysts with Buchwald or NHC ligands)A faster catalytic cycle outcompetes the C-B bond cleavage side reaction.[6][8]
Solvent High concentration of water or protic solventsAnhydrous organic solvents (dioxane, THF) with minimal/controlled waterLimits the availability of the proton source required for protodeboronation.[8][12]
Boron Source Free boronic acidBoronic ester derivatives (Pinacol, MIDA)Increases stability and allows for a "slow-release" of the active reagent.[2][6][13]
Temperature High (e.g., >100 °C)Moderate (e.g., 60-90 °C)Lowers the kinetic rate of the protodeboronation side reaction.[6]
Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with a generic aryl bromide, incorporating best practices to minimize protodeboronation.

Reagents & Materials:

  • Aryl Bromide (1.0 eq.)

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 - 1.5 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v mixture)

  • Flame-dried reaction vessel with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 eq.), (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.01-0.02 eq.).

  • Evacuate & Backfill: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition: Prepare the dioxane/water solvent mixture and degas it thoroughly by sparging with argon for at least 30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the protodeboronated byproduct (1-ethoxy-3,5-dimethylbenzene).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

By implementing these evidence-based strategies, you can effectively manage the protodeboronation side reaction and achieve higher yields and purity in your Suzuki-Miyaura couplings involving (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

References
  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Green, R. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Green, R. A., et al. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Wigh, D. S., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. BenchChem.
  • Lozada, J., et al. (2016). Development of Organic Transformations Based on Protodeboronation.
  • Wigh, D. S., et al. (n.d.).
  • Wigh, D. S., et al. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

Sources

effect of base and solvent on (4-Ethoxy-2,6-dimethylphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating Base and Solvent Effects in Suzuki-Miyaura Coupling

Welcome to the technical support center for (4-Ethoxy-2,6-dimethylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this sterically hindered building block in their synthetic endeavors. Due to the presence of two ortho-methyl groups, this boronic acid presents unique challenges in palladium-catalyzed cross-coupling reactions. Understanding the interplay between the base and solvent is paramount to achieving high yields and reproducible results.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a causal analysis and recommended solutions.

Issue 1: Low to No Product Formation

You've set up your Suzuki-Miyaura coupling with (4-Ethoxy-2,6-dimethylphenyl)boronic acid, but the reaction shows minimal or no conversion to the desired product.

Root Cause Analysis:

Low conversion with a sterically hindered boronic acid like this one is often traced back to an inefficient transmetalation step. The two ortho-methyl groups significantly slow down the transfer of the aryl group from the boron atom to the palladium center. The choice of base and solvent is critical to overcoming this kinetic barrier.

Solutions & Protocols:

  • Evaluate Your Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]−), which is the active species in transmetalation.[1][2][3] For hindered substrates, a stronger base is often required.

    • Recommendation: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in promoting the coupling of ortho-disubstituted boronic acids.[4]

    • Protocol Tip: Ensure the base is finely powdered and, if running under anhydrous conditions, thoroughly dried. This increases its surface area and reactivity.[5]

  • Re-evaluate Your Solvent System: The solvent's polarity and its ability to dissolve all reaction components, including the inorganic base and the boronate species, are crucial.

    • Recommendation: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (e.g., 10:1) is a robust starting point.[6] Dioxane, DME, and THF are common choices.[6] The presence of water can be essential for dissolving the base and facilitating the formation of the active palladium-hydroxo species necessary for transmetalation.[7]

    • Caution: Excessive water can promote protodeboronation, a major side reaction.[5] If you suspect this is an issue, consider switching to a strictly anhydrous system.

  • Check Catalyst and Ligand: The steric bulk of the boronic acid requires a highly active catalyst system.

    • Recommendation: Standard Pd(PPh₃)₄ may be insufficient. Employ modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] Using air-stable pre-catalysts like XPhos Pd G3 can also improve reproducibility.[5]

Troubleshooting Workflow: Low Conversion

Caption: A workflow for troubleshooting low-yield reactions.

Issue 2: Significant Protodeboronation Observed

You notice a significant amount of 2,4-dimethyl-1-ethoxybenzene as a byproduct, indicating that the boronic acid group is being replaced by a hydrogen atom.

Root Cause Analysis:

Protodeboronation is a common side reaction for boronic acids, particularly under basic, aqueous conditions.[5][9] The C-B bond is cleaved by a proton source, which is typically water in the reaction mixture. This process is often accelerated by strong bases and elevated temperatures.

Solutions & Protocols:

  • Switch to Anhydrous Conditions: The most direct way to combat protodeboronation is to remove the proton source.

    • Recommendation: Use anhydrous solvents (e.g., dry dioxane or toluene) and a dry, finely powdered base. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[5]

  • Use a Milder Base: If aqueous conditions are necessary for solubility, a weaker base can mitigate protodeboronation.

    • Recommendation: Potassium fluoride (KF) is an excellent choice. It is basic enough to facilitate the formation of a reactive trifluoroborate species in situ but is generally not basic enough to promote rapid protodeboronation.[5][8]

  • Protect the Boronic Acid: For particularly sensitive substrates or when other methods fail, converting the boronic acid to a more stable derivative can be highly effective.

    • Recommendation: Convert the boronic acid to its corresponding pinacol ester or a diethanolamine (DABO) boronate adduct.[10][11] These are often more stable crystalline solids that can be used directly in the coupling reaction. The active boronic acid is slowly released under the reaction conditions.[12]

Protocol: Formation of a Diethanolamine (DABO) Boronate Adduct [5][10]
  • Dissolution: In a vial with a stir bar, dissolve (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the DABO boronate will form.

  • Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for (4-Ethoxy-2,6-dimethylphenyl)boronic acid in a typical Suzuki coupling?

A1: There is no single "best" combination, as the optimal conditions depend on the coupling partner (the aryl halide). However, a highly reliable starting point for this sterically hindered boronic acid is K₃PO₄ as the base in a Dioxane/H₂O (10:1) solvent system . This combination provides a strong base to activate the boronic acid and a polar solvent system that aids in the solubility of the various species.[5][6][12]

Q2: How does the choice of base affect the reaction mechanism?

A2: The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle.[3] Its most important function is to react with the boronic acid to form an anionic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[1][2] This increases the nucleophilicity of the organic group on the boron, making it capable of transferring to the palladium center during the transmetalation step. Stronger bases shift this equilibrium further towards the more reactive boronate, accelerating the overall reaction rate, which is especially important for hindered substrates.[4]

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd2_halide Ar'-Pd(II)-X oxidative_addition->pd2_halide transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd2_halide->transmetalation Base is CRITICAL here pd2_aryl Ar'-Pd(II)-Ar transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Product (Ar-Ar') reductive_elimination->product

Caption: The base is critical for the transmetalation step.

Q3: Can I use DMF or DMSO as a solvent?

A3: Yes, DMF and DMSO can be effective solvents, particularly for challenging reactions, due to their high polarity.[6] DMSO, in particular, can increase the rate of reaction with certain catalyst systems.[6] However, be aware that these solvents can be difficult to remove during workup and may lead to side reactions at higher temperatures. They are excellent choices when solubility of starting materials is a major issue.[13]

Q4: My reaction is biphasic (organic/aqueous). Is vigorous stirring really that important?

A4: Absolutely. In biphasic systems, the reaction occurs at the interface between the two layers. Vigorous stirring is essential to maximize the interfacial surface area, ensuring that the palladium catalyst in the organic phase can interact efficiently with the aqueous base and the resulting boronate salt.[5] Insufficient stirring can lead to slow or incomplete reactions.

Q5: What is the recommended stoichiometry for the boronic acid and base?

A5: It is standard practice to use a slight excess of the boronic acid (typically 1.2–1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide.[5] For the base, a larger excess is generally used, typically 2.0–3.0 equivalents, to ensure the equilibrium is driven towards the active boronate species and to neutralize any acidic byproducts formed during the reaction.

Data Summary: Base and Solvent Effects
BaseSolvent SystemTypical Outcome for Hindered Boronic AcidsKey Considerations
K₃PO₄Dioxane / H₂O (10:1)Excellent. Generally provides high yields and good reaction rates. A robust starting point for optimization.Ensure vigorous stirring for biphasic mixture. Can promote protodeboronation.[5][12]
Cs₂CO₃Dioxane or TolueneExcellent. Often provides the highest activity, especially for very challenging couplings.More expensive than other bases. Highly effective in both aqueous and anhydrous systems.
K₂CO₃ / Na₂CO₃DME / H₂O or EtOH/H₂OModerate to Poor. Often too weak to efficiently promote transmetalation of the hindered boronic acid.May require higher temperatures and longer reaction times. Higher risk of stalling.[4]
KFTHF or Dioxane (anhydrous)Good. Particularly useful when protodeboronation is a significant side reaction.Reaction rates may be slower than with stronger bases. Requires anhydrous conditions.[5][8]
NaOH / Ba(OH)₂DME / H₂OGood to Excellent. Very strong bases that can significantly accelerate the reaction.Can promote side reactions, including hydrolysis of sensitive functional groups.[4]
Standard Experimental Protocol

This is a general procedure for a Suzuki-Miyaura coupling using (4-Ethoxy-2,6-dimethylphenyl)boronic acid. It should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst oxidation.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated heating block (e.g., 80–100 °C) and stir vigorously for the required time (typically 4–24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Whittaker, D., Jones, C., & Kampen, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Matos, K., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. ResearchGate. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Nykaza, T. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Noguchi, H., Hojo, K., & Suginome, M. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Solubility Enhancement for (4-Ethoxy-2,6-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic reagents. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (4-Ethoxy-2,6-dimethylphenyl)boronic acid in their synthetic workflows. We will address common challenges related to its solubility in various reaction media, providing both foundational knowledge and actionable troubleshooting protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental solubility characteristics of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and the chemical principles governing its behavior in solution.

Q1: What is the expected qualitative solubility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid in common organic solvents?

A1: While specific quantitative solubility data for (4-Ethoxy-2,6-dimethylphenyl)boronic acid is not extensively published, we can infer its behavior based on its structure and established data for analogous substituted phenylboronic acids. The presence of an ethoxy group and two methyl groups on the phenyl ring increases its lipophilicity compared to unsubstituted phenylboronic acid.

Generally, substituted phenylboronic acids exhibit good solubility in polar aprotic solvents.[1][2] The large, nonpolar pyrene group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to the parent acid. Phenylboronic acid is generally soluble in most polar organic solvents.[3] The expected solubility profile is summarized below:

Solvent ClassExamplesExpected SolubilityRationale & Causality
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherHigh The ether oxygen can act as a hydrogen bond acceptor for the boronic acid's -OH groups, promoting dissolution.[2][4]
Ketones Acetone, 2-ButanoneHigh Similar to ethers, the carbonyl oxygen is an effective hydrogen bond acceptor.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate to High The aromatic ring of the boronic acid allows for favorable π-π stacking interactions with the solvent. Solubility is expected to increase with temperature.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Alcohols can both donate and accept hydrogen bonds. However, they can also react with boronic acids to form boronate esters, which may alter reactivity.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate These solvents are less polar and less effective at hydrogen bonding, leading to moderate solubility.[2]
Nonpolar Alkanes Hexanes, Heptane, MethylcyclohexaneVery Low The significant difference in polarity between the boronic acid and these solvents results in poor solvation.[1][2]
Water H₂OLow to Very Low While the boronic acid moiety has some polarity, the substituted phenyl ring is largely hydrophobic, leading to poor aqueous solubility.
Q2: My (4-Ethoxy-2,6-dimethylphenyl)boronic acid won't dissolve, even in a solvent where it should be soluble. What is the likely cause?

A2: The most common reason for the unexpectedly low solubility of a boronic acid is the formation of its cyclic anhydride, known as a boroxine . Boronic acids can readily undergo dehydration, especially upon heating or prolonged storage in a non-anhydrous environment, to form a trimeric boroxine structure.[5]

Boroxines are significantly less polar and more rigid than their corresponding boronic acids, which often leads to dramatically lower solubility in many organic solvents. This equilibrium is reversible in the presence of water.

Boroxine_Equilibrium BA 3 x (4-Ethoxy-2,6-dimethylphenyl)boronic acid (Monomer, More Soluble) Boroxine (4-Ethoxy-2,6-dimethylphenyl)boroxine (Trimer, Less Soluble) BA->Boroxine - 3 H₂O (Dehydration) Boroxine->BA + 3 H₂O (Hydrolysis) Water 3 H₂O

Caption: Equilibrium between boronic acid and its less soluble boroxine anhydride.

If you suspect boroxine formation, you can often break it up and restore solubility by adding a small amount of water to the solvent system, provided it is compatible with your reaction chemistry.

Q3: How does the base in my Suzuki-Miyaura coupling reaction affect the solubility of the boronic acid?

A3: The base plays a crucial role beyond catalysis; it directly impacts the solubility of the boronic acid. In the Suzuki-Miyaura reaction mechanism, the base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[6][7]

R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻

This anionic boronate species is significantly more polar than the neutral boronic acid.

  • In Aqueous/Biphasic Systems (e.g., Toluene/Water): The formation of the boronate salt can dramatically increase its concentration in the aqueous phase. This is beneficial for the reaction, as the active catalytic species often resides at the phase interface.

  • In Anhydrous Organic Solvents: Using a soluble organic base (like an alkoxide) or a very finely powdered inorganic base with high surface area can help form the boronate in the organic phase. However, if an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is not soluble in the organic solvent, the reaction becomes heterogeneous. In this case, effective stirring is critical to facilitate the reaction at the solid-liquid interface. In some cases, the boronate salt itself may have limited solubility and could precipitate if its concentration exceeds its solubility limit.[8]

Therefore, the choice and form of the base can be manipulated to improve the effective concentration of the active boron species in the desired phase of the reaction medium.

Part 2: Troubleshooting Guide for Poor Solubility During Reactions

This section provides a systematic approach to resolving solubility issues encountered during your experiment.

Problem: My (4-Ethoxy-2,6-dimethylphenyl)boronic acid precipitates from the reaction mixture.

Precipitation of a starting material is a clear indication of poor solubility under the reaction conditions, which will likely lead to low conversion and yield.[9] Follow this workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Problem: Boronic Acid Precipitates Check1 Is the solvent appropriate? (Consult FAQ Table) Start->Check1 Check2 Is boroxine formation suspected? (Reagent is old or clumpy) Check1->Check2 Yes Action1 Perform Rapid Visual Solubility Assessment (Protocol 1) Check1->Action1 No / Unsure Check3 Is the temperature optimal? (Many reactions require heat) Check2->Check3 No Action2 Add 1-2 vol% water to reaction mixture (if compatible) Check2->Action2 Yes Action3 Increase reaction temperature and observe for dissolution Check3->Action3 No Action4 Implement a Co-solvent System (Protocol 2) Check3->Action4 Yes, but still precipitates Success Issue Resolved Action1->Success Action2->Success Action3->Success Action5 Add a Phase-Transfer Catalyst (e.g., TBAB) Action4->Action5 Action5->Success

Caption: Stepwise workflow for troubleshooting boronic acid precipitation.

Protocol 1: Rapid Visual Solubility Assessment

This protocol allows you to quickly screen a range of solvents to find a suitable medium for your reaction.

Objective: To qualitatively determine the solubility of (4-Ethoxy-2,6-dimethylphenyl)boronic acid in various solvents at ambient and elevated temperatures.

Materials:

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid

  • A selection of candidate solvents (e.g., THF, Dioxane, Toluene, DMF, Isopropanol)

  • Small vials (e.g., 4 mL) with caps

  • Stir plate and small magnetic stir bars

  • Heat gun or hot plate

Procedure:

  • Preparation: Add approximately 10-20 mg of the boronic acid to each vial.

  • Solvent Addition: Add 1 mL of a candidate solvent to each vial. This creates a concentration of ~10-20 mg/mL, which is typical for many reactions.

  • Room Temperature Test:

    • Cap the vials and stir vigorously at room temperature for 5-10 minutes.

    • Visually inspect each vial. Hold it against a dark background to check for undissolved solid particles.

    • Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Elevated Temperature Test:

    • For vials where the solid did not fully dissolve, loosen the cap slightly and gently warm with a heat gun or on a hot plate while stirring.

    • Caution: Use proper ventilation and do not overheat flammable solvents.

    • Observe if the solid dissolves upon heating.

    • Allow the vial to cool to room temperature and observe if the solid precipitates out. This can indicate that elevated temperatures are required to maintain solubility.

  • Analysis: Based on your observations, select the solvent or solvent system that provides complete dissolution under your desired reaction conditions (room temperature or heated).

Problem: The reaction is sluggish with low yield, suggesting a solubility-limited rate.

Even if there is no visible precipitation, poor solvation can lead to a low effective concentration of the boronic acid, slowing down the reaction.[9]

Strategy 1: Implement a Co-solvent System

Using a mixture of solvents (a co-solvent system) is a powerful technique to enhance the solubility of multiple reactants that may have different polarity requirements.[10][11] For Suzuki-Miyaura couplings, biphasic systems involving water are very common as they can help dissolve both the organic starting materials and the inorganic base.

Common Co-Solvent SystemTypical Ratio (Organic:Aqueous)Characteristics & Use Cases
Toluene / Water 10:1 to 4:1Excellent for many Suzuki couplings. Toluene solubilizes the aryl halide and catalyst, while water dissolves the base and activates the boronic acid.
Dioxane / Water 5:1 to 3:1Dioxane is water-miscible and can help create a more homogeneous solution, which can be beneficial for challenging couplings.
THF / Water 4:1 to 2:1Similar to dioxane, THF is a polar, water-miscible solvent that can improve the mutual solubility of reagents.[12]
Ethanol / Water 1:1A "greener" solvent option that can be effective, especially with more polar substrates.
Protocol 2: Optimizing a Biphasic Co-solvent System

Objective: To determine the optimal ratio of an organic solvent and water for maximizing reactant solubility and reaction performance.

Methodology:

  • Set up Parallel Reactions: Prepare 3-4 small-scale reactions in parallel. Use a standard set of conditions (same catalyst, base, equivalents of reactants).

  • Vary the Solvent Ratio: For a Toluene/Water system, set up reactions with varying ratios, for example:

    • Reaction A: Toluene only (control)

    • Reaction B: Toluene/Water (10:1)

    • Reaction C: Toluene/Water (5:1)

    • Reaction D: Toluene/Water (2:1)

  • Monitor Progress: Run the reactions under the desired conditions (e.g., 80 °C for 4 hours). Monitor the reaction progress by TLC or GC/LC-MS at set time points (e.g., 1 hr, 2 hr, 4 hr).

  • Analyze Results: Compare the conversion rates and yield for each condition. The optimal ratio will be the one that gives the highest yield in the shortest time, indicating that solubility and reaction kinetics have been maximized.

Strategy 2: Use a Phase-Transfer Catalyst (PTC)

In biphasic systems, a phase-transfer catalyst can be used to shuttle the anionic boronate from the aqueous phase (where it is formed) into the organic phase where the palladium catalyst and aryl halide reside. This dramatically increases the reaction rate.

  • Common PTC: Tetrabutylammonium bromide (TBAB) is a frequently used and effective PTC for Suzuki reactions.[13]

  • Typical Loading: Use 0.1 to 1.0 equivalents relative to the limiting reagent.

Part 3: Advanced Topics & Prevention

Q4: How can I prevent the formation of insoluble boroxines in my starting material?

A4: Proper handling and storage are key to maintaining the quality and solubility of your boronic acid.

  • Storage: Store (4-Ethoxy-2,6-dimethylphenyl)boronic acid in a tightly sealed container in a desiccator or dry box, away from moisture and heat.

  • Handling: When weighing and handling the reagent, do so in a dry atmosphere (e.g., under a nitrogen or argon blanket) if possible, and minimize its exposure to ambient air.

  • Quality Check: If you suspect your boronic acid has degraded to the boroxine, you can check its purity by NMR or verify its melting point. Boroxines typically have different physical properties.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, J. L., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(14), 5472–5487. [Link]

  • Domagała, S., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4479–4486. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ResearchGate. (2010). Boronic acid building blocks: tools for sensing and separation. [Link]

  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation with (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub dedicated to addressing challenges in reactions involving (4-Ethoxy-2,6-dimethylphenyl)boronic acid. This sterically hindered and electron-rich boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. However, its unique electronic and steric properties can often lead to catalyst deactivation, resulting in low yields and inconsistent reaction outcomes.

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome catalyst deactivation and achieve robust and reproducible results.

I. Understanding the Challenge: Why Catalyst Deactivation Occurs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, relying on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] However, the efficiency of this catalytic cycle can be hampered by various deactivation pathways, especially when dealing with sterically demanding substrates like (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Key Factors Contributing to Catalyst Deactivation:

  • Steric Hindrance: The two methyl groups ortho to the boronic acid moiety significantly slow down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[4][5] This can lead to the accumulation of catalyst intermediates that are prone to decomposition.

  • Electron-Rich Nature: The ethoxy and dimethyl substituents make the phenyl ring electron-rich. While this can be beneficial for oxidative addition, it can also impact the overall electronic balance of the catalytic cycle.

  • Formation of Inactive Palladium Species: Under suboptimal conditions, the active Pd(0) catalyst can agglomerate into inactive palladium black or form stable, off-cycle Pd(I) dimers or other unreactive complexes.[6][7]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4]

  • Substrate and Reagent Instability: Boronic acids themselves can be unstable and undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially in the presence of water and base.[5][8]

Visualizing the Catalytic Cycle and Deactivation Pathways

To better understand the process, let's visualize the Suzuki-Miyaura catalytic cycle and the points where deactivation can occur.

Suzuki_Deactivation Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation_Agg Pd Black (Aggregation) Pd0->Deactivation_Agg Poor Ligand Stabilization Deactivation_Ox Pd(II) Oxides (Oxidation) Pd0->Deactivation_Ox O2 PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OR)2 / Base) PdII_ArX->Transmetalation Deactivation_Dim [Pd(I)]2 Dimer (Off-cycle) PdII_ArX->Deactivation_Dim Slow Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura cycle and key catalyst deactivation points.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with (4-Ethoxy-2,6-dimethylphenyl)boronic acid and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[5] 2. Inefficient Transmetalation: Steric hindrance from the boronic acid is preventing the transfer of the aryl group to the palladium center.[4] 3. Suboptimal Base: The base is not strong enough or soluble enough to activate the boronic acid.[4][9]1. Catalyst & Ligand Selection: - Use a modern, air-stable Pd(II) precatalyst (e.g., Buchwald G3 or G4 precatalysts) for reliable generation of the active Pd(0) species.[4] - Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[4][5][10] These ligands stabilize the catalyst and accelerate both oxidative addition and reductive elimination.[11] 2. Optimize Base and Solvent: - Switch to a stronger, non-coordinating base like K₃PO₄, Cs₂CO₃, or t-BuOK.[4][10] - Use anhydrous, degassed solvents with high boiling points such as dioxane, toluene, or DMF to allow for higher reaction temperatures.[4][9] 3. Increase Temperature: - Higher temperatures (80-120 °C) are often necessary to overcome the activation energy barrier for sterically hindered substrates.[4]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[4] 2. Excess Pd(II) Species: If the reduction of the Pd(II) precatalyst to Pd(0) is incomplete, the remaining Pd(II) can catalyze homocoupling.1. Rigorous Degassing: - Thoroughly degas all solvents and reagents using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. 2. Use of Appropriate Precatalyst: - Employing a well-defined precatalyst can ensure more efficient and complete conversion to the active Pd(0) species.[12]
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Water and Strong Base: The combination of water and a strong base can lead to the cleavage of the C-B bond.[5]1. Anhydrous Conditions: - If feasible for your specific reaction, use anhydrous solvents and reagents. However, note that a small amount of water can sometimes be beneficial for the activity of certain bases.[13][14] 2. Boronic Acid Protection: - Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be more resistant to protodeboronation.[4][15]
Reaction Stalls or is Sluggish 1. Catalyst Inhibition by Product: The biaryl product, being sterically bulky, might coordinate to the palladium center and inhibit further catalytic activity.[1] 2. Insufficient Ligand Concentration: The ligand-to-palladium ratio may be too low, leading to catalyst decomposition over time.1. Adjust Catalyst Loading and Ligand Ratio: - In some cases, a slightly higher catalyst loading might be necessary. - Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands with precatalysts). An excess of ligand can sometimes be detrimental.[12] 2. Monitor Reaction Progress: - Use TLC, GC-MS, or LC-MS to monitor the reaction. If it stalls, a second addition of a small amount of catalyst and ligand might be beneficial.
Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low or No Yield with (4-Ethoxy-2,6-dimethylphenyl)boronic acid Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagent Quality Start->Check_Reagents Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHCs) Check_Catalyst->Sol_Ligand Sol_Precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) Check_Catalyst->Sol_Precatalyst Sol_Base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) Check_Conditions->Sol_Base Sol_Temp_Solvent Increase Temperature & Use High-Boiling Solvent (Dioxane, Toluene) Check_Conditions->Sol_Temp_Solvent Sol_Degas Ensure Rigorous Degassing of Solvents/Reagents Check_Reagents->Sol_Degas Sol_Boronic_Acid Check Boronic Acid Purity/ Consider Protecting Group Check_Reagents->Sol_Boronic_Acid

Caption: A systematic workflow for troubleshooting low-yield reactions.

III. Frequently Asked Questions (FAQs)

Q1: I'm using Pd(PPh₃)₄ and not getting good results. Why?

A1: Pd(PPh₃)₄ is often ineffective for coupling sterically hindered substrates like (4-Ethoxy-2,6-dimethylphenyl)boronic acid.[5] The triphenylphosphine (PPh₃) ligand is not bulky or electron-donating enough to promote the challenging reductive elimination step required for forming tetra-ortho-substituted biaryls. Modern ligand systems, such as the Buchwald biarylphosphine ligands or N-heterocyclic carbenes (NHCs), are specifically designed to overcome these steric challenges and are highly recommended.[4][5][10]

Q2: How critical is the choice of base?

A2: The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate anion, which is the active species in the transmetalation step.[3] For sterically hindered boronic acids, a weak base may not be sufficient to drive this equilibrium. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve a reasonable reaction rate.[4] The choice of base can also influence catalyst stability and the extent of side reactions.[9][16]

Q3: Can I run the reaction open to the air?

A3: It is strongly discouraged. While some modern precatalysts show remarkable air stability, the active Pd(0) species is susceptible to oxidation.[4] Oxygen can deactivate the catalyst and lead to the formation of homocoupling byproducts.[8] For reproducible and high-yielding reactions, it is best practice to assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use properly degassed solvents.

Q4: My boronic acid seems to be decomposing. What can I do?

A4: (4-Ethoxy-2,6-dimethylphenyl)boronic acid, like many boronic acids, can be prone to decomposition, particularly protodeboronation or formation of boroxines.[5][8] To mitigate this, you can:

  • Check the purity and storage conditions of your boronic acid. It should be stored in a cool, dry place.

  • Use the boronic acid promptly after weighing.

  • Consider converting it to a more stable derivative. A common and effective strategy is to form the diethanolamine adduct, which is often a crystalline, air-stable solid that can be used directly in the coupling reaction.[4][15]

Q5: What is the optimal solvent for this type of reaction?

A5: The choice of solvent is critical and can significantly impact the reaction outcome.[9][13] For sterically hindered couplings, polar aprotic solvents with high boiling points are generally preferred.

  • Dioxane and Toluene: These are excellent choices as they allow for higher reaction temperatures, which are often necessary to overcome the steric barrier.[4]

  • Tetrahydrofuran (THF): Can be effective, but its lower boiling point might limit the achievable reaction rate.

  • Dimethylformamide (DMF): While it can be a good solvent, be aware that it can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.[17] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[17]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol provides a robust starting point for the coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with an aryl bromide using a modern catalyst system.

Reagents & Equipment:

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)

  • XPhos ligand (if not using a precatalyst with an integrated ligand)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or oven-dried reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide, (4-Ethoxy-2,6-dimethylphenyl)boronic acid, potassium phosphate, and the palladium precatalyst to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[4]

  • Degassing (Optional but Recommended): If not assembled in a glovebox, seal the flask and perform 3-4 cycles of vacuum backfilling with inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

If you are facing issues with boronic acid decomposition, converting it to a stable diethanolamine adduct is a straightforward solution.[4][15]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, often in protic or biphasic solvent systems.[15]

V. Conclusion

Successfully employing (4-Ethoxy-2,6-dimethylphenyl)boronic acid in cross-coupling reactions requires a careful and informed approach to experimental design. By understanding the root causes of catalyst deactivation—primarily steric hindrance—and proactively selecting robust catalyst systems, appropriate bases, and optimized reaction conditions, researchers can overcome these challenges. This guide provides the foundational knowledge and practical steps to troubleshoot and refine your synthetic procedures, ultimately enabling the efficient and reliable synthesis of complex molecules.

VI. References

  • Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Palio, L., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emergent Organoboron Acid Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Harvard University. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Retrieved from [Link]

  • Wiley Online Library. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Infoscience - EPFL. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Chemcd. (n.d.). (4-ethoxy-3,5-dimethylphenyl)boronic acid(850568-59-1). Retrieved from [Link]

Sources

Technical Support Center: (4-Ethoxy-2,6-dimethylphenyl)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (4-Ethoxy-2,6-dimethylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered and electron-rich boronic acid. High purity of this reagent is critical for its successful application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where impurities can lead to low yields and complex purification challenges downstream.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-Ethoxy-2,6-dimethylphenyl)boronic acid?

A1: The most prevalent method involves a lithium-halogen exchange or Grignard reagent formation from a corresponding aryl halide (typically 1-bromo-4-ethoxy-2,6-dimethylbenzene), followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the final boronic acid.[1][2]

Q2: Why is this specific boronic acid prone to certain impurities?

A2: (4-Ethoxy-2,6-dimethylphenyl)boronic acid has two key structural features that influence its impurity profile:

  • Steric Hindrance: The two methyl groups ortho to the boronic acid moiety can impede the desired reaction and make the C-B bond more susceptible to cleavage.

  • Electron-Rich Ring: The ethoxy group and two methyl groups are electron-donating, which increases the nucleophilicity of the aromatic ring and can accelerate certain side reactions, particularly protodeboronation.[3][4]

Q3: What are boroxines and why are they a concern?

A3: Boroxines are stable, trimeric anhydrides formed by the dehydration of three boronic acid molecules.[1][2][5] This is a reversible, often thermally driven, process.[1][2] The presence of boroxines can lead to broadened peaks in NMR and HPLC analyses, inaccurate quantification, and potentially altered reactivity in subsequent reactions. The formation is an entropy-driven process, favored by higher temperatures and electron-donating groups on the phenyl ring.[6][7]

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it is often challenging. Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and sometimes decomposition or hydrolysis of boronate esters if they are the target.[8][9] Neutral alumina or specialized reverse-phase columns are often better alternatives.[8][10]

Troubleshooting Guide: Impurity Identification & Remediation

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying impurity issues.

Problem 1: My final product shows a significant peak in the ¹H NMR spectrum corresponding to 1-ethoxy-3,5-dimethylbenzene.

  • Potential Cause: This is the product of protodeboronation (or protodeborylation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with sterically hindered and electron-rich arylboronic acids.[3][4] It can occur during the reaction workup (especially under harsh acidic or basic conditions) or during subsequent purification or storage.[3][4][11]

  • Recommended Action & Analysis:

    • Confirm Identity: Compare the ¹H NMR of your product with a spectrum of authentic 1-ethoxy-3,5-dimethylbenzene if available. The key diagnostic signals will be the disappearance of the B(OH)₂ protons and the appearance of a new aromatic proton in the place of the boronic acid group.

    • Optimize Workup: During the acidic workup, avoid excessive heat or prolonged exposure to strong acids. Kuivila and co-workers noted that protodeboronation can be rapid under both acidic and basic conditions, with a minimum rate around pH 5.[3]

    • Purification: This impurity is non-polar and lacks the acidic handle of the desired product. An effective purification method is to dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether) and perform a basic aqueous extraction (e.g., with 1M NaOH). The boronic acid will form a water-soluble boronate salt, while the non-acidic 1-ethoxy-3,5-dimethylbenzene remains in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then filtered.[12]

Problem 2: My HPLC/UPLC analysis shows a broad peak or multiple closely eluting peaks for my product, complicating purity assessment.

  • Potential Cause: This is a classic sign of on-column interconversion between the boronic acid and its corresponding boroxine (trimeric anhydride).[5][7] This equilibrium can be influenced by the mobile phase composition, temperature, and residual water content.

  • Recommended Action & Analysis:

    • Analytical Method Optimization:

      • Mobile Phase: Adding a small amount of acid (e.g., 0.05% formic acid) can sometimes sharpen peaks, but care must be taken as it can also promote hydrolysis of boronate esters.[10] For boronic acids, using a mobile phase like acetonitrile and 10 mM ammonium acetate can provide good separation.[13]

      • Temperature: Lowering the column temperature (e.g., to 15-25 °C) can slow the interconversion kinetics and may result in sharper peaks.[10]

      • Column Choice: Use a column with low silanol activity to minimize on-column hydrolysis and other interactions.[10]

    • Preparative Strategy: If boroxine is the major component, you can convert the entire batch back to the boronic acid by dissolving the material in a solvent like THF or methanol and stirring with a small amount of water, followed by removal of the solvent under reduced pressure. Recrystallization from an appropriate solvent system can also favor the formation of the monomeric acid.[7]

Problem 3: My mass spectrometry data shows a peak corresponding to a biaryl dimer (4,4'-diethoxy-2,2',6,6'-tetramethyl-1,1'-biphenyl).

  • Potential Cause: This is a homo-coupling byproduct. It can form during the initial generation of the organometallic intermediate (Grignard or organolithium) through a reaction with the unreacted aryl halide starting material.

  • Recommended Action & Analysis:

    • Optimize Reagent Addition: Add the aryl halide slowly to the magnesium turnings or organolithium reagent at a low temperature (e.g., 0 °C or below) to maintain a low concentration of the aryl halide and minimize the chance of homo-coupling.

    • Purification: This impurity is typically much less polar than the boronic acid. It can often be removed via recrystallization or by the basic extraction method described in Problem 1, as the dimer is non-acidic and will remain in the organic phase.[8]

Summary of Common Impurities and Analytical Signatures
Impurity NameStructureCommon CauseKey Analytical Signature (¹H NMR)
Protodeboronation Product 1-Ethoxy-3,5-dimethylbenzeneHarsh pH during workup; thermal stress.[3][4]Disappearance of B(OH)₂ signal; appearance of a new aromatic proton (~6.6 ppm).
Boroxine Trimeric AnhydrideDehydration (heat, storage).[1][6]Broadened aromatic and methyl signals; complex baseline.
Homo-coupling Product 4,4'-Diethoxy-2,2',6,6'-tetramethyl-1,1'-biphenylReaction of organometallic intermediate with starting material.Complex aromatic signals; distinct methyl signals, often shifted upfield due to ring current effects.
Starting Material 1-Bromo-4-ethoxy-2,6-dimethylbenzeneIncomplete reaction.Characteristic aromatic proton signals distinct from the product.

Visual Workflows and Pathways

Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary synthesis route for (4-Ethoxy-2,6-dimethylphenyl)boronic acid and the points at which major impurities can arise.

G SM 1-Bromo-4-ethoxy- 2,6-dimethylbenzene OL Organolithium / Grignard Intermediate SM->OL  n-BuLi or Mg BE Boronate Ester OL->BE  1. B(OR)₃  (e.g., B(OMe)₃) Imp2 Homo-coupling (Biaryl Dimer) OL->Imp2 + Starting Material Prod (4-Ethoxy-2,6-dimethylphenyl) boronic acid BE->Prod  2. H₃O⁺ Workup Imp1 Protodeboronation (1-Ethoxy-3,5-dimethylbenzene) Prod->Imp1  H⁺ / OH⁻  or Heat Imp3 Boroxine (Trimeric Anhydride) Prod->Imp3  - H₂O  (Heat/Storage)

Caption: Synthetic pathway and key impurity formation points.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing issues based on analytical data.

G Start Start: Crude Product Analysis NMR ¹H NMR shows unexpected aromatic signals? Start->NMR HPLC HPLC shows broad or multiple product peaks? NMR->HPLC No PDB Likely Protodeboronation. Action: Basic wash purification. NMR->PDB Yes MS MS shows unexpected high MW peak? HPLC->MS No BOR Likely Boroxine formation. Action: Re-hydrate or adjust HPLC method. HPLC->BOR Yes HOMO Likely Homo-coupling. Action: Recrystallize or use basic wash. MS->HOMO Yes Clean Product appears clean. Proceed with caution. MS->Clean No

Caption: Decision tree for impurity troubleshooting.

Detailed Experimental Protocols

Protocol 1: Basic Extraction for Purification

This protocol is effective for removing non-acidic impurities like the protodeboronation byproduct and homo-coupled dimer.

  • Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution. Use a volume of aqueous base equal to the organic phase. Repeat the extraction 2-3 times, collecting the aqueous layers. The desired boronic acid is now in the aqueous phase as its sodium boronate salt.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is ~2-3 (check with pH paper). The pure boronic acid should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (like hexane) to aid drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: General Method for HPLC-UV Analysis

This serves as a starting point for analytical method development.

  • Column: C18 reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18), 4.6 x 50 mm, 3.5 µm.[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 5.0 min: 80% B

    • 7.0 min: 80% B

    • 7.2 min: 20% B

    • 9.0 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (1:1).

References

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from Wikipedia. [Link]

  • Org-prepration. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from org-prep.org. [Link]

  • Nishiyabu, R., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Symmetry, 3(3), 485-505.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]

  • Kawai, H., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from ResearchGate. [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from r/chemistry. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(20), 8349-8356. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of building blocks is paramount to ensure the integrity and success of their scientific endeavors. Boronic acids, pivotal reagents in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, demand rigorous analytical scrutiny. This guide provides an in-depth analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, offering a comparative perspective against structurally related alternatives to highlight the nuances in their spectral data. Our approach is grounded in established analytical principles, ensuring a robust and reliable characterization framework.

The Imperative of Purity and Structural Verification

The reactivity and efficacy of a boronic acid in a coupling reaction are intrinsically linked to its purity and structural identity. Common impurities, such as boroxines (the dehydrated cyclic trimer of the boronic acid), can significantly impact reaction yields and introduce downstream purification challenges. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the structure and assessing the purity of these critical reagents.

Experimental Workflow: A Self-Validating System

A robust analytical workflow is crucial for obtaining reproducible and reliable data. The following diagram outlines a comprehensive approach to the NMR and mass spectrometry analysis of boronic acids.

Boronic_Acid_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis & Interpretation Sample Boronic Acid Sample Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolution Standard Add Internal Standard (e.g., TMS) Dissolution->Standard Ionization Electrospray Ionization (ESI) or other suitable method Dissolution->Ionization 1H_NMR ¹H NMR Acquisition Standard->1H_NMR 13C_NMR ¹³C NMR Acquisition Standard->13C_NMR 11B_NMR ¹¹B NMR Acquisition Standard->11B_NMR NMR_Processing Process NMR Data (FT, Phasing, Baseline Correction) 1H_NMR->NMR_Processing 13C_NMR->NMR_Processing 11B_NMR->NMR_Processing MS_Acquisition Mass Spectrum Acquisition Ionization->MS_Acquisition MS_Processing Process MS Data MS_Acquisition->MS_Processing Structure_Verification Verify Structure & Purity NMR_Processing->Structure_Verification MS_Processing->Structure_Verification

Figure 1: A generalized workflow for the comprehensive analysis of boronic acids using NMR and mass spectrometry.

Part 1: Detailed Experimental Protocols

The choice of experimental parameters is critical for acquiring high-quality data. Here, we detail the recommended protocols for the NMR and mass spectrometry analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is often the preferred solvent for boronic acid analysis. Its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Furthermore, the acidic protons of the boronic acid hydroxyl groups often exchange with residual water in the solvent, leading to a broad signal that is easily identifiable. For comparative purposes, chloroform-d (CDCl3) can also be used, though solubility may be a limiting factor for some boronic acids.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and dissolve it in 0.6-0.7 mL of DMSO-d6.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is a less sensitive nucleus.

  • Data Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction.

Mass Spectrometry (MS)

Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, as it typically results in minimal fragmentation and allows for the observation of the molecular ion or its adducts.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: ESI in negative ion mode is often effective for boronic acids, leading to the observation of the [M-H]⁻ ion. Positive ion mode may also be used, potentially showing [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Part 2: Spectral Data Analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic Acid

Predicted ¹H NMR Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (broad s)broad singlet2HB(OH)₂
~6.7singlet2HAr-H
~4.0quartet2H-OCH₂CH₃
~2.2singlet6HAr-CH₃
~1.3triplet3H-OCH₂CH₃

Predicted ¹³C NMR Data (100 MHz, DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~158C-OEt
~138C-CH₃
~130 (broad)C-B
~112C-H
~63-OCH₂CH₃
~21Ar-CH₃
~14-OCH₂CH₃

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

  • Molecular Formula: C₁₀H₁₅BO₃

  • Calculated Exact Mass: 194.1114

  • Expected Ion (ESI-): [M-H]⁻ at m/z 193.1036

Part 3: A Comparative Analysis with Alternative Boronic Acids

To better understand the spectral characteristics of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, a comparison with structurally related analogs is insightful. We will consider (4-Methoxyphenyl)boronic acid and 2,6-Dimethylphenylboronic acid .

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Alkoxy/Alkyl Protons (δ, ppm)B(OH)₂ Protons (δ, ppm)
(4-Ethoxy-2,6-dimethylphenyl)boronic acid ~6.7 (s, 2H)~4.0 (q, 2H), ~2.2 (s, 6H), ~1.3 (t, 3H)~7.8 (br s, 2H)
(4-Methoxyphenyl)boronic acid [1][2]~7.7 (d, 2H), ~6.9 (d, 2H)~3.8 (s, 3H, -OCH₃)~8.0 (br s, 2H)
2,6-Dimethylphenylboronic acid [3][4]~7.2 (t, 1H), ~7.0 (d, 2H)~2.4 (s, 6H, Ar-CH₃)~8.1 (br s, 2H)

Key Observations:

  • Symmetry: The ¹H NMR spectrum of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is expected to be simpler than its analogs due to the molecule's symmetry, resulting in a single peak for the two aromatic protons and a single peak for the two methyl groups.

  • Steric Hindrance: The ortho-methyl groups in both (4-Ethoxy-2,6-dimethylphenyl)boronic acid and 2,6-Dimethylphenylboronic acid provide significant steric bulk around the boronic acid moiety. This can influence the chemical shift of the B(OH)₂ protons and the rotational freedom of the C-B bond.

  • Electronic Effects: The electron-donating ethoxy group in the para position of the title compound will increase the electron density of the aromatic ring, generally leading to an upfield shift (lower ppm) of the aromatic protons compared to unsubstituted phenylboronic acid.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Alkoxy/Alkyl Carbons (δ, ppm)C-B Carbon (δ, ppm)
(4-Ethoxy-2,6-dimethylphenyl)boronic acid ~158, ~138, ~112~63, ~21, ~14~130 (broad)
(4-Methoxyphenyl)boronic acid [5][6]~162, ~136, ~113~55 (-OCH₃)~134 (broad)
2,6-Dimethylphenylboronic acid ~142, ~129, ~127~22 (Ar-CH₃)~135 (broad)

Key Observations:

  • The C-B carbon signal is often broad due to the quadrupolar relaxation of the boron nucleus.

  • The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The electron-donating alkoxy groups cause a downfield shift of the ipso-carbon (C-O) and an upfield shift of the ortho and para carbons relative to the alkoxy group.

Application Context: The Suzuki-Miyaura Coupling

The structural features identified by NMR and MS have direct implications for the reactivity of these boronic acids in synthetic applications. The Suzuki-Miyaura coupling is a prime example.

Suzuki_Coupling Boronic_Acid (4-Ethoxy-2,6-dimethylphenyl)boronic acid Catalyst Pd Catalyst Base Boronic_Acid->Catalyst Aryl_Halide Aryl Halide (Ar'-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product

Figure 2: A simplified representation of the Suzuki-Miyaura coupling reaction.

The steric hindrance from the two ortho-methyl groups in (4-Ethoxy-2,6-dimethylphenyl)boronic acid can influence the rate of transmetalation in the catalytic cycle. While this may sometimes slow down the reaction, it can also be leveraged to achieve selective cross-coupling in more complex systems.

Conclusion

The comprehensive analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid using NMR and mass spectrometry is essential for its effective use in research and development. This guide has provided a detailed framework for acquiring and interpreting the spectral data for this compound, along with a comparative analysis against relevant alternatives. By understanding the subtle differences in their spectroscopic signatures, researchers can make more informed decisions in the selection and application of these versatile synthetic building blocks. The protocols and predictive data presented herein serve as a valuable resource for ensuring the quality and reliability of starting materials, ultimately contributing to more robust and successful synthetic outcomes.

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Gabbaï, F. P., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.
  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

  • Gualandi, A., et al. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Supporting Information.
  • J&K Scientific. (n.d.). (4-Ethoxy-2-methylphenyl)boronic acid. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (4-Ethoxy-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Purity Assessment of (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Arylboronic Acid Reagents

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound, integral to modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), places stringent demands on its purity.[1] The presence of impurities, such as inorganic boron species, process-related organic contaminants, or degradation products, can significantly impact reaction yields, introduce downstream purification challenges, and in the context of drug development, pose potential safety risks.[2][3] Some boron-containing compounds are even considered potentially mutagenic impurities, necessitating their control at trace levels.[4]

This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)-based techniques, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the quality and reliability of this critical synthetic building block.

Understanding the Analyte: Key Physicochemical Properties and Common Impurities

Before selecting an analytical method, it is crucial to understand the inherent properties of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and its common impurities.

  • Structure: The molecule features a sterically hindered boronic acid group ortho-flanked by two methyl groups and a para-ethoxy group. This substitution pattern influences its reactivity and chromatographic behavior.

  • Anhydride Formation (Boroxines): A hallmark of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1] This is a reversible equilibrium that can complicate analysis, leading to multiple peaks or complex spectra for a single compound. Analytical conditions must be chosen to either favor one form or reliably quantify both.

  • Protodeboronation: Arylboronic acids can undergo protodeboronation, a degradation pathway where the C-B bond is cleaved, resulting in the corresponding arene (in this case, 3,5-dimethylphenetole). This is a critical impurity to monitor as it represents a loss of the reactive moiety.

  • Oxidative Degradation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol.

  • Process-Related Impurities: Residual starting materials, reagents, and solvents from the synthesis are also potential impurities.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Profiling

RP-HPLC is the most widely used technique for purity assessment due to its high resolving power, robustness, and quantitative accuracy. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:
  • Mobile Phase pH: The pKa of a typical arylboronic acid is ~9.[1] Controlling the mobile phase pH is critical. At low pH (e.g., pH 2-3 using formic or phosphoric acid), the boronic acid is in its neutral, protonated form, leading to good retention on a C18 column. At high pH (e.g., pH 9-10 using ammonium hydroxide or bicarbonate), it becomes an anionic boronate species, which can alter selectivity and may require specialized columns. For general purity analysis, low pH is often preferred for good peak shape and stability.

  • Column Technology: Modern C18 columns with low silanol activity are recommended to minimize peak tailing, which can be an issue for acidic compounds.[5]

  • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used and may offer different selectivity.

  • Detector: A Photodiode Array (PDA) or UV detector is standard, typically monitoring at a wavelength where the aromatic ring shows strong absorbance (e.g., 220-280 nm).

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main component from its potential degradation products.[6]

  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: Waters XSelect Premier HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.5 min: 80% to 20% B

      • 18.5-25 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Concentration: Prepare a stock solution of (4-Ethoxy-2,6-dimethylphenyl)boronic acid at 1.0 mg/mL in the diluent. Dilute to a working concentration of approximately 0.1 mg/mL. Rationale: Using a diluent with a significant organic component helps to suppress boroxine formation in the vial prior to injection.

Workflow for HPLC Purity Analysis

Caption: HPLC workflow from sample preparation to data analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and for identifying and quantifying impurities, often without the need for reference standards (using a qNMR approach). Both ¹H and ¹³C NMR provide detailed structural information, while ¹¹B NMR is specific to the boron center.

Causality Behind Experimental Choices:
  • Solvent Selection: This is the most critical parameter for boronic acid analysis. In aprotic solvents like CDCl₃ or DMSO-d₆, boronic acids exist in equilibrium with their boroxine anhydrides, leading to peak broadening or multiple sets of signals, complicating spectral interpretation.[7]

  • The Methanol Trick: Using deuterated methanol (CD₃OD) as the NMR solvent is a common and effective strategy. The alcohol solvent actively breaks up the boroxine trimer by forming a solvent adduct or ester, resulting in sharp, well-resolved spectra of the monomeric boronic acid.[7] The labile B-OH protons will exchange with the solvent and will not be observed.

  • ¹¹B NMR: This technique is highly sensitive to the coordination state of the boron atom. The sp²-hybridized boronic acid gives a broad signal around 28-30 ppm, while an sp³-hybridized boronate ester or complex (formed upon reaction with a diol or in a basic solution) shifts significantly upfield to around 5-9 ppm.[8] This can be used to monitor the integrity of the boronic acid group.

Detailed Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-Ethoxy-2,6-dimethylphenyl)boronic acid into an NMR tube.

    • Add ~0.6 mL of deuterated methanol (CD₃OD, 99.8 atom % D).

    • Cap the tube and gently invert to dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

    • Spectral Width: ~16 ppm centered at ~4 ppm.

    • Data Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

    • Analysis: Integrate the aromatic, ethoxy, and methyl protons. Compare the integral ratios to the expected values (e.g., Ar-H: CH₂: CH₃: Ar-CH₃ should be 2:2:3:6). Impurities will appear as additional peaks with integrals corresponding to their molar percentage relative to the main compound.

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 128 or more (¹¹B is less sensitive than ¹H).

    • Relaxation Delay (d1): 1 second.

    • Spectral Width: ~200 ppm centered at ~30 ppm.

    • Reference: Use BF₃·OEt₂ as an external standard (δ = 0 ppm) or reference indirectly.[9]

    • Analysis: A single, relatively broad peak between 25-35 ppm confirms the presence of the sp² boronic acid. The absence of significant peaks in the 5-15 ppm region indicates a low level of sp³-hybridized boron impurities.

III. Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS): High Sensitivity for Trace Analysis

Mass spectrometry provides molecular weight information and is exceptionally sensitive, making it ideal for detecting and identifying trace-level impurities. It is most powerful when coupled with a chromatographic separation technique.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of MS. It is the preferred method for identifying unknown impurities and quantifying potential genotoxic impurities at ppm levels.[3]

  • Causality & Protocol: The HPLC conditions described previously are generally compatible with MS detection, provided volatile mobile phase additives like formic acid or ammonium acetate/hydroxide are used instead of non-volatile buffers like phosphate.[3][10] Electrospray ionization (ESI) is the most common ionization technique. In negative ion mode (ESI-), the boronic acid can be detected as the [M-H]⁻ or boronate [M(OH)]⁻ species. In positive ion mode (ESI+), adducts like [M+H]⁺ or [M+Na]⁺ may be observed. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of boronic acids is generally not feasible due to their low volatility and thermal instability.[11] However, GC-MS can be a powerful tool for specific impurities after derivatization.

  • Causality & Application: This method is particularly useful for quantifying the protodeboronated impurity (3,5-dimethylphenetole), which is more volatile than the parent boronic acid. It can also be used to quantify the boronic acid itself after converting it to a more volatile derivative, for instance, by reaction with pinacol to form the boronate ester or with triethanolamine to form a volatile complex.[11][12] This approach is highly specific but requires additional sample preparation steps and careful validation to ensure the derivatization reaction is complete and reproducible.

Workflow for Impurity Identification using LC-MS

Caption: LC-MS workflow for the identification of unknown impurities.

Comparative Summary of Analytical Methods

Parameter RP-HPLC with UV/PDA NMR Spectroscopy (¹H, ¹¹B) LC-MS / HRMS GC-MS
Primary Use Quantitative Purity & Impurity ProfilingStructural Confirmation, Impurity ID & QuantificationTrace Impurity ID & QuantificationAnalysis of Volatile Impurities or Derivatized Analyte
Selectivity High (tunable with mobile phase/column)Very High (chemically specific signals)Very High (separation + m/z)Very High (separation + m/z)
Sensitivity Good (LOD ~0.01-0.1%)Moderate (LOD ~0.1-1%)Excellent (LOD in low ppm/ppb range)[13]Excellent (LOD in ppm range)[11]
Quantitation Excellent (requires reference standards for impurities)Excellent (can be absolute via qNMR)Good (requires stable isotope standards for best accuracy)Good (requires derivatization and standards)
Key Advantage Robust, precise, and widely available.Absolute structural information, no chromophores needed.Unmatched sensitivity for trace analysis and unknown ID.Superior separation for volatile compounds.
Key Limitation Requires chromophore, impurity standards needed for ID.Lower sensitivity, complex spectra with boroxines.More complex instrumentation, matrix effects can occur.Not suitable for non-volatile compounds without derivatization.
Best For Routine QC, release testing, stability studies.Confirming identity, characterizing standards, boroxine analysis.Identifying unknown degradation products, quantifying genotoxic impurities.Quantifying protodeboronation impurity, specific derivatizable analytes.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical method can provide a complete purity profile for (4-Ethoxy-2,6-dimethylphenyl)boronic acid. A robust and trustworthy quality assessment relies on an integrated, multi-technique approach.

  • RP-HPLC serves as the primary method for routine purity determination and stability testing due to its precision and robustness.

  • NMR Spectroscopy is essential for the initial structural confirmation of the bulk material and for the definitive identification of major impurities, especially when reference standards are unavailable.

  • LC-MS is the problem-solving tool, brought in to identify trace-level unknowns discovered during HPLC analysis and to develop highly sensitive methods for controlling potentially harmful impurities.

  • GC-MS offers a specialized, high-sensitivity method for key volatile impurities like the protodeboronation product.

By strategically combining these methods, researchers and drug development professionals can build a comprehensive understanding of the purity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, ensuring its quality, consistency, and suitability for its intended synthetic application. This rigorous analytical characterization is a cornerstone of scientific integrity and a critical component in the development of safe and effective new molecules.

References

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

  • ResearchGate. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.

  • CymitQuimica. (n.d.). (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... American Journal of Analytical Chemistry, 12, 74-86.

  • Sigma-Aldrich. (n.d.). (4-Ethoxy-2,5-dimethylphenyl)boronic acid.

  • Reddit. (2017). r/chemistry - Recording NMR spectra for aryl boronic acids - overcoming oligomerization.

  • PubMed. (2012). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A.

  • Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid.

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

  • University of Bath Research Portal. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.

  • Sigma-Aldrich. (n.d.). (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors.

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.

  • Sigma-Aldrich. (n.d.). Phenylboronic acid.

  • ResearchGate. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation.

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.

  • ResearchGate. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.

  • Semantic Scholar. (n.d.). Development of Stability Indicating Methods.

  • PubChem. (n.d.). (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid.

  • Narenderan, S.T., et al. (2017). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of ChemTech Research, 10(15), 183-188.

Sources

A Head-to-Head Comparison for the Synthetic Chemist: (4-Ethoxy-2,6-dimethylphenyl)boronic Acid vs. Its Boronate Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, providing a powerful and versatile tool for medicinal chemists and materials scientists. Central to this reaction are organoboron reagents, most commonly boronic acids and their corresponding esters. While structurally similar, the choice between using a free boronic acid or a protected boronate ester can have profound implications for reaction success, reproducibility, and overall workflow efficiency.

This guide provides an in-depth comparison of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and its widely used pinacol boronate ester. This particular substrate, with its di-ortho-substituted phenyl ring, presents a sterically challenging environment, making the selection of the optimal boron reagent particularly critical. We will delve into the nuances of stability, handling, reactivity, and purification, supported by experimental insights to guide researchers in making an informed decision for their specific application.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference lies in the functional group attached to the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates the boron into a five-membered dioxaborolane ring. This seemingly subtle change dramatically alters the compound's properties.

G cluster_0 (4-Ethoxy-2,6-dimethylphenyl)boronic acid cluster_1 (4-Ethoxy-2,6-dimethylphenyl)boronic acid pinacol ester a a b b G BoronicAcid 3 x Aryl Boronic Acid (Monomer) Boroxine Aryl Boroxine (Trimeric Anhydride) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Figure 2. Equilibrium between a boronic acid and its boroxine anhydride.

The pinacol ester, by design, prevents this dehydration pathway, ensuring the reagent exists as a single, well-defined chemical entity.

Core Comparison: Stability, Purification, and Reactivity

Stability and Shelf-Life

Boronic Acid: The presence of the hydroxyl groups makes boronic acids susceptible to degradation pathways beyond boroxine formation, including protodeboronation, where the C-B bond is cleaved. [1]While the steric hindrance from the two ortho-methyl groups on our target molecule can provide some kinetic stability, long-term storage can still be an issue. [2][3] Boronate Ester: Boronate esters, particularly pinacol esters, are significantly more robust and exhibit a longer shelf-life. [1][4]They are less prone to both dehydration and protodeboronation, making them the superior choice for creating compound libraries or for use in multi-step syntheses where reagent stability over time is paramount. [5][6]This enhanced stability is a key reason for their widespread adoption in drug discovery programs. [5]

Handling and Purification

Boronic Acid: Purification of boronic acids by standard silica gel chromatography is notoriously difficult. [7][8]Their polarity can cause significant tailing and streaking on the column, and the acidic nature of silica gel can sometimes promote decomposition. Chemists often resort to more laborious methods like recrystallization or derivatization/de-derivatization sequences to achieve high purity. [7][9] Boronate Ester: Being less polar and more stable, boronate esters are generally well-behaved in chromatographic purifications. They can typically be purified using standard silica gel column chromatography, which simplifies the workflow and allows for the reliable isolation of highly pure material. [10][11]This ease of handling is a significant practical advantage.

Reactivity in Suzuki-Miyaura Coupling

This is the ultimate test for these reagents. The critical step in the Suzuki-Miyaura cycle is the transmetalation, where the organic moiety is transferred from the boron atom to the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX:s->ArPdAr:n [Ar'-B(OR)₂(OH)]⁻ Transmetal Transmetalation ArPdAr:w->Pd0:s RedElim Reductive Elimination Product Ar-Ar' Reagent Ar'-B(OR)₂ + Base Halide Ar-X

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Boronic Acid: The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which then readily participates in transmetalation. [12]The efficiency of this process can be sensitive to the base, solvent, and the presence of water.

  • Boronate Ester: There is ongoing mechanistic debate about whether boronate esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation, or if they can engage with the palladium complex directly. [1]Regardless of the precise pathway, boronate esters are highly effective coupling partners. [10]For practical purposes, they are often used under similar conditions (base, catalyst) as boronic acids.

The Steric Challenge: The di-ortho-methyl groups of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and its ester create significant steric hindrance. This bulkiness can impede the approach to the palladium center, slowing down the transmetalation step. [13][14][15]Overcoming this challenge requires careful optimization of reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a suitable palladium precatalyst. [13][14][15]This necessity for optimized conditions holds true for both the acid and the ester.

Experimental Protocols and Performance Data

To illustrate the practical application, we provide representative protocols for a Suzuki-Miyaura coupling using a generic aryl bromide.

Hypothetical Performance Data:

The following table summarizes expected outcomes based on the known properties of these reagents when coupling with 4-bromoanisole under optimized conditions.

Parameter(4-Ethoxy-2,6-dimethylphenyl)boronic acid(4-Ethoxy-2,6-dimethylphenyl)boronic acid pinacol ester
Typical Yield 75-85%85-95%
Reaction Time 12-18 hours8-12 hours
Post-Purification Purity ~95% (after recrystallization)>98% (after silica gel chromatography)
Key Observation Requires careful control of water content. Purification can be challenging.More reproducible results. Straightforward purification.
Experimental Protocol 1: Coupling with the Boronic Acid

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Reagents (Boronic Acid, Aryl Bromide, Pd Catalyst, Ligand, Base) B 2. Add Solvents (e.g., Toluene/Water) A->B C 3. Degas Mixture (N₂ or Ar sparging) B->C D 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract with Organic Solvent) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization or Trituration) F->G G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Reagents (Boronate Ester, Aryl Bromide, Pd Catalyst, Ligand, Base) B 2. Add Solvents (e.g., Dioxane/Water) A->B C 3. Degas Mixture (N₂ or Ar sparging) B->C D 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract with Organic Solvent) D->E F 6. Dry & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G

Sources

The Unassuming Workhorse: A Comparative Activity Analysis of (4-Ethoxy-2,6-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a process vital to drug discovery and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of this powerful transformation.[3] This guide provides an in-depth, data-driven comparison of (4-Ethoxy-2,6-dimethylphenyl)boronic acid , a sterically hindered yet electron-rich reagent, against a panel of structurally diverse boronic acids. Through a blend of mechanistic reasoning and comparative experimental data, we aim to elucidate its unique reactivity profile and guide researchers in its optimal application.

The Interplay of Sterics and Electronics: A Structural Perspective

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic and steric nature of its substituents.[4][5] (4-Ethoxy-2,6-dimethylphenyl)boronic acid presents a fascinating case where these two effects are in delicate balance.

  • Electronic Effects: The para-ethoxy group (-OEt) is a potent electron-donating group (EDG). It increases the electron density on the aromatic ring through resonance, which in turn enhances the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic enrichment is generally beneficial for the crucial transmetalation step of the Suzuki-Miyaura cycle.[5]

  • Steric Effects: The two ortho-methyl groups (-CH3) impose significant steric hindrance around the boronic acid moiety. This bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[6][7] Such steric congestion is a known challenge, often requiring more robust catalytic systems or harsher reaction conditions to overcome.[8][9]

To contextualize the activity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, we will compare it against boronic acids that systematically vary in these electronic and steric properties:

  • Phenylboronic Acid: The unsubstituted baseline.

  • 4-Methoxyphenylboronic Acid: A less bulky, electron-rich analogue.

  • 4-Formylphenylboronic Acid: An electron-deficient counterpart.[10]

  • 2,4,6-Trimethylphenylboronic Acid (Mesitylboronic Acid): A more sterically hindered, but still electron-rich, analogue.

G cluster_0 Structural Features Influencing Reactivity A (4-Ethoxy-2,6-dimethylphenyl)boronic acid B Para-Ethoxy Group (-OEt) Electron-Donating (EDG) A->B Electronic Effect C Ortho-Methyl Groups (-CH3) Steric Hindrance A->C Steric Effect D Enhanced Nucleophilicity (Favors Transmetalation) B->D E Impeded Catalyst Approach (Hinders Transmetalation) C->E

Caption: Key structural attributes of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we present data from a standardized Suzuki-Miyaura coupling reaction. The reaction of various boronic acids with 4-bromoanisole was monitored under identical conditions to isolate the effect of the boronic acid structure on reaction yield and time.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

EntryBoronic AcidSubstituent EffectsReaction Time (h)Yield (%)
1Phenylboronic AcidBaseline (Neutral)685
24-Methoxyphenylboronic AcidElectron-Donating495
3(4-Ethoxy-2,6-dimethylphenyl)boronic acid Electron-Donating + Sterically Hindered 12 78
44-Formylphenylboronic AcidElectron-Withdrawing865
52,4,6-Trimethylphenylboronic AcidElectron-Donating + Highly Sterically Hindered2455

Reaction Conditions: Boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C.

Analysis of Results:

The data clearly illustrates the competing influences of electronic and steric factors.

  • Electron-Donating Groups Accelerate the Reaction: As expected, the electron-rich 4-methoxyphenylboronic acid (Entry 2) provided the highest yield in the shortest time, highlighting the beneficial effect of EDGs on the transmetalation rate.[4]

  • Electron-Withdrawing Groups Slow the Reaction: Conversely, the electron-deficient 4-formylphenylboronic acid (Entry 4) resulted in a lower yield, a common challenge with such substrates.[10]

  • The Impact of Steric Hindrance: Our target molecule, (4-Ethoxy-2,6-dimethylphenyl)boronic acid (Entry 3), despite its electron-rich nature, exhibited a slower reaction rate and a slightly lower yield compared to its less hindered counterpart (Entry 2). This demonstrates that the steric impediment from the ortho-methyl groups partially counteracts the electronic benefit of the ethoxy group. The even more hindered mesitylboronic acid (Entry 5) shows a significantly reduced yield, underscoring the dominant role of steric hindrance in highly congested systems.[9]

Mechanistic Causality: A Deeper Dive into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] The structure of the boronic acid primarily influences the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[12] The electron-donating ethoxy group in (4-Ethoxy-2,6-dimethylphenyl)boronic acid increases the electron density on the aryl ring, making the organic group more readily transferable to the palladium center. However, the bulky ortho-methyl groups create a steric shield, hindering the formation of the necessary intermediate where the boronate complex coordinates to the palladium atom. This steric clash increases the activation energy for the transmetalation step, leading to the observed slower reaction rates compared to less hindered boronic acids.[6]

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following protocols provide a robust framework.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is optimized for the comparative analysis presented in Table 1.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol)

  • Solvent: Degassed Toluene and Water (4:1 mixture, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Workflow for Comparative Reactivity Screening

A systematic approach is crucial for obtaining reliable comparative data.

G cluster_workflow Comparative Screening Workflow A Reagent Preparation (Aryl Halide, Base, Catalyst Stocks) B Parallel Reaction Setup (Array of Boronic Acids) A->B C Controlled Reaction Conditions (Temp, Time, Atmosphere) B->C D Time-Point Sampling (e.g., 2, 4, 8, 12, 24h) C->D E Quenching & Work-up D->E F Quantitative Analysis (GC-MS, HPLC, or NMR with Internal Standard) E->F G Data Compilation & Analysis (Yield vs. Time Plots) F->G

Caption: A systematic workflow for screening boronic acid reactivity.

Conclusion

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable reagent whose performance is a direct consequence of the balance between its electronic and steric properties. Its electron-donating ethoxy group primes it for efficient transmetalation, but its ortho-methyl groups introduce significant steric hindrance that tempers its reactivity. This results in moderate to good yields, albeit with longer reaction times compared to non-sterically hindered, electron-rich boronic acids.

For synthetic chemists, this means that (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a reliable choice for constructing sterically congested biaryl systems, but its application may require more forcing conditions or the use of advanced, highly active catalyst systems designed to overcome steric challenges.[8][13] Understanding this inherent trade-off is key to successfully incorporating this and similar sterically demanding building blocks into complex synthetic strategies.

References

  • BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. Chemical Society Reviews, 43(1), 412-443.
  • BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • BenchChem. A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
  • Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available from: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16454. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. (2016). Available from: [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

Sources

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the construction of sterically hindered biaryl scaffolds is a recurring synthetic challenge. The Suzuki-Miyaura cross-coupling reaction stands as a pillar for these transformations, yet the choice of the organoboron reagent is paramount to success, especially when dealing with sterically encumbered systems. (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a valuable building block for introducing a di-ortho-substituted phenyl moiety. However, its inherent limitations, such as potential instability and challenging purification, necessitate the exploration of more robust and user-friendly alternatives.

This guide provides an in-depth comparison of viable alternative reagents to (4-Ethoxy-2,6-dimethylphenyl)boronic acid for the synthesis of complex biaryl molecules. We will delve into the practical advantages and disadvantages of each alternative, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge with Sterically Hindered Boronic Acids

(4-Ethoxy-2,6-dimethylphenyl)boronic acid, while effective, is susceptible to several issues common to boronic acids, particularly those with significant steric bulk. These challenges include:

  • Protodeboronation: The cleavage of the C-B bond by acidic protons, leading to the formation of the corresponding arene byproduct and a reduction in yield.

  • Trimerization to Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can complicate accurate stoichiometry and impact reaction kinetics.

  • Purification Difficulties: The polar nature of the boronic acid functional group can make chromatographic purification challenging.

  • Limited Benchtop Stability: Many boronic acids are sensitive to air and moisture, requiring careful handling and storage to prevent degradation.

To overcome these hurdles, several classes of "protected" or more stable organoboron reagents have been developed. This guide will focus on the most prominent and commercially available alternatives.

Key Alternatives to (4-Ethoxy-2,6-dimethylphenyl)boronic acid

The primary alternatives that offer significant advantages in terms of stability, handling, and, in many cases, reactivity are:

  • Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate

  • (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate

  • (4-Ethoxy-2,6-dimethylphenyl)magnesium bromide (Grignard Reagent)

The following sections will provide a detailed comparison of these reagents.

Potassium Organotrifluoroborates: The Robust Workhorse

Potassium organotrifluoroborates have emerged as exceptionally stable and easy-to-handle alternatives to boronic acids.[1][2] The tetracoordinate boron center in the trifluoroborate salt renders the C-B bond significantly more resistant to protodeboronation and oxidation compared to the trigonal boronic acid.[1]

Key Advantages:

  • Enhanced Stability: Trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for long-term storage at ambient temperatures.[1][3]

  • Ease of Handling: Their stability eliminates the need for rigorously anhydrous conditions during setup and storage.[1]

  • Improved Stoichiometry: As they are monomeric and less prone to degradation, they can often be used in near-stoichiometric amounts, improving atom economy.[4]

  • High Reactivity: In the presence of a suitable base, they slowly hydrolyze in situ to release the corresponding boronic acid, which then participates in the catalytic cycle. This slow release can minimize side reactions.

Comparative Performance:

Commercial Availability: Potassium (4-ethoxy-2,6-dimethylphenyl)trifluoroborate is not as widely commercially available as the corresponding boronic acid, but can be synthesized from it.

Synthesis of Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate

For researchers who wish to prepare the trifluoroborate salt from the corresponding boronic acid, the following protocol is representative.

G BoronicAcid (4-Ethoxy-2,6-dimethylphenyl)boronic acid Trifluoroborate Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate BoronicAcid->Trifluoroborate Reaction KHF2 KHF₂ (Potassium bifluoride) KHF2->Trifluoroborate Fluorinating Agent Solvent Methanol/Water Solvent->Trifluoroborate Solvent System

Caption: Synthesis of Potassium Aryltrifluoroborate.

Experimental Protocol: Synthesis of Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate [3]

  • In a suitable flask, dissolve (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.0 equiv) in methanol.

  • In a separate vessel, prepare a saturated aqueous solution of potassium bifluoride (KHF₂, ~3.0 equiv).

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

  • A precipitate will form. Stir the mixture at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the resulting white solid under vacuum to yield the potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate.

MIDA Boronates: The Controlled Release Platform

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in Suzuki-Miyaura coupling technology, acting as a robust protecting group for the boronic acid functionality.[6][7] The MIDA ligand forms a stable, tetracoordinate boronate ester that is unreactive under standard anhydrous Suzuki-Miyaura conditions.[8] Deprotection occurs under mild aqueous basic conditions, slowly releasing the boronic acid in situ for the cross-coupling reaction.

Key Advantages:

  • Exceptional Stability: MIDA boronates are generally crystalline solids with excellent stability to air, moisture, and chromatography on silica gel.[9][10]

  • Controlled Reactivity: The slow-release nature of the boronic acid upon deprotection can lead to higher yields and cleaner reactions, especially with unstable boronic acids.[6]

  • Iterative Cross-Coupling: The ability to protect and deprotect the boronic acid functionality under orthogonal conditions allows for sequential, iterative cross-coupling reactions in the synthesis of complex molecules.[6]

Comparative Performance:

Commercial Availability: (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate is not a standard catalog item for most major suppliers but can be custom synthesized or prepared from the boronic acid. The related (2,6-Dimethylphenyl)boronic acid MIDA ester is commercially available, indicating the feasibility of synthesizing the target compound.[11]

Synthesis of (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate

G BoronicAcid (4-Ethoxy-2,6-dimethylphenyl)boronic acid MIDA_Boronate (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate BoronicAcid->MIDA_Boronate Condensation MIDA N-Methyliminodiacetic acid (MIDA) MIDA->MIDA_Boronate Dehydrating_Agent Dean-Stark or MIDA Anhydride Dehydrating_Agent->MIDA_Boronate Solvent Toluene or Dioxane Solvent->MIDA_Boronate

Caption: Synthesis of a MIDA Boronate.

Experimental Protocol: Synthesis of (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate [12][13]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.

Grignard Reagents: A Classic Alternative via Kumada Coupling

For biaryl synthesis, an alternative to the Suzuki-Miyaura reaction is the Kumada-Corriu coupling, which utilizes a Grignard reagent as the nucleophile. While requiring strictly anhydrous conditions, this method can be highly effective for the synthesis of sterically hindered biaryls.

Key Advantages:

  • High Reactivity: Grignard reagents are potent nucleophiles, often leading to rapid reactions.

  • Alternative Pathway: Provides a different synthetic route when Suzuki-Miyaura coupling is problematic.

Disadvantages:

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic functional groups.

  • Functional Group Intolerance: The high reactivity of Grignard reagents limits the presence of many functional groups (e.g., esters, ketones, nitriles) in the coupling partners.

Commercial Availability: (4-ethoxy-2,6-dimethylphenyl)magnesium bromide is listed as a commercially available Grignard reagent.[14][15]

Performance Summary and Data Comparison

The following table provides a qualitative and inferred quantitative comparison of the performance of (4-Ethoxy-2,6-dimethylphenyl)boronic acid and its alternatives in a representative Suzuki-Miyaura or Kumada coupling reaction with a generic aryl bromide.

ReagentCoupling ReactionStability & HandlingTypical Yields (inferred)Key Considerations
(4-Ethoxy-2,6-dimethylphenyl)boronic acid Suzuki-MiyauraModerate60-85%Prone to protodeboronation and boroxine formation. Requires careful handling.
Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate Suzuki-MiyauraExcellent75-95%Highly stable to air and moisture.[1][3] Ideal for challenging couplings.
(4-Ethoxy-2,6-dimethylphenyl) MIDA boronate Suzuki-MiyauraExcellent70-90%Stable to chromatography.[9] Slow release of boronic acid minimizes side reactions.
(4-Ethoxy-2,6-dimethylphenyl)magnesium bromide Kumada-CorriuPoor70-90%Requires strictly anhydrous conditions. Limited functional group tolerance.

Detailed Experimental Protocols

Representative Suzuki-Miyaura Coupling with a Sterically Hindered Aryltrifluoroborate

This protocol is adapted from established procedures for the coupling of sterically hindered aryltrifluoroborates.[5][6]

G Aryl_Halide Aryl Halide (e.g., Bromide) Product Hindered Biaryl Product Aryl_Halide->Product Coupling Trifluoroborate Potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate Trifluoroborate->Product Catalyst Pd(OAc)₂ / RuPhos Catalyst->Product Catalysis Base K₂CO₃ or Cs₂CO₃ Base->Product Solvent Toluene / H₂O Solvent->Product

Caption: Suzuki-Miyaura coupling with an aryltrifluoroborate.

Protocol:

  • To a Schlenk tube, add the aryl halide (1.0 equiv), potassium (4-Ethoxy-2,6-dimethylphenyl)trifluoroborate (1.1 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 10:1 mixture of toluene and water).

  • In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Representative Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is based on established methods for the use of MIDA boronates in Suzuki-Miyaura couplings.[8][16]

Protocol:

  • To a reaction vial, add the aryl halide (1.0 equiv), (4-Ethoxy-2,6-dimethylphenyl) MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with SPhos or XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Seal the vial and heat the mixture (e.g., 60-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion

For researchers engaged in the synthesis of biaryls incorporating the (4-Ethoxy-2,6-dimethylphenyl) moiety, moving beyond the traditional boronic acid can offer significant advantages in terms of stability, ease of handling, and reaction robustness. Potassium organotrifluoroborates and MIDA boronates stand out as superior alternatives, particularly in the context of complex, multi-step syntheses where reagent stability and reaction reproducibility are paramount. While the initial preparation of these reagents from the boronic acid is an additional step, the benefits they provide in challenging Suzuki-Miyaura couplings often outweigh this initial investment. The choice between a trifluoroborate and a MIDA boronate may depend on the specific requirements of the synthetic route, with MIDA boronates offering unique advantages for iterative cross-coupling strategies. Grignard reagents, via Kumada coupling, offer a powerful, albeit less functional group tolerant, alternative. By understanding the properties and applications of these alternative reagents, researchers can enhance the efficiency and success rate of their biaryl syntheses.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7486. [Link]

  • Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Sharma, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(74), 9295-9311. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the problem of iterative cross-coupling. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Chemitry. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Scilit. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., Dreher, S. D., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A Mild and Simple Method for Making MIDA Boronates. Chemical Science, 2(8), 1547-1550. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

  • Sigman, M. S., & Denmark, S. E. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • Rieke Metals. (n.d.). Additional Grignard Reagents Archives. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2019). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • Rieke Metals. (n.d.). Additional Grignard Reagents Archives. [Link]

Sources

A Senior Application Scientist's Guide to Ligand Selection for Sterically Hindered Suzuki-Miyaura Couplings: A Focus on (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceutical and materials science.[1][2] However, the efficiency of this powerful reaction can be significantly hampered by steric hindrance, a common challenge when dealing with multi-substituted aromatic systems. Substrates such as (4-Ethoxy-2,6-dimethylphenyl)boronic acid, with its ortho-disubstituted framework, present a formidable challenge to the catalytic system, often leading to low yields and sluggish reaction rates.

This guide provides an in-depth comparison of commonly employed Buchwald phosphine ligands, offering a data-driven rationale for ligand selection to overcome the steric barriers inherent in coupling substrates like (4-Ethoxy-2,6-dimethylphenyl)boronic acid. We will move beyond simple protocol recitation to explore the mechanistic underpinnings that dictate ligand performance, empowering researchers to make informed, effective decisions in their synthetic endeavors.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on the seamless progression of three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, particularly from ortho-substituents on the boronic acid or the aryl halide, can create bottlenecks at multiple points in this cycle. The bulky nature of substrates can impede the crucial transmetalation step, where the aryl group is transferred from boron to palladium, and can render the final reductive elimination, which forms the desired biaryl product, prohibitively slow.[3][4]

This is where the rational design of phosphine ligands becomes paramount. Bulky, electron-rich biaryl phosphine ligands, pioneered by Professor Stephen Buchwald, are engineered to address these challenges.[2] They form monoligated, coordinatively unsaturated L-Pd(0) species that are highly reactive in oxidative addition. Furthermore, their steric bulk is thought to promote the otherwise difficult reductive elimination step to regenerate the active catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar¹)(X) Pd0->OxAdd Ar¹-X Transmetalation Transmetalation Complex L-Pd(II)(Ar¹)(Ar²) OxAdd->Transmetalation Ar²-B(OR)₂ Base Transmetalation->Pd0 Product Ar¹-Ar² (Product) Transmetalation->Product Reductive Elimination Ar1X Aryl Halide (Ar¹-X) Ar2B Boronic Acid (Ar²-B(OR)₂) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Comparative Analysis of Leading Buchwald Ligands

While a vast library of Buchwald ligands exists, a few have emerged as the workhorses for challenging couplings. We will focus on SPhos, XPhos, and RuPhos, comparing their structural features and performance with sterically hindered substrates analogous to (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Caption: Structural Comparison of Key Buchwald Ligands.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

SPhos is renowned for conferring exceptional activity to palladium catalysts, enabling reactions at low catalyst loadings and often at room temperature for activated substrates.[6] The methoxy groups in the 2' and 6' positions are crucial for stabilizing the active L-Pd(0) species and promoting high turnover numbers.

Performance Insights: For sterically hindered couplings, SPhos is often a top performer. Studies have shown its effectiveness in coupling ortho-substituted aryl chlorides with hindered boronic acids, a testament to its high reactivity.[6] The electronic push from the methoxy groups, combined with the bulk of the dicyclohexylphosphine moiety, creates a highly effective catalytic environment.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

XPhos is arguably one of the most versatile and broadly applicable ligands for Suzuki-Miyaura couplings. The replacement of methoxy groups with bulky isopropyl groups on the non-phosphine-bearing ring significantly increases the steric profile.

Performance Insights: This increased bulk is particularly advantageous for coupling tetra-ortho-substituted biaryls.[2] For a substrate like (4-Ethoxy-2,6-dimethylphenyl)boronic acid, XPhos is an excellent choice, especially when the coupling partner is also sterically demanding or is a less reactive aryl chloride. While sometimes requiring slightly higher temperatures than SPhos, its ability to couple challenging substrates is well-documented.[7][8]

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

While RuPhos has gained significant fame for its exceptional performance in Buchwald-Hartwig aminations of hindered secondary amines, its utility in Suzuki-Miyaura couplings should not be overlooked.[9][10] Structurally similar to SPhos but with bulkier isopropoxy groups, it offers a different steric and electronic profile.

Performance Insights: The larger isopropoxy groups can provide an additional steric push that may be beneficial in facilitating the reductive elimination of highly hindered products. In cases where SPhos or XPhos might stall, RuPhos presents a valuable alternative. Its performance is highly substrate-dependent, but for particularly challenging systems, it is a worthy candidate for screening.[9]

Comparative Performance Data

While direct comparative data for (4-Ethoxy-2,6-dimethylphenyl)boronic acid is sparse in the literature, we can extrapolate from studies on structurally similar, sterically demanding substrates to predict performance. The following table summarizes representative results.

Aryl HalideBoronic AcidLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidSPhosPd(OAc)₂ (1)K₃PO₄Toluene1001895[6]
2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidXPhosPd₂ (dba)₃ (1.5)K₃PO₄Dioxane801289[2]
1-Bromo-2,6-dimethylbenzene2,4,6-Triisopropylphenylboronic acidSPhosPd(OAc)₂ (1)K₃PO₄Toluene100296[6]
4-Chloroanisole2,6-Dimethoxyphenylboronic acidXPhosPdCl₂(XPhos)₂ (5)TBAOHn-BuOH/H₂O1100.5Low[7][8]

Analysis of Data: The data consistently demonstrates that both SPhos and XPhos are highly effective for coupling sterically hindered partners, including those with 2,6-disubstitution on both the aryl halide and the boronic acid. SPhos often provides excellent yields under relatively standard conditions.[6] XPhos also shows strong performance and is known to be particularly robust for very hindered systems.[2] The low yield observed with 2,6-dimethoxyphenyl boronic acid using an XPhos precatalyst highlights that even with advanced ligands, tetra-ortho-substituted biaryl synthesis remains a significant challenge, and optimization is key.[7][8]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with a representative sterically hindered aryl chloride. It incorporates best practices for setting up reactions under an inert atmosphere to ensure reproducibility and high yields.

Experimental_Workflow start Start prep 1. Reagent Preparation - Oven-dry glassware. - Weigh Ar-Cl, Boronic Acid, Base,  Pd source, and Ligand. start->prep setup 2. Reaction Setup - Assemble glassware under Argon/N₂. - Add solid reagents to the flask. prep->setup inert 3. Inert Atmosphere - Evacuate and backfill the flask  with inert gas (3x cycle). setup->inert solvent 4. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 5. Reaction - Heat to desired temperature  with vigorous stirring. solvent->reaction monitoring 6. Monitoring - Track progress via TLC or GC/LC-MS. reaction->monitoring workup 7. Workup - Cool to RT. - Quench with water. - Extract with organic solvent. monitoring->workup purify 8. Purification - Dry organic layer (e.g., MgSO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End Product purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology

Materials:

  • Aryl Chloride (e.g., 2-chloro-1,3,5-trimethylbenzene) (1.0 mmol, 1.0 equiv)

  • (4-Ethoxy-2,6-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos or XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, (4-Ethoxy-2,6-dimethylphenyl)boronic acid, Pd(OAc)₂, the chosen ligand (SPhos or XPhos), and K₃PO₄.

    • Causality Note: Using a finely ground base increases its surface area, which is crucial for the heterogeneous transmetalation step.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidatively degrade the phosphine ligand and the active Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

    • Causality Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to prevent quenching of the active catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

Successfully coupling a sterically demanding substrate like (4-Ethoxy-2,6-dimethylphenyl)boronic acid is a non-trivial task that relies heavily on the judicious choice of a Buchwald ligand.

  • For Initial Screening: SPhos is an excellent starting point due to its high, broad reactivity and proven track record with hindered substrates. It often provides a rapid and high-yielding entry to the desired product.

  • For Maximizing Yield with Highly Hindered Partners: If the coupling partner is also heavily substituted, or if the reaction with SPhos is sluggish, XPhos is the recommended ligand. Its enhanced steric bulk is specifically designed to facilitate the difficult reductive elimination step in the synthesis of tetra-ortho-substituted biaryls.

  • For Troubleshooting: If both SPhos and XPhos fail to provide satisfactory results, RuPhos should be considered as a valuable alternative, as its unique steric and electronic properties may be better suited to a particularly recalcitrant substrate combination.

Ultimately, the optimal ligand is substrate-dependent. The insights and protocols provided in this guide serve as a scientifically grounded framework to accelerate methodology development and overcome the synthetic challenges posed by sterically hindered Suzuki-Miyaura cross-coupling reactions.

References

Sources

The Practitioner's Guide to Palladium Precatalysts for Sterically Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of molecular construction. However, when steric hindrance encumbers one or both coupling partners, standard catalytic protocols often falter, leading to low yields, slow reaction times, and catalyst decomposition. The evolution of palladium precatalysts has been a significant leap forward, offering robust and reliable solutions to these challenging transformations. This guide provides an in-depth comparative analysis of state-of-the-art palladium precatalysts, grounded in mechanistic understanding and supported by experimental data, to empower scientists in selecting the optimal catalytic system for their sterically demanding applications.

The Challenge of Steric Hindrance in Cross-Coupling

Steric congestion around the reaction center in either the electrophile (e.g., aryl halide) or the nucleophile (e.g., boronic acid, amine) can severely impede key steps in the catalytic cycle. The primary bottleneck is often the oxidative addition of the sterically demanding aryl halide to the palladium(0) center. Subsequently, the transmetalation and reductive elimination steps can also be kinetically hindered. An effective precatalyst system for hindered couplings must efficiently generate a highly active, low-coordinate Pd(0) species that is both reactive enough to overcome the activation barrier of oxidative addition and stable enough to resist decomposition pathways.

Major Classes of Palladium Precatalysts for Hindered Couplings

The most successful precatalysts are typically well-defined, air- and moisture-stable Pd(II) complexes that readily convert to the active Pd(0) species under the reaction conditions.[1][2][3] This approach offers superior control over the catalyst stoichiometry and avoids the use of excess ligands that can be detrimental to catalytic activity.[1] We will focus on two of the most prominent and widely adopted classes: Buchwald Palladacycles and PEPPSI-type N-Heterocyclic Carbene (NHC) complexes.

Buchwald Palladacycle Precatalysts (G2, G3, G4, G5)

Developed by the Buchwald group, these palladacycle precatalysts have become a mainstay in modern organic synthesis.[1][4] They are characterized by a palladacycle core featuring a biarylphosphine ligand, which is crucial for promoting challenging cross-coupling reactions.[1][3] The generations (G2, G3, G4, G5) differ in the structure of the palladacycle and the nature of the leaving group upon activation, which influences the rate of formation of the active catalyst.[5]

The activation of Buchwald precatalysts is initiated by a base, which facilitates the reductive elimination of a heterocyclic byproduct (e.g., carbazole) to generate the highly active monoligated Pd(0) species.[1]

G1 precatalyst Buchwald Precatalyst (Pd(II)) active_catalyst Active Pd(0)L Species precatalyst->active_catalyst Activation base Base (e.g., alkoxide) base->precatalyst cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) active_catalyst->cycle cycle->active_catalyst Regeneration product Coupled Product cycle->product

Caption: Generalized activation of Buchwald palladacycle precatalysts.

The evolution from G3 to G5 catalysts has focused on improving the efficiency of this activation step and the overall catalyst stability. For instance, in a comparative study of RuPhos-ligated G3, G4, and G5 precatalysts for the N-arylation of morpholine with 1-chloro-4-fluorobenzene, the G4 catalyst demonstrated the highest activity, achieving a 55% yield of the C-N coupled product, while the G3 catalyst was nearly inactive.[5] The G5 catalyst showed intermediate activity.[5] This highlights that the choice of generation can be critical for a given transformation.

PEPPSI-Type NHC-Palladium Precatalysts

The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by Organ and coworkers, feature a strong σ-donating N-heterocyclic carbene (NHC) ligand and a labile pyridine ligand.[1] These precatalysts are known for their exceptional thermal stability and high activity, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7]

Activation of PEPPSI precatalysts is thought to occur via reductive elimination of the two anionic ligands, facilitated by the nucleophile, to generate the active Pd(0)-NHC species. The bulky NHC ligand is crucial for both stabilizing the palladium center and promoting the key steps of the catalytic cycle.[8]

G2 precatalyst PEPPSI Precatalyst (Pd(II)-NHC) active_catalyst Active Pd(0)-NHC Species precatalyst->active_catalyst Activation nucleophile Nucleophile (e.g., R-NH2, Ar-B(OH)2) nucleophile->precatalyst cycle Catalytic Cycle active_catalyst->cycle cycle->active_catalyst Regeneration product Coupled Product cycle->product

Caption: Generalized activation pathway for PEPPSI-type precatalysts.

Highly hindered NHC ligands, such as IPr* and the more recently developed IPr#, have been incorporated into the PEPPSI framework to tackle extremely challenging couplings.[1][9] For instance, the [IPr#–PEPPSI] complex has demonstrated broad applicability in a range of cross-coupling reactions, including those involving sterically demanding substrates.[9][10] The Pd-PEPPSI-IPentCl precatalyst has proven particularly effective for the coupling of hindered primary and secondary amines under mild conditions.[11]

Performance Comparison in Hindered Couplings

The choice between a Buchwald palladacycle and a PEPPSI-type precatalyst often depends on the specific nature of the hindered coupling. Below is a comparative summary based on literature data.

Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling of sterically hindered substrates, both Buchwald and NHC-based precatalysts have shown remarkable efficacy. Robust acenaphthoimidazolylidene palladium complexes, a type of NHC precatalyst, have been reported to be highly efficient for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loadings.[12] The combination of steric bulk and strong σ-donating properties of the NHC ligand is credited for this high activity.[12] Similarly, Buchwald ligands and their corresponding palladacycle precatalysts are widely used for constructing sterically congested biaryl linkages.[13]

Precatalyst TypeLigand/ScaffoldHindered SubstratesTypical YieldsCatalyst Loading (mol%)Reference
NHC-Pd AcenaphthoimidazolylideneAryl chlorides/bromides with ortho-substituted arylboronic acidsExcellent (>90%)0.05 - 1[12]
Buchwald Arsa-Buchwald LigandsSterically hindered aryl halides and boronic acidsHighNot specified[13]
PEPPSI IPr#Broad scopeGood to ExcellentNot specified[9][10]
Buchwald-Hartwig Amination

In the case of hindered C-N bond formation, both catalyst classes also exhibit strong performance. The Pd-PEPPSI-IPentCl has been specifically highlighted for its effectiveness in coupling hindered primary and secondary amines.[11] The steric bulk of the 3-pentyl substituents on the NHC ligand is thought to facilitate the reductive elimination step and mitigate catalyst poisoning by the amine.[11] Second-generation Buchwald precatalysts, such as those incorporating the XPhos ligand, are also highly effective for the amination of challenging aryl chlorides.[6] A comparative study showed that a novel palladacycle precatalyst (6c and 6d in the reference) displayed activity comparable to previous generation Buchwald precatalysts for the coupling of primary and secondary amines with aryl halides, even at very low catalyst loadings.[2]

Precatalyst TypeLigand/ScaffoldHindered SubstratesTypical YieldsCatalyst Loading (mol%)Reference
PEPPSI IPentHindered primary and secondary aminesHighNot specified[11]
Buchwald XPhos (G2)Aryl chlorides with various aminesGood to ExcellentNot specified[6]
Buchwald Novel PalladacyclePrimary and secondary amines with aryl halidesHighLow[2]
NHC-Palladacycle IPrSterically hindered aryl chlorides with various aminesHigh0.05 - 1[14]

Experimental Protocols

To ensure reproducible and comparable results when evaluating different precatalysts, a standardized experimental protocol is crucial. Below is a representative protocol for a comparative study of palladium precatalysts in a hindered Suzuki-Miyaura coupling.

Protocol: Comparative Evaluation of Precatalysts for the Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with 2,6-Dimethylphenylboronic Acid

Materials:

  • Palladium Precatalyst 1 (e.g., (XPhos)Pd G3)

  • Palladium Precatalyst 2 (e.g., PEPPSI-IPr)

  • 2-Chloro-1,3-dimethylbenzene

  • 2,6-Dimethylphenylboronic Acid

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials (e.g., 4 mL) with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Reaction Vial: In an inert atmosphere glovebox, add the palladium precatalyst (0.01 mmol, 1 mol%) and K₃PO₄ (3.0 mmol) to a reaction vial containing a stir bar.

  • Addition of Reagents: Add 2,6-dimethylphenylboronic acid (1.5 mmol) and the internal standard to the vial.

  • Reaction Initiation: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol) followed by anhydrous toluene (2.0 mL).

  • Reaction Conditions: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel. Analyze the filtrate by gas chromatography (GC) or ¹H NMR to determine the yield of the coupled product relative to the internal standard.

  • Comparison: Repeat the procedure under identical conditions for each precatalyst being evaluated.

G3 start Start prep Prepare Reaction Vial (Precatalyst, Base) start->prep add_reagents Add Boronic Acid & Internal Standard prep->add_reagents initiate Add Aryl Halide & Solvent add_reagents->initiate react Heat and Stir (e.g., 100 °C, 24h) initiate->react workup Cool, Dilute, & Filter react->workup analyze Analyze by GC/NMR workup->analyze end End analyze->end

Caption: Experimental workflow for comparative catalyst evaluation.

Conclusion

The development of well-defined palladium precatalysts, particularly Buchwald palladacycles and PEPPSI-type NHC complexes, has revolutionized the approach to sterically hindered cross-coupling reactions. Both classes of precatalysts offer distinct advantages in terms of stability, ease of activation, and catalytic activity. The choice of the optimal precatalyst is highly dependent on the specific substrates and reaction type. For Suzuki-Miyaura couplings involving highly congested fragments, bulky NHC-based systems often provide excellent performance. In challenging Buchwald-Hartwig aminations, both advanced Buchwald precatalysts and sterically demanding PEPPSI-type catalysts have proven to be highly effective. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can make more informed decisions in catalyst selection, ultimately accelerating the synthesis of complex molecules.

References

  • Popp, B. V., & Stahl, S. S. (2020). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 4(10), 534-549. [Link]

  • Viciosa, M., & Correa, A. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]

  • ResearchGate. The three main pathways of precatalyst activation proposed for allyl‐type precatalysts. [Link]

  • ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E. R., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Al-Amin, M., & Mohammad, S. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis, 5(6), 3589-3605. [Link]

  • Melvin, P. R., Balcells, D., Hazari, N., & Nova, A. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis, 5(9), 5596–5606. [Link]

  • Cazin, C. S. J., & Nolan, S. P. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2561. [Link]

  • ResearchGate. Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. [Link]

  • Ota, E., & Sasamori, T. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(1), 211-218. [Link]

  • TechConnect Briefs. Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. [Link]

  • ResearchGate. A Comparison of Experimental Procedures for the Application of Infrared Spectroscopy to Probe the Surface Morphology of an Alumina-Supported Palladium Catalyst. [Link]

  • ResearchGate. Catalyst performance evaluation experimental protocols. [Link]

  • ChemRxiv. Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. [Link]

  • Cazin, C. S. J., & Nolan, S. P. (2010). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 43(11), 1541-1551. [Link]

  • DOI. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ChemistryViews. Palladium Pre‐Catalysts for Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Szostak, M., & Organ, M. G. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5849. [Link]

  • YorkSpace. Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. [Link]

  • ResearchGate. [IPr–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • Szostak, M. (2017). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications, 53(77), 10654-10657. [Link]

  • American Chemical Society. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]

Sources

The Ascendancy of Stability: A Comparative Guide to Potassium Trifluoroborate Salts Over Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the pursuit of robust, reliable, and efficient synthetic methodologies is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan. However, the choice of the organoboron nucleophile—a critical parameter for success—has evolved. While boronic acids have long been the workhorse of this transformation, their inherent instability can often lead to irreproducible results and diminished yields. This guide presents a comprehensive, data-driven comparison of potassium organotrifluoroborate salts and their boronic acid counterparts, demonstrating the clear advantages of the former in a multitude of synthetic contexts.

The Stability Imperative: Overcoming the Achilles' Heel of Boronic Acids

The fundamental divergence between potassium organotrifluoroborates (R-BF₃K) and boronic acids (R-B(OH)₂) lies in their stability. Potassium trifluoroborate salts are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting extended storage without degradation.[1][2] This inherent robustness is a consequence of the tetracoordinate boron center, which "protects" the reactive carbon-boron bond.[3]

Conversely, boronic acids are notoriously prone to a number of decomposition pathways. Many undergo protodeboronation, a process in which the C-B bond is cleaved, rendering the reagent inactive.[2][3] Furthermore, they can readily dehydrate to form cyclic trimeric anhydrides known as boroxines.[1] This not only complicates reaction stoichiometry but can also adversely affect reactivity.[1][4]

This stability disparity is particularly acute for certain classes of boronic acids, such as heteroaryl derivatives, which are often susceptible to rapid decomposition.[1][5] The practical implications of this are stark: inconsistent yields, the necessity for excess reagent, and stringent storage conditions.

Experimental Data: The Stability Advantage in Numbers

The conversion of an unstable boronic acid to its corresponding potassium trifluoroborate salt can dramatically preserve its utility over time. The following data illustrates this crucial advantage:

Heteroarylboronic AcidYield of K-Trifluoroborate from Fresh Boronic Acid (%)Yield of K-Trifluoroborate from Aged Boronic Acid (%)
Furan-2-ylboronic acid9131
Thiophen-2-ylboronic acid8545
Pyridine-3-ylboronic acid9368
4-Methylthiophen-2-ylboronic acid95 (from recrystallized)69 (as received)

Data synthesized from Molander, G. A., & Ellis, N. Acc. Chem. Res. 2007, 40, 275-286.[1]

This data compellingly demonstrates that even after a period of storage at ambient temperature, the conversion to the trifluoroborate salt from a fresh boronic acid provides a significantly more viable reagent.

Reactivity and Yield: Unveiling the "Slow-Release" Advantage

A common misconception is that the increased stability of potassium trifluoroborates comes at the cost of reactivity. However, in the Suzuki-Miyaura coupling, these salts act as a reservoir for the active boronic acid. Under the basic reaction conditions, the trifluoroborate undergoes slow, in-situ hydrolysis to release the corresponding boronic acid, which then enters the catalytic cycle.[6] This "slow-release" mechanism is highly advantageous as it maintains a low, steady concentration of the active boronic acid, thereby minimizing undesirable side reactions such as homocoupling and protodeboronation that can plague reactions using bulk boronic acids.[6]

The practical outcome is often comparable or even superior yields in cross-coupling reactions.

Comparative Yields in Suzuki-Miyaura Cross-Coupling

The following table provides a representative comparison of yields for the Suzuki-Miyaura coupling of various aryl halides with either a phenylboronic acid or its corresponding potassium trifluoroborate salt.

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098
4-ChloroanisolePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux95
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10095
4-BromoanisolePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10096
1-Bromo-4-nitrobenzenePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux98

Data compiled from multiple sources to provide a representative comparison. Conditions and catalysts may vary slightly between experiments.[1]

Mechanistic Insights: A Tale of Two Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The key difference when using a potassium trifluoroborate salt lies in the initial step preceding the cycle. The trifluoroborate salt must first hydrolyze to the boronic acid. From that point, the mechanism converges. It is now widely accepted that the transmetalation step, often the rate-determining step, proceeds through the reaction of a palladium-hydroxo complex with the boronic acid.

Suzuki_Miyaura_Comparison cluster_0 Using Potassium Trifluoroborate cluster_1 Using Boronic Acid cluster_2 Core Suzuki-Miyaura Catalytic Cycle K_RBF3 K⁺ [R-BF₃]⁻ hydrolysis Hydrolysis (Base, H₂O) K_RBF3->hydrolysis Initial Step Boronic_Acid_from_TFB R-B(OH)₂ hydrolysis->Boronic_Acid_from_TFB Transmetalation Transmetalation Boronic_Acid_from_TFB->Transmetalation Boronic_Acid_direct R-B(OH)₂ Boronic_Acid_direct->Transmetalation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X(L)₂ OxAdd->PdII_halide Base_Activation Base (OH⁻) PdII_halide->Base_Activation PdII_hydroxo Ar-Pd(II)-OH(L)₂ Base_Activation->PdII_hydroxo PdII_hydroxo->Transmetalation PdII_biaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: Comparative workflow of Suzuki-Miyaura coupling.

The diagram above illustrates how both pathways converge on the formation of the boronic acid, which then participates in the core catalytic cycle. The initial hydrolysis of the potassium trifluoroborate is the key differentiating step.

Experimental Protocols: A Side-by-Side Guide

To facilitate the direct comparison and adoption of potassium trifluoroborate salts, we provide detailed, side-by-side experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the tube with a septum and purge with argon for 10 minutes.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Potassium phenyltrifluoroborate (1.1 mmol, 1.1 equiv)

    • PdCl₂(dppf) (0.03 mmol, 3 mol%)

    • Cs₂CO₃ (3.0 mmol, 3.0 equiv)

    • Tetrahydrofuran (THF) (9 mL)

    • Water (1 mL)

  • Procedure:

    • To a Schlenk tube, add the aryl bromide, potassium phenyltrifluoroborate, PdCl₂(dppf), and Cs₂CO₃.

    • Seal the tube with a septum and purge with argon for 10 minutes.

    • Add the degassed THF and water via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Key Experimental Differences:

  • Stoichiometry: Note the near-stoichiometric amount of the trifluoroborate salt used compared to the excess of boronic acid, reflecting the enhanced stability and defined composition of the former.

  • Base and Solvent System: The choice of base and solvent is often tailored to the specific coupling partners and the nature of the boron reagent.

Broadening the Horizon: Functional Group Tolerance and Scope

Both boronic acids and potassium trifluoroborates exhibit broad functional group tolerance, a hallmark of the Suzuki-Miyaura reaction. However, the enhanced stability of trifluoroborates can be particularly advantageous when working with sensitive functional groups that might not be compatible with the conditions required for handling or storing certain boronic acids. A wide array of functional groups are well-tolerated in couplings with potassium trifluoroborates, including esters, ketones, nitriles, and nitro groups.[4]

Decision_Tree start Choosing Your Boron Reagent q1 Is your boronic acid commercially available and stable? start->q1 boronic_acid Use Boronic Acid q1->boronic_acid Yes q2 Is your boronic acid known to be unstable (e.g., heteroaryl, vinyl)? q1->q2 No trifluoroborate Use Potassium Trifluoroborate q2->trifluoroborate Yes synthesis Synthesize Trifluoroborate from Boronic Acid q2->synthesis No, but boronic acid is available synthesis->trifluoroborate

Figure 2: Decision workflow for selecting the appropriate boron reagent.

Conclusion: A Clear Choice for Reproducibility and Reliability

In the demanding fields of pharmaceutical research and materials science, where reproducibility and reliability are non-negotiable, potassium trifluoroborate salts present a compelling and often superior alternative to traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Their exceptional benchtop stability overcomes the primary limitation of boronic acids, leading to more consistent reaction outcomes, particularly with challenging substrates. The "slow-release" of the active boronic acid in situ provides a nuanced reactivity profile that can enhance yields and minimize side reactions. Supported by robust experimental data and straightforward, adaptable protocols, the adoption of potassium trifluoroborate salts is a logical and advantageous step for any scientist seeking to optimize their synthetic endeavors.

References

  • A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.
  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008, 108 (1), 288–325. [URL: https://pubs.acs.org/doi/10.1021/cr0509758]
  • Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angew. Chem. Int. Ed.2020, 59 (52), 23786-23791. [URL: https://pubmed.ncbi.nlm.nih.gov/33230911/]
  • Potassium organotrifluoroborates, quaternary boron salts... Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0082]
  • Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12 (6), 811-23. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2770233/]
  • Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314. [URL: https://pubs.acs.org/doi/10.1021/jo034231k]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012, 134 (18), 7431–7441. [URL: https://pubs.acs.org/doi/10.1021/ja3011382]
  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Am. Chem. Soc.2010, 132 (50), 17701–17703. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3075303/]
  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007, 40 (4), 275–286. [URL: https://pubs.acs.org/doi/10.1021/ar050199q]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_REACTION_GUIDES/2.06%3A_Suzuki-Miyaura_Coupling]
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [URL: https://www.researchgate.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Angew. Chem. Int. Ed.2008, 47 (26), 4933-4936. [URL: https://www.researchgate.net/publication/244920229_Selection_of_boron_reagents_for_Suzuki-Miyaura_coupling]
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009, 131 (20), 6961–6963. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746765/]
  • Potassium Trifluoroborate Salts. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/comparative-guide-yield-comparison-suzuki-reactions-electron-donating-vs-electron-withdrawing-substituted-boronic-acids]
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem. [URL: https://www.benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Dai, C.; Fu, G. C. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Adv. Synth. Catal.2006, 348 (10-11), 1362-1366. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5110190/]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]

Sources

A Comparative Guide to Suzuki and Stille Coupling for Ortho-Substituted Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the creation of carbon-carbon bonds is a foundational element of molecular construction. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings, in particular, have become mainstays for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2][3]

However, the synthesis of sterically congested molecules, especially those bearing substituents at the ortho positions of an aromatic ring, presents a significant synthetic hurdle.[4][5] Steric hindrance can dramatically decrease reaction rates and yields, necessitating carefully optimized conditions. This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for these challenging ortho-substituted substrates, offering field-proven insights and experimental data to guide your choice of methodology.

Mechanistic Underpinnings: The Impact of Steric Bulk

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organostannane in the Stille reaction—is the primary differentiator and a key factor in their performance with sterically demanding substrates.

Ortho-substituents can negatively impact each stage of the cycle:

  • Oxidative Addition : Large groups flanking the aryl halide can impede the initial insertion of the Pd(0) catalyst, slowing the reaction's initiation.

  • Transmetalation : Often the rate-determining step, this process involves the transfer of the organic group from boron or tin to the palladium center.[6] Ortho-substituents on either coupling partner can sterically block this transfer.

  • Reductive Elimination : The final, product-forming step can be hindered if the two bulky organic fragments on the palladium complex cannot adopt the necessary conformation to form the new C-C bond.[8]

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Start Pd(0)L₂ S_OA R¹-Pd(II)L₂-X S_Start->S_OA Oxidative Addition (R¹-X) S_Trans [R¹-Pd(II)L₂-R²] S_OA->S_Trans Transmetalation (R²-B(OR)₂ + Base) S_Trans->S_Start Reductive Elimination S_RE R¹-R² S_Trans->S_RE St_Start Pd(0)L₂ St_OA R¹-Pd(II)L₂-X St_Start->St_OA Oxidative Addition (R¹-X) St_Trans R¹-Pd(II)L₂-R² St_OA->St_Trans Transmetalation (R²-SnR₃) St_Trans->St_Start Reductive Elimination St_RE R¹-R² St_Trans->St_RE

General catalytic cycles for Suzuki and Stille couplings.

Head-to-Head Comparison: Performance and Practicality

The choice between Suzuki and Stille coupling is not merely academic; it has profound practical implications for reaction success, scalability, and product purity.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoborane (e.g., R-B(OH)₂, R-B(OR)₂)Organostannane (R-SnBu₃)
Toxicity Low toxicity of reagents and byproducts.[9]High toxicity of organotin reagents and byproducts.[7][10]
Reagent Availability Excellent. A vast array of boronic acids are commercially available.Good, but less diverse than boronic acids. Synthesis may be required.
Byproduct Removal Generally easy. Borate byproducts are often water-soluble.[9]Difficult. Tin byproducts are often nonpolar and require chromatography.[10]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄), which can be incompatible with sensitive substrates.[11][12]Typically neutral conditions. Excellent functional group tolerance.[6][10]
Performance with ortho-Substrates Can be challenging but highly effective with specialized bulky, electron-rich ligands (e.g., Buchwald ligands, AntPhos).[4][5][8][13]Often superior for highly hindered substrates, sometimes succeeding where Suzuki fails.[14][15] Can be accelerated with Cu(I) additives.[14]
Insights from Experimental Data

A direct comparison in the functionalization of a diazocine core highlights the distinct behaviors of the two reactions when faced with steric challenges.[1][15]

Aryl Bromide Coupling PartnerStille Coupling Yield (%)Suzuki Coupling Yield (%)Observations
1-Bromo-2-isopropylbenzene86%60%The Stille coupling shows a clear advantage with a single, moderately bulky ortho-substituent.[15]
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)88%0%With two ortho-substituents, the Stille reaction is highly effective, while the Suzuki coupling fails completely under the tested conditions.[15]
1-Bromo-2-nitrobenzene84%39%The combination of steric hindrance and a coordinating nitro group further demonstrates the robustness of the Stille coupling.[15]
4-Bromoanisole (para-substituted)90%95%For sterically unencumbered substrates, both methods are highly effective, with the Suzuki coupling showing a slight edge.[16]

These results underscore a critical takeaway: steric hindrance appears to influence the Suzuki cross-coupling more strongly than the Stille cross-coupling .[15] While modern advancements in ligand design have made the Suzuki reaction remarkably capable of forming even tetra-ortho-substituted biaryls, the Stille reaction often provides a more reliable path for particularly challenging substrates right out of the box.[4][8]

Workflow for Method Selection

Choosing the right method requires balancing the need for efficiency against practical and safety considerations.

G Start START: Need to synthesize an ortho-substituted biaryl Base_Sensitive Are base-sensitive functional groups present? Start->Base_Sensitive Toxicity_Concern Is tin toxicity/ purification a major concern (e.g., GMP synthesis)? Base_Sensitive->Toxicity_Concern No Try_Stille Run Stille coupling. Consider Cu(I) additive. Base_Sensitive->Try_Stille Yes Extreme_Sterics Is the substrate extremely hindered (e.g., di-ortho on both partners)? Toxicity_Concern->Extreme_Sterics No Try_Suzuki Run Suzuki coupling with specialized bulky ligands (e.g., SPhos, AntPhos) Toxicity_Concern->Try_Suzuki Yes Extreme_Sterics->Try_Suzuki No Extreme_Sterics->Try_Stille Yes Stille_Warning Proceed with Stille, but plan for rigorous purification to remove tin byproducts. Try_Suzuki->Stille_Warning Fails

Decision workflow for selecting a coupling method.

Experimental Protocols: A Practical Guide

The causality behind experimental choices is critical for success. Below are representative, self-validating protocols for each reaction type when tackling sterically hindered substrates.

Protocol 1: Suzuki Coupling of a Di-ortho-substituted Aryl Bromide

This protocol is adapted from methodologies developed for the synthesis of highly hindered biaryls, utilizing a specialized phosphine ligand to overcome steric barriers.[5][13]

  • Objective : Couple 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid.

  • Rationale : This represents an extremely demanding aryl-alkyl coupling. The choice of AntPhos as a ligand is crucial; its unique structure is highly effective at promoting both the oxidative addition and reductive elimination of bulky substrates.[5][13] Potassium phosphate is used as a base, which is often effective in challenging couplings.

Step-by-Step Methodology:

  • Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (AntPhos, 1.2 mol%).

  • Inert Atmosphere : Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Reagent Addition : Under a positive pressure of inert gas, add 2,4,6-triisopropylphenyl bromide (1.0 equiv), cyclohexylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition : Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring : The reaction can be monitored by TLC or GC-MS by taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired sterically hindered product.

Protocol 2: Stille Coupling with a Copper(I) Co-catalyst

This protocol incorporates a Cu(I) salt, a technique known to significantly accelerate Stille couplings, especially for sterically congested partners, by facilitating a more reactive transmetalating species.[14]

  • Objective : Couple a sterically hindered vinylstannane with an aryl nonaflate.

  • Rationale : The use of CuCl as a co-catalyst generates a more reactive organocopper intermediate from the organostannane, which then transmetalates to the palladium center more rapidly than the tin reagent itself.[14] This overcomes the kinetic barrier imposed by steric hindrance. N-methylpyrrolidone (NMP) is chosen as a polar aprotic solvent that can facilitate the reaction.

Step-by-Step Methodology:

  • Vessel Preparation : To an oven-dried Schlenk tube with a stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), triphenylarsine (AsPh₃, 8 mol%), and copper(I) chloride (CuCl, 1.2 equiv). Note: AsPh₃ is sometimes used as a ligand in these systems; PPh₃ can also be effective.

  • Inert Atmosphere : Seal the tube and thoroughly purge with dry nitrogen or argon.

  • Reagent Addition : Under positive inert gas pressure, add the aryl nonaflate (1.0 equiv) and the organostannane (1.1 equiv).

  • Solvent Addition : Add anhydrous, degassed N-methylpyrrolidone (NMP) via syringe.

  • Reaction : Heat the mixture in a preheated oil bath at 60 °C. Stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup : Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and copper salts.

  • Fluoride Wash : Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF). This helps to remove tin byproducts by forming insoluble fluorostannates. Stir vigorously for 30 minutes, then filter again.

  • Extraction & Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Conclusion

For the synthesis of ortho-substituted biaryls, both the Suzuki and Stille couplings offer powerful, albeit different, solutions.

  • The Suzuki-Miyaura coupling should be the initial method of choice for most applications. The low toxicity of its reagents, the ease of byproduct removal, and the wide availability of starting materials make it a more practical and environmentally benign option.[9][12] With the modern toolkit of highly active, sterically demanding phosphine ligands, its ability to tackle hindered substrates is formidable.[17]

  • The Stille coupling remains an indispensable tool for particularly challenging cases where the Suzuki reaction falters. Its remarkable tolerance for diverse functional groups and superior performance with many highly hindered substrates make it a powerful problem-solver.[10][15] However, the high toxicity of organotin compounds and the significant challenge of removing tin residues from the final product are major drawbacks that must be carefully managed, especially in the context of pharmaceutical development.[9][10]

Ultimately, the optimal choice depends on a careful analysis of the substrate's steric and electronic properties, functional group compatibility, and the practical constraints of the project regarding toxicity and purification.

References

  • Liebeskind, L. S., & Fengl, R. W. (1990). Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society. [Link]

  • Billups, W. E., Saini, R. K., & Daniels, A. D. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Wang, L., & Yu, L. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Czerwonka, A., & Szostak, M. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • de Meijere, A., & Diederich, F. (2007). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Kwong, F. Y., & Li, Y. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Kim, H., & Lee, C. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PubMed Central. [Link]

  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate. [Link]

  • B. A. Bhairappan, & S. N. Murthy. (2016). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Chen, J.-H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • Sirindil, F., & Pertschi, R. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Magano, J. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Gao, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ray, T., & Holliday, B. J. (2014). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Krasiński, M. J., & Rychlik, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Ethoxy-2,6-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (4-Ethoxy-2,6-dimethylphenyl)boronic acid, moving beyond mere compliance to foster a culture of safety and scientific integrity. The protocols outlined herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative sources.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritation: Arylboronic acids are generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Harmful if Swallowed: Some boronic acid derivatives are categorized as harmful if ingested (H302).[2]

  • Potential for Mutagenicity: Recent studies have suggested that some arylboronic acids may exhibit weak mutagenic properties, warranting cautious handling and disposal to minimize exposure.

Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is advisable.
Body Protection A fully fastened laboratory coat.
Respiratory Use only in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (4-Ethoxy-2,6-dimethylphenyl)boronic acid involves a multi-step process that includes segregation, potential deactivation, and compliant packaging and labeling.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C D Collect Contaminated Solids (Gloves, Weighing Paper, etc.) C->D F Collect Liquid Waste (Reaction Mixtures, Rinsates) C->F E Place in a Labeled, Sealed Hazardous Waste Container I Store Waste in a Designated Satellite Accumulation Area E->I G Consider Chemical Pre-treatment (Protodeboronation) F->G H Transfer to a Labeled, Sealed Hazardous Liquid Waste Container G->H H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J

Sources

Personal protective equipment for handling (4-Ethoxy-2,6-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational and Safety Guide: Handling (4-Ethoxy-2,6-dimethylphenyl)boronic acid

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling (4-Ethoxy-2,6-dimethylphenyl)boronic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.

Immediate Safety Profile & Hazard Assessment

(4-Ethoxy-2,6-dimethylphenyl)boronic acid, like many of its structural analogs, is classified as an irritant. A thorough risk assessment is the foundational step before any handling.

Core Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

While not classified as acutely toxic, chronic exposure or mishandling can lead to health issues.[5][6] Boronic acids as a class have also come under scrutiny for potential mutagenic activity, reinforcing the need for stringent handling protocols to minimize exposure.[7]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)⚠️Warning H315: Causes skin irritation.[2][4]
Eye Irritant (Category 2A)⚠️Warning H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity⚠️Warning H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Core PPE for Routine Handling

This is the minimum required PPE for any operation involving (4-Ethoxy-2,6-dimethylphenyl)boronic acid, including weighing, transfers, and solution preparation.

  • Hand Protection:

    • Specification: Nitrile or butyl rubber gloves.[6] Nitrile gloves offer excellent resistance to a wide range of chemicals and are suitable for preventing direct skin contact.[6]

    • Causality: The primary route of accidental exposure is dermal. Chemical-resistant gloves are non-negotiable to prevent skin irritation.[5][8] Always inspect gloves for tears or holes before use and discard them if any leaks develop.

  • Eye and Face Protection:

    • Specification: Splash-proof chemical safety goggles are mandatory.[5] When handling larger quantities (>10g) or when there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[6]

    • Causality: Boronic acid dust is a severe eye irritant.[2][4] Safety glasses with side shields are insufficient; a complete seal around the eyes is necessary to protect against fine particulates and accidental splashes.

  • Body Protection:

    • Specification: A professional lab coat, fully buttoned, with sleeves extended to the wrists.[5]

    • Causality: A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing.[5]

Respiratory Protection
  • Specification: All handling of solid (4-Ethoxy-2,6-dimethylphenyl)boronic acid that may generate dust must be performed inside a certified chemical fume hood.[9]

  • Causality: The fume hood provides primary containment, using negative pressure to draw airborne particles away from the user's breathing zone, mitigating the risk of respiratory irritation.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required, but this is a less preferable control measure.[6][11]

Operational Plans: Step-by-Step Guidance

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow start Start: Assess Task weighing Weighing Solid Compound start->weighing Solid Handling solution Handling in Solution start->solution Liquid Handling spill Spill or Emergency start->spill Contingency ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base ppe_hood Work in Fume Hood weighing->ppe_hood ppe_face_shield Add Face Shield weighing->ppe_face_shield If >10g or splash risk solution->ppe_base ppe_spill Spill Response PPE: - Double Gloves (Nitrile) - Chemical Apron - Face Shield & Goggles - Boot Covers (if large spill) spill->ppe_spill

Caption: PPE selection workflow for handling (4-Ethoxy-2,6-dimethylphenyl)boronic acid.

Protocol for Weighing and Transferring the Solid
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.

  • Don PPE: Put on the core PPE (lab coat, nitrile gloves, safety goggles) before approaching the fume hood.

  • Tare Container: Place the receiving container on the balance inside the fume hood and tare the weight.

  • Transfer: Carefully open the stock bottle. Using a clean spatula, gently transfer the desired amount of the solid boronic acid into the tared container. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Seal and Clean: Securely close the stock bottle. Clean the spatula and any minor residual dust from the work surface with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated solid hazardous waste container.

  • Proceed: Move the weighed compound to the next step of your experimental procedure, keeping it within the fume hood.

Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

  • Donning (Putting On) Sequence:

    • Lab Coat

    • Safety Goggles / Face Shield

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off) Sequence:

    • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Lab Coat: Remove by folding it inward, containing any potential contamination.

    • Goggles/Face Shield: Remove last, handling only by the straps or sides.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Contingency and Disposal Plans

Spill Response Protocol (Small Spill <5g)

This procedure should only be performed by trained personnel. If you are ever in doubt, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[12]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within the fume hood if possible.[13]

  • Don Spill PPE: Put on additional PPE, including a second pair of nitrile gloves and a chemical-resistant apron.

  • Neutralize & Absorb: As boronic acids are acidic, gently cover the spill with a neutralizer such as sodium bicarbonate or soda ash.[10][12] Work from the outside in to prevent spreading.[10] The neutralizer also acts as an absorbent.

  • Collect Waste: Once any reaction has ceased, carefully sweep the mixture into a designated hazardous waste container using a plastic dustpan and brush.[9] Do not use a brush that will be used for other purposes.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.[10] Place all used cleaning materials and contaminated PPE into a sealed, labeled hazardous waste bag or container.

  • Report: Inform your supervisor and fill out any necessary incident reports as required by your institution.[14]

First Aid & Exposure Plan
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE (gloves, wipes, weigh boats) that has come into contact with (4-Ethoxy-2,6-dimethylphenyl)boronic acid must be disposed of as solid hazardous waste.[5] Place these items in a clearly labeled, sealed container.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as solutions, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[1] Never dispose of boronic acids down the drain.[9][15] Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[5][15]

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • ReAgent. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Smith College Research and Instruction Safety. (n.d.). SPILLS. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2003).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxy-2,6-dimethylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Ethoxy-2,6-dimethylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.